molecular formula C7H7BrO2 B159003 2-Bromo-1-(5-methylfuran-2-YL)ethanone CAS No. 1634-53-3

2-Bromo-1-(5-methylfuran-2-YL)ethanone

Cat. No.: B159003
CAS No.: 1634-53-3
M. Wt: 203.03 g/mol
InChI Key: TWJPAIWNJRAWKH-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylfuran-2-yl)ethanone is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its high reactivity, particularly the bromoacetyl group attached to the 5-methylfuran ring, makes it a versatile precursor for the construction of complex heterocyclic systems. This compound serves as a key building block in the synthesis of novel phosphorus-containing fused heterocycles, such as oxaphospholes and oxaphosphinines, which are frameworks of significant interest in medicinal chemistry . These synthesized heterocycles have demonstrated potent anti-inflammatory activity in pre-clinical models, specifically in the carrageenin-induced paw edema assay, showing significant inflammatory inhibition . Furthermore, derivatives stemming from similar 5-methylfuran-2-yl substrates have been investigated as potential inhibitors of trypanothione reductase, a drug target for the treatment of human African trypanosomiasis . This highlights the broader utility of this chemical scaffold in developing therapies for parasitic diseases. Researchers utilize this compound to explore new therapeutic agents and advance the development of pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(5-methylfuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPAIWNJRAWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455800
Record name 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1634-53-3
Record name 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the synthetic pathways, mechanistic underpinnings, and detailed analytical characterization of this versatile compound.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional molecule featuring a reactive α-bromo ketone moiety and a 5-methylfuran ring. This unique combination of functional groups makes it a highly valuable precursor for the construction of a wide array of complex heterocyclic systems.[1] Its utility is particularly pronounced in the synthesis of substituted thiazoles, a class of compounds with diverse pharmacological activities. The strategic importance of this building block necessitates a thorough understanding of its synthesis and a robust framework for its characterization to ensure purity and proper structural elucidation for downstream applications.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and widely recognized synthesis of this compound involves a two-step sequence. This approach begins with the Friedel-Crafts acylation of 2-methylfuran to produce the precursor, 2-acetyl-5-methylfuran. This is followed by a selective α-bromination of the acetyl group.

Synthesis_Workflow 2-Methylfuran 2-Methylfuran Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Methylfuran->Friedel-Crafts Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Friedel-Crafts Acylation 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran Friedel-Crafts Acylation->2-Acetyl-5-methylfuran Selective Bromination Selective Bromination 2-Acetyl-5-methylfuran->Selective Bromination Bromine Bromine Bromine->Selective Bromination This compound This compound Selective Bromination->this compound NMR_Correlation cluster_molecule This compound Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals C1 C(O)CH2Br H_CH2Br ~4.4 ppm (s, 2H) C1->H_CH2Br C_CH2Br ~30 ppm C1->C_CH2Br C_CO ~182 ppm C1->C_CO C2 C2 C2->C1 C3 C3-H C2->C3 C_C2 ~150 ppm C2->C_C2 C4 C4-H C3->C4 H_H3 ~7.2 ppm (d, 1H) C3->H_H3 C_C3 ~120 ppm C3->C_C3 C5 C5-CH3 C4->C5 H_H4 ~6.2 ppm (d, 1H) C4->H_H4 C_C4 ~110 ppm C4->C_C4 O O C5->O H_CH3 ~2.4 ppm (s, 3H) C5->H_CH3 C_CH3 ~14 ppm C5->C_CH3 C_C5 ~158 ppm C5->C_C5 O->C2 Hantzsch_Synthesis Target_Molecule This compound Reaction Cyclocondensation Target_Molecule->Reaction Thioamide Thioamide Thioamide->Reaction Thiazole_Derivative Thiazole_Derivative Reaction->Thiazole_Derivative

Sources

An In-depth Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, provides validated protocols for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, this guide explores the compound's reactivity, particularly its utility in the synthesis of heterocyclic scaffolds of medicinal interest, and addresses essential safety and handling considerations. This paper is intended for researchers, scientists, and professionals in drug discovery and chemical development.

Introduction

This compound, a member of the alpha-bromo ketone class of compounds, is a versatile bifunctional molecule. It incorporates a reactive bromine atom alpha to a carbonyl group, making it a potent electrophile for a wide range of nucleophilic substitution reactions. The presence of the 5-methylfuran moiety introduces a heterocyclic core that is prevalent in numerous biologically active compounds. This unique combination of a reactive bromoacetyl group and a furan ring makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic systems for pharmaceutical research.[1] Its application as a building block in the synthesis of compounds with potential anti-inflammatory and anti-parasitic activities underscores its significance in medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundIUPAC
Synonyms 2-(Bromoacetyl)-5-methylfuran, 5-Methyl-2-bromoacetylfuran[2]
CAS Number 1634-53-3[1][2]
Molecular Formula C₇H₇BrO₂[2]
Molecular Weight 203.03 g/mol [1][2]
Appearance Expected to be a solid or oil, potentially with a yellowish tintGeneral knowledge of alpha-bromo ketones
Melting Point Not explicitly reported; related compounds suggest it may be a low-melting solid.Inferred from related compounds
Boiling Point Not explicitly reported; likely to decompose at atmospheric pressure.Inferred from related compounds
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, acetone).General knowledge of alpha-bromo ketones
Storage Temperature 2-8°C, sealed in a dry environment.[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the alpha-bromination of its precursor, 2-acetyl-5-methylfuran. This reaction leverages the acidic nature of the alpha-protons to the carbonyl group, which facilitates their substitution with a bromine atom.

Synthesis Protocol: Alpha-Bromination of 2-Acetyl-5-methylfuran

This protocol is adapted from established methods for the bromination of aryl ketones.[4][5] The direct bromination of 2-acetyl-5-methylfuran with molecular bromine has been shown to be a selective method for preparing the desired ω-bromo ketone.[5][6]

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran Reaction Reaction 2-Acetyl-5-methylfuran->Reaction Bromine Bromine Bromine->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • 2-Acetyl-5-methylfuran

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane or petroleum ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-acetyl-5-methylfuran (1.0 eq) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution of the ketone via the dropping funnel. Maintain the temperature at 0°C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

Alpha-bromo ketones are often crystalline solids and can be purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexane, or ethanol).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The furan ring protons (H-3 and H-4) should appear as doublets due to coupling with each other. The methyl protons will appear as a singlet, and the methylene protons adjacent to the bromine and carbonyl groups will also be a singlet.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the carbons of the furan ring, the methyl carbon, and the methylene carbon bearing the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • Absorption bands characteristic of the furan ring.

  • C-H stretching and bending vibrations.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound.

Protocol:

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of moderately polar compounds. A gradient elution may be necessary to achieve good separation.

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities.

Chemical Reactivity and Applications

The high reactivity of the alpha-bromo ketone functionality makes this compound a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to its use in constructing heterocyclic systems.

Diagram 2: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Bromo-ketone This compound Reaction Condensation & Cyclization Bromo-ketone->Reaction Thioamide Thioamide Thioamide->Reaction Thiazole Thiazole Derivative Reaction->Thiazole

Caption: Hantzsch synthesis of thiazoles using this compound.

A prominent example is the Hantzsch thiazole synthesis, where it condenses with a thioamide (like thiourea) to form a thiazole ring.[1] The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide, followed by an intramolecular cyclization and dehydration.[1]

Other Reactions
  • Reaction with Nitrogen Nucleophiles: It readily reacts with various nitrogen-based nucleophiles, such as amines and hydrazines, to form new carbon-nitrogen bonds, leading to the synthesis of diverse nitrogen-containing heterocycles.[1]

  • Reaction with Sulfur and Carbon Nucleophiles: Sulfur and carbon nucleophiles also react efficiently, enabling the formation of new carbon-sulfur and carbon-carbon bonds, respectively.[1]

Safety and Handling

Alpha-bromo ketones are generally considered to be lachrymators and skin irritants. Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis from readily available starting materials and its versatile reactivity make it an important building block for the construction of complex heterocyclic molecules. The protocols and information provided in this guide are intended to facilitate its safe and effective use in a research and development setting.

References

  • Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (URL: [Link])

  • Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (URL: [Link])

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P
  • ChemInform Abstract: Bromination of 2‐Acetyl‐5‐methylfuran. - Sci-Hub. (URL: [Link])

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (URL: [Link])

  • BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds. (URL: [Link])

  • Ethanone, 2-bromo-1-phenyl- - the NIST WebBook. (URL: [Link])

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - ResearchGate. (URL: [Link])

  • This compound - LookChem. (URL: [Link])

  • 1-(5-Bromo-2-furyl)ethanone - ChemBK. (URL: [Link])

  • Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate - NIH. (URL: [Link])

  • 2-Amino-1-(5-bromo-3-methylfuran-2-yl)ethan-1-one - PubChem. (URL: [Link])

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  • 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone - The Good Scents Company. (URL: [Link])

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  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. (URL: [Link])

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Sources

An In-depth Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a key α-bromo ketone intermediate in synthetic organic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and explore its significant applications as a versatile building block for novel heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the strategic use of this reagent for advancing therapeutic agent discovery.

Introduction: The Strategic Importance of a Furan-Based Building Block

In the landscape of modern drug discovery, the furan scaffold is a privileged structure, present in numerous pharmacologically active molecules. Its unique electronic properties and ability to engage in various chemical transformations make it an attractive starting point for library synthesis. This compound emerges as a particularly valuable derivative. The presence of a highly reactive α-bromo ketone functional group attached to the stable 5-methylfuran ring provides a dual-functionality handle. This allows for facile introduction of the furan moiety into larger, more complex molecular architectures, primarily through nucleophilic substitution reactions. Its application spans the synthesis of potential anti-inflammatory agents, therapies for parasitic diseases, and a variety of other heterocyclic systems of medicinal interest.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application in the laboratory. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 2-(Bromoacetyl)-5-methylfuran, 5-Methyl-2-bromoacetylfuran
CAS Number 1634-53-3 [1][2][3][4]
Molecular Formula C₇H₇BrO₂[2][3]
Molecular Weight 203.03 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid
Storage Sealed in dry, 2-8°C[3]
InChI Key TWJPAIWNJRAWKH-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC=C(O1)C(=O)CBr[2][3]
Chemical Structure

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the α-bromination of its precursor, 2-acetyl-5-methylfuran (CAS No: 1193-79-9).[2][5][6] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Experimental Protocol: α-Bromination of 2-Acetyl-5-methylfuran
  • Reagents and Equipment:

    • 2-Acetyl-5-methylfuran (1.0 eq)

    • Bromine (Br₂) (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

    • Solvent: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Acetic Acid (CH₃COOH)

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Standard workup and purification equipment (separatory funnel, silica gel for chromatography)

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve 2-acetyl-5-methylfuran in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C using an ice bath.

    • Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of Br₂ in the same solvent) to the stirred solution via a dropping funnel over 30-60 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

    • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

  • Causality and Experimental Choice:

    • Solvent Choice: Aprotic solvents like dichloromethane are often preferred as they are inert to the reaction conditions and facilitate easy workup. Acetic acid can act as both a solvent and a catalyst by promoting enol formation.

    • Brominating Agent: While elemental bromine is effective, N-Bromosuccinimide (NBS) is often a safer and more manageable alternative, reducing the handling risks associated with corrosive and volatile Br₂.

    • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to ensure selectivity for the mono-brominated product and to minimize side reactions.

Reaction Mechanism Workflow

G cluster_0 Synthesis of this compound start Start: 2-Acetyl-5-methylfuran (CAS: 1193-79-9) reagents Add Brominating Agent (Br₂ or NBS) in Solvent (e.g., CH₂Cl₂) start->reagents enolization Acid/Base Catalyzed Keto-Enol Tautomerism reagents->enolization Reaction Initiation attack Nucleophilic Attack of Enol on Br⁺ enolization->attack Formation of Reactive Intermediate deprotonation Deprotonation of Carbonyl Oxygen attack->deprotonation product Product: This compound deprotonation->product Final Step

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Analysis Insights

Structural confirmation is a cornerstone of chemical synthesis. The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals that confirm its structure.[1]

  • A singlet for the methyl protons (-CH₃) on the furan ring.

  • Two doublets for the furan ring protons (H-3 and H-4), showing coupling to each other.

  • A downfield singlet for the methylene protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom. The strong electron-withdrawing effects of both the carbonyl and bromine deshield these protons significantly.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for building molecules with therapeutic potential. The electrophilic carbon of the bromoacetyl group is highly susceptible to attack by a wide range of nucleophiles.[1]

  • Synthesis of Thiazoles: A prominent application is in the Hantzsch thiazole synthesis, where it condenses with thioamides (like thiourea) to form a thiazole ring.[1] This is a fundamental reaction for creating libraries of substituted thiazoles, a class of compounds with diverse biological activities. For instance, it has been used to synthesize 4-(4-Fluorophenyl)-2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)thiazole.[1]

  • Anti-inflammatory and Anti-parasitic Agents: Derivatives synthesized from this intermediate have shown potent anti-inflammatory activity in preclinical models.[1] Furthermore, the 5-methylfuran-2-yl scaffold is being investigated for the development of inhibitors against trypanothione reductase, a critical enzyme in parasites that cause human African trypanosomiasis, highlighting its potential in treating parasitic diseases.[1]

  • Polymer Chemistry: The furan moiety can participate in Diels-Alder reactions, and the bromoacetyl group allows for initiator or monomer precursor roles in polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This opens avenues for creating functional polymers for applications such as drug delivery.[1]

Conceptual Drug Discovery Workflow

G cluster_synthesis Library Synthesis start This compound (Key Intermediate) thiazole Hantzsch Thiazole Synthesis (with Thioamides) start->thiazole imidazole Reaction with Imidazoles start->imidazole other_het Other Nucleophilic Substitutions (S, O, C-nucleophiles) start->other_het library Diverse Heterocyclic Compound Library thiazole->library imidazole->library other_het->library screening High-Throughput Biological Screening (e.g., Enzyme Assays) library->screening hit_id Hit Identification & Validation screening->hit_id

Caption: A conceptual workflow for utilizing the title compound in drug discovery.

Safety and Handling

As an α-haloketone, this compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

Conclusion

This compound (CAS No: 1634-53-3) is a powerful and versatile intermediate for chemical synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for researchers in medicinal chemistry and materials science. The ability to readily introduce the 5-methylfuran moiety into a diverse range of heterocyclic systems underscores its continued importance in the development of novel, high-value chemical entities and potential therapeutic agents.

References

  • This compound - LookChem. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - MDPI. [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize the synthetic building block, 2-Bromo-1-(5-methylfuran-2-yl)ethanone. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound. We present predicted spectral data, validated by established principles, and provide robust, field-tested protocols for data acquisition. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a bifunctional molecule featuring a reactive α-bromoketone and a substituted furan ring. This combination makes it a versatile precursor for the synthesis of a wide array of more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The α-bromoketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the furan ring can participate in various cycloaddition and cross-coupling reactions.

Given its role as a foundational starting material, the absolute purity and confirmed structure of this compound are critical. Any ambiguity or impurity can lead to significant downstream consequences, including failed reactions, the generation of unintended side products, and misinterpreted biological or material properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for ensuring the integrity of the research and development process. This guide serves as a Senior Application Scientist's perspective on generating and interpreting the high-quality spectroscopic data required to confidently advance a research program.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis, providing the molecular weight of the compound and, through isotopic patterns, confirming the presence of key elements like bromine.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a volatile organic solvent facilitates rapid desolvation in the ESI source.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Mode: Operate in positive ion mode. The carbonyl oxygen is readily protonated under typical ESI conditions, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. This range is sufficient to observe the molecular ion and primary fragments.

Predicted Data and Interpretation

The molecular formula is C₇H₇BrO₂. The key feature to anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing ion, with peaks separated by 2 m/z units.

Table 1: Predicted Mass Spectrometry Data

IonCalculated m/z ([M+H]⁺ for ⁷⁹Br)Calculated m/z ([M+H]⁺ for ⁸¹Br)Interpretation
[C₇H₇BrO₂ + H]⁺204.9702206.9681Molecular ion peak doublet, confirming the presence of one bromine atom.
[C₇H₈O₂]⁺125.0543-Loss of a bromine radical (•Br) from the molecular ion.
[C₅H₅O-CO]⁺95.0491-α-cleavage, loss of the bromomethylcarbonyl group.[1][2]
[CH₂Br]⁺92.949794.9476Fragment corresponding to the bromomethyl cation.

The most crucial observation is the M+ and M+2 doublet for the molecular ion, which is definitive proof of a monobrominated compound. The high-resolution mass measurement allows for confirmation of the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation is required, making ATR a highly efficient technique.

  • Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific bond vibrations.

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeInterpretation
~3100Medium-Weak=C-H StretchAromatic C-H stretch of the furan ring.[3]
~2950WeakC-H StretchAliphatic C-H stretch of the methyl group.
~1670 Strong C=O Stretch Conjugated ketone carbonyl stretch. The conjugation with the furan ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1580, ~1480MediumC=C StretchFuran ring skeletal vibrations.
~1250StrongC-O-C StretchAsymmetric stretch of the furan ether linkage.
~650 Strong C-Br Stretch Characteristic absorption for an alkyl bromide.[4][5]

The two most diagnostic peaks are the strong carbonyl (C=O) absorption around 1670 cm⁻¹ and the strong carbon-bromine (C-Br) stretch in the fingerprint region.[4][5][6] The position of the carbonyl peak confirms its conjugation with the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.

Standard NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve ~15-20 mg sample in ~0.7 mL CDCl3 Filter Filter through glass wool into NMR tube Prep->Filter Ensures homogeneity [18] Shim Shimming & Tuning Filter->Shim Sample insertion H1 Acquire 1H Spectrum Shim->H1 Optimize B0 field C13 Acquire 13C Spectrum H1->C13 Sequential acquisition FT Fourier Transform C13->FT Phase Phase & Baseline Correction FT->Phase Integrate Integration & Referencing Phase->Integrate Calibrate to TMS or residual solvent [16] Assign Structural Assignment Integrate->Assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy

Protocol: Data should be acquired on a ≥400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[7][8] The residual CHCl₃ signal at δ 7.26 ppm serves as a convenient internal reference.

Predicted Data and Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H4~7.20d (J ≈ 3.6 Hz)1HFuran CHDeshielded by adjacent carbonyl and ring oxygen. Coupled to H3.
H3~6.30d (J ≈ 3.6 Hz)1HFuran CHShielded relative to H4. Coupled to H4.
H8~4.50s2H-CH₂BrStrongly deshielded by the adjacent carbonyl group and the electronegative bromine atom.[9][10]
H9~2.40s3H-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.[11][12]

The spectrum is expected to be clean and well-resolved. The two doublets in the aromatic region are characteristic of a 2,5-disubstituted furan ring. The singlet at ~4.50 ppm is a key indicator of the bromomethyl ketone moiety.[9]

¹³C NMR Spectroscopy

Protocol: Data should be acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

Predicted Data and Interpretation:

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)AssignmentRationale
C6~182.0C=OTypical chemical shift for a ketone carbonyl.
C5~160.0Furan C-CH₃Quaternary carbon attached to oxygen and methyl group.
C1~152.0Furan C-COQuaternary carbon attached to oxygen and carbonyl group.
C4~120.0Furan CHDeshielded furan methine carbon.
C2~110.0Furan CHShielded furan methine carbon.
C8~30.0-CH₂BrAliphatic carbon strongly deshielded by bromine.
C9~14.0-CH₃Typical aliphatic methyl carbon.

The ¹³C NMR spectrum confirms the presence of all seven carbon atoms in the molecule. The downfield signal above 180 ppm is unequivocally the ketone carbonyl carbon. The four signals in the 110-160 ppm range are characteristic of the furan ring carbons.[13][14][15]

Data Summary

The following table provides a consolidated summary of the key spectroscopic features for this compound.

Table 5: Consolidated Spectroscopic Data

TechniqueKey FeaturePredicted Value/Range
MS (ESI+) Molecular Ion [M+H]⁺m/z 205/207 (1:1 ratio)
IR (ATR) Carbonyl Stretch (C=O)~1670 cm⁻¹
C-Br Stretch~650 cm⁻¹
¹H NMR -CH₂Br~4.50 ppm (singlet)
Furan Protons~7.20 ppm (doublet), ~6.30 ppm (doublet)
-CH₃~2.40 ppm (singlet)
¹³C NMR C=O~182.0 ppm
-CH₂Br~30.0 ppm

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and NMR maps out the precise carbon-hydrogen framework. By following the robust protocols and interpretive guidelines presented in this document, researchers can ensure the unambiguous characterization of this valuable chemical intermediate, thereby upholding the scientific integrity of their subsequent work.

References

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  • ChemRxiv. 1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Available from: [Link]

  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Available from: [Link]

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  • PubChem. 2-Acetyl-5-Methylfuran. Available from: [Link]

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  • University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

  • SpectraBase. 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. Available from: [Link]

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  • University of Colorado Boulder, Department of Chemistry. IR Chart. Available from: [Link]

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  • YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

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Reactivity profile of 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

This guide provides an in-depth analysis of the reactivity profile of this compound (CAS No: 1634-53-3), a versatile and highly reactive intermediate in synthetic organic and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's core chemical principles, reaction mechanisms, and practical applications in the synthesis of complex molecular architectures. We will delve into the causality behind its reactivity, present validated experimental workflows, and support key claims with authoritative references.

Molecular Structure and Core Reactivity

This compound is an α-bromo ketone featuring a 5-methylfuran ring.[1] This specific arrangement of functional groups—an electrophilic carbonyl carbon, a highly reactive α-carbon bearing a good leaving group (bromide), and an electron-rich aromatic furan system—governs its diverse chemical behavior.

The primary driver of its reactivity is the α-bromo ketone moiety. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[3] This inductive effect polarizes the carbon-bromine bond, facilitating the displacement of the bromide ion in nucleophilic substitution reactions.[3]

Table 1: Physicochemical and Spectroscopic Data
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1634-53-3[2]
Molecular Formula C₇H₇BrO₂[2][4]
Molecular Weight 203.03 g/mol [1][2]
Appearance Varies; may be a solid or oil[5]
Storage Sealed in dry, 2-8°C[4]
¹H NMR Spectrum Expected to show distinct signals for the methyl protons, the methylene protons adjacent to the bromine, and the two furan ring protons (H-3 and H-4) appearing as doublets.[1][1]

The Duality of Reactivity: Electrophilic and Radical Pathways

The utility of this compound stems from its ability to engage in multiple reaction pathways, primarily dictated by the choice of reagents and reaction conditions.

Nucleophilic Substitution Reactions: The Cornerstone of Synthesis

The most prominent reaction pathway is the nucleophilic substitution at the α-carbon. This reaction typically proceeds via a standard S_N2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion.[1] This reactivity is the foundation of its use in constructing complex heterocyclic systems.[1]

Caption: S_N2 reaction at the α-carbon.

Key Nucleophile Classes:

  • Nitrogen Nucleophiles : These are crucial for synthesizing nitrogen-containing heterocyles. A classic example is the Hantzsch thiazole synthesis , where the α-bromo ketone condenses with a thioamide (like thiourea) to form a thiazole ring.[1] The reaction initiates with a nucleophilic attack from the sulfur atom, followed by intramolecular cyclization and dehydration.[1] Similarly, reactions with thiosemicarbazones yield 2-(2-arylidenehydrazinyl)thiazole derivatives.[1] Imidazole and its derivatives also serve as effective nitrogen nucleophiles in S_N2 reactions with this substrate.[1]

  • Sulfur Nucleophiles : Thioamides, as mentioned, are excellent sulfur nucleophiles for this reaction.[1] The high nucleophilicity of sulfur ensures efficient reaction with the α-bromo ketone center.[1]

  • Carbon Nucleophiles : Carbanions and other carbon-based nucleophiles are employed to form new carbon-carbon bonds, extending the molecular framework for more complex targets.[1]

Radical-Mediated Transformations

Under specific conditions, such as photolysis or in the presence of radical initiators, the carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This radical can then participate in several downstream reactions:

  • Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or another reagent, leading to the debrominated ketone, 1-(5-methylfuran-2-yl)ethanone.[1]

  • Dimerization : Two radicals can couple to form a 1,4-dicarbonyl compound.[1]

  • Intramolecular Cyclization : If other unsaturated functionalities are present in the molecule, the radical could undergo intramolecular cyclization to form new ring systems.[1]

Applications in Medicinal Chemistry and Heterocyclic Synthesis

The reactivity profile of this compound makes it a valuable precursor for pharmacologically active molecules.

  • Anti-inflammatory Agents : This compound is a key building block for novel phosphorus-containing fused heterocycles like oxaphospholes.[1] These resulting structures have shown significant anti-inflammatory activity in preclinical models.[1]

  • Antiparasitic Drug Discovery : Derivatives synthesized from similar 5-methylfuran-2-yl substrates have been explored as potential inhibitors of trypanothione reductase, a critical enzyme in Trypanosoma species, which are responsible for human African trypanosomiasis.[1]

  • General Heterocycle Synthesis : Its ability to react with a wide array of nucleophiles makes it a foundational component in the synthesis of diverse heterocyclic scaffolds, including substituted thiazoles and pyridazinones, which are known to possess a wide spectrum of biological activities.[5][6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Researchers must conduct a thorough risk assessment before any experimentation.

Synthesis of this compound via α-Bromination

This procedure is based on the standard α-bromination of ketones, a well-established transformation.[5][7] The key is controlling the reaction temperature to prevent side reactions and monitoring the consumption of the starting material.

bromination_workflow setup 1. Dissolve 2-Acetyl-5-methylfuran in Solvent (e.g., CH₂Cl₂) cool 2. Cool to 0 °C (Ice Bath) setup->cool addition 3. Add Br₂ Solution Dropwise (0-5 °C) cool->addition monitor 4. Monitor by TLC (Stir at 0 °C) addition->monitor quench 5. Quench with Aq. Na₂S₂O₃ monitor->quench workup 6. Aqueous Workup (NaHCO₃, Brine) quench->workup dry 7. Dry (Na₂SO₄) & Concentrate workup->dry purify 8. Purify (Recrystallization or Chromatography) dry->purify

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable thioamide (e.g., thiourea, 1.1 eq) in a polar solvent such as ethanol.

  • Heating : Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup : After cooling to room temperature, the reaction mixture is often neutralized or made basic with an aqueous solution of sodium bicarbonate or sodium carbonate. This may precipitate the crude product.

  • Isolation : The solid product can be collected by vacuum filtration, washed with water, and then a cold, non-polar solvent like diethyl ether or hexanes.

  • Purification : The crude thiazole derivative is then purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) to yield the final product.

Safety and Handling

As an α-bromo ketone, this compound should be handled with care. α-haloketones are generally classified as lachrymators and are harmful if swallowed, cause skin irritation, and can cause serious eye damage. [5][8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat. [8][9]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [9]Avoid contact with skin and eyes. [9]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][9]* First Aid :

    • In case of skin contact : Immediately wash off with soap and plenty of water. [9] * In case of eye contact : Rinse cautiously with water for several minutes. [8] * If inhaled : Move the person to fresh air. [8][9] * If swallowed : Rinse mouth with water. Do not induce vomiting. [9] In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a potent and versatile chemical intermediate whose reactivity is dominated by the electrophilic nature of its α-carbon. This characteristic allows for facile nucleophilic substitution, making it a cornerstone for the construction of a wide array of complex heterocyclic systems, many with significant pharmacological potential. Understanding its core reactivity, from S_N2 reactions to potential radical pathways, empowers researchers to harness its synthetic utility effectively and safely. The protocols and data provided herein serve as a foundational guide for its application in pioneering research and development.

References

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A Senior Application Scientist's Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No: 1634-53-3) has emerged as a highly valuable and versatile building block. Its utility stems from a synthetically powerful combination: a reactive α-bromo ketone functional group poised for a variety of nucleophilic substitutions, and a 5-methylfuran core, a privileged scaffold in numerous biologically active compounds. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic applications, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles, which are foundational to many therapeutic agents. We will delve into the causality behind its reaction pathways and furnish field-proven protocols to empower researchers in their synthetic endeavors.

Core Compound Data and Physicochemical Properties

This compound is a bifunctional molecule whose reactivity is dominated by the bromoacetyl group.[1] This group renders the α-carbon highly electrophilic, making it a prime target for a wide array of nucleophiles.[1] Understanding its fundamental properties is the first step in harnessing its synthetic potential.

PropertyValue
CAS Number 1634-53-3[1][2]
Molecular Formula C₇H₇BrO₂[2]
Molecular Weight 203.03 g/mol [1][2]
Synonyms 2-(Bromoacetyl)-5-methylfuran, 5-Methyl-2-bromoacetylfuran[2]
Appearance Varies; may be a liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, THF); insoluble in water.[3][4]

Synthesis and Spectroscopic Characterization

The most direct and common route to this compound is the selective bromination of its precursor, 2-acetyl-5-methylfuran, at the α-position to the carbonyl group.[5]

dot

SynthesisWorkflow Start 2-Acetyl-5-methylfuran (CAS: 1193-79-9) Reagent + Bromine (Br₂) Start->Reagent Product This compound (CAS: 1634-53-3) Reagent->Product α-Bromination

Caption: Synthesis of the target compound from 2-acetyl-5-methylfuran.

Experimental Protocol: α-Bromination of 2-Acetyl-5-methylfuran

This protocol is based on established methods for the selective bromination of α-methyl ketones.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench any remaining acid) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Spectroscopic Data

The structure of the compound is readily confirmed by spectroscopic methods, particularly NMR.

¹H NMR Spectroscopy Data (Expected)
Proton Environment Expected Chemical Shift (δ, ppm)
Methyl protons (-CH₃)~2.4
Methylene protons (-CH₂Br)~4.4
Furan ring protons (H-3, H-4)~6.2 and ~7.2 (as doublets)

Note: Shifts are approximate and depend on the solvent used. The electron-withdrawing effects of the carbonyl and bromine cause the adjacent protons to appear downfield.[1]

Chemical Reactivity and Transformation Pathways

The synthetic utility of this compound is anchored in its reactivity as an electrophile, primarily at the α-carbon. This allows for the facile construction of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, which is fundamental for building heterocyclic systems.[1]

dot

ReactionPathways cluster_start Core Building Block cluster_products Key Heterocyclic Scaffolds A This compound Thiazole Thiazole Derivatives A->Thiazole + Thioamide (e.g., Thiourea) Hantzsch Synthesis Imidazopyridine Imidazo[1,2-a]pyridines A->Imidazopyridine + 2-Aminopyridine Cyclocondensation Other Other Heterocycles (e.g., Imidazoles, Thiazines) A->Other + Various Nucleophiles (S, N, O-based)

Caption: Key synthetic transformations of the title compound.

Cornerstone Application: Hantzsch Thiazole Synthesis

One of the most powerful applications of this building block is in the Hantzsch thiazole synthesis.[1] Thiazole rings are prevalent in a multitude of FDA-approved drugs.[6][7] The reaction involves the condensation of the α-bromo ketone with a thioamide.

  • Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[1][8]

  • Example: Reacting this compound with various thiosemicarbazones leads to the formation of 2-(hydrazinyl)thiazole derivatives, successfully incorporating the 5-methylfuran moiety into a more complex, biologically relevant scaffold.[1]

Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is another critical scaffold in medicinal chemistry. This fused heterocyclic system can be efficiently synthesized by reacting α-haloketones with 2-aminopyridines.[9][10]

  • Mechanism: The synthesis proceeds via an initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation between the exocyclic amino group and the ketone's carbonyl.[10]

  • Significance: This reaction provides a direct route to a class of compounds investigated for a wide range of therapeutic activities, including anticancer and anti-inflammatory properties.[11][12]

Versatility with Other Nucleophiles

The reactivity of this compound extends to a broad range of other nucleophiles:

  • Nitrogen Nucleophiles: Besides 2-aminopyridines, other nitrogen sources like imidazole can readily displace the bromide via an Sₙ2 mechanism, linking the furan and imidazole rings.[1]

  • Sulfur Nucleophiles: Given their high nucleophilicity, sulfur-based nucleophiles react efficiently to form new C-S bonds.[1] For instance, reaction with o-aminothiophenol can lead to the formation of benzothiazine derivatives.[13]

  • Oxygen and Carbon Nucleophiles: Reactions with alkoxides, carboxylates, and various carbon-based nucleophiles are also possible, further expanding the synthetic utility for creating ethers, esters, and new C-C bonds, respectively.[1]

Strategic Applications in Drug Development

The true value of this compound is realized in the biological activity of the compounds it helps create. By providing a reliable entry point to diverse heterocyclic systems, it serves as a key intermediate in the synthesis of novel therapeutic agents.[1]

  • Antimicrobial Agents: The thiazole moiety is a component of many antibiotics, and new derivatives synthesized from this building block are constantly being evaluated for their antimicrobial and antifungal activities.[7][13]

  • Anticancer Agents: Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, and their synthesis often relies on α-haloketone precursors.[11] Similarly, novel thiazole derivatives are being investigated for their anti-proliferative effects against various cancer cell lines.[7]

  • Enzyme Inhibitors: The diverse scaffolds generated can be tailored to fit the active sites of various enzymes, leading to the development of potent and selective inhibitors for therapeutic intervention.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is crucial. It should be treated as a lachrymator and a corrosive substance, typical of α-haloketones.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[14] Ensure adequate ventilation and prevent the formation of aerosols.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[4][15]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its predictable and versatile reactivity, centered on the electrophilic α-bromo ketone moiety, provides a reliable and efficient gateway to a vast chemical space of high-value heterocyclic compounds. For researchers in drug discovery and organic synthesis, mastering the application of this building block opens the door to the rapid assembly of novel molecular scaffolds with significant therapeutic potential. Its continued use in the synthesis of thiazoles, imidazopyridines, and other important heterocycles solidifies its status as a cornerstone reagent in the modern synthetic chemist's toolbox.

References

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A Comprehensive Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-methylfuran-2-yl)ethanone is a versatile bifunctional molecule that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a reactive α-bromo ketone tethered to a 5-methylfuran ring, renders it a highly valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds. The inherent electrophilicity of the carbon bearing the bromine atom, activated by the adjacent carbonyl group, allows for facile reaction with a wide range of nucleophiles. This reactivity is the cornerstone of its utility, particularly in the construction of nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in numerous biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in a laboratory setting. While experimentally determined data for this specific compound is not extensively published, a combination of data from commercial suppliers and analogous compounds provides a reliable profile.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1634-53-3[2]
Molecular Formula C₇H₇BrO₂[2]
Molecular Weight 203.03 g/mol [1][2]
Appearance Expected to be a solid or oil-
Solubility Expected to be soluble in common organic solvents-
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is predicted to exhibit four distinct signals. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the furan's oxygen atom significantly influences the chemical shifts of adjacent protons, causing them to appear in characteristic downfield regions.[1] The protons on the furan ring are expected to appear as doublets due to mutual coupling.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃ (on furan ring)~2.4Singlet (s)
-CH₂Br~4.3 - 4.5Singlet (s)
H-4 (furan ring)~6.3Doublet (d)
H-3 (furan ring)~7.2Doublet (d)

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H and C-O stretching vibrations of the furan ring.

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the α-bromination of its precursor, 2-acetyl-5-methylfuran. This reaction is a standard electrophilic substitution at the α-carbon of the ketone.

Representative Experimental Protocol: α-Bromination of 2-Acetyl-5-methylfuran

Disclaimer: This is a representative protocol adapted from established procedures for similar α-brominations of ketones.[3] Researchers must consult peer-reviewed literature and conduct a thorough risk assessment before any experimental work.

Materials:

  • 2-Acetyl-5-methylfuran (1.0 eq)

  • Bromine (1.05 eq)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, and rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetyl-5-methylfuran over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C. The characteristic red-brown color of bromine should dissipate upon addition.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Quenching: Slowly add a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine, continuing until the orange/brown color disappears completely.[3]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[3][4]

G cluster_synthesis Synthesis Workflow 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran Bromination Bromination 2-Acetyl-5-methylfuran->Bromination Br₂, CH₂Cl₂, 0°C Crude Product Crude Product Bromination->Crude Product Workup Purification Purification Crude Product->Purification Recrystallization or Column Chromatography Pure Product Pure Product Purification->Pure Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The high reactivity of the bromoacetyl group attached to the 5-methylfuran ring makes this compound a versatile precursor for the construction of complex heterocyclic systems.[1]

Nucleophilic Substitution Reactions

The carbon atom alpha to the carbonyl group is highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

  • Nitrogen-Based Nucleophiles: These readily react to form new carbon-nitrogen bonds, a key step in the synthesis of various nitrogen-containing heterocycles. A prominent example is the Hantzsch thiazole synthesis .[1] In this reaction, the α-bromo ketone condenses with a thioamide, such as thiourea, to yield a thiazole ring. The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

  • Oxygen-Based Nucleophiles: Under basic conditions, such as in the presence of an alkoxide, α-halo ketones can undergo the Favorskii rearrangement to yield rearranged esters.[5] Alternatively, direct Sₙ2 displacement can occur with carboxylate salts to form the corresponding ester.[5]

  • Sulfur and Carbon-Based Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with α-bromo ketones. Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds.

G cluster_nucleophiles Nucleophilic Substitution cluster_products Product Scaffolds Start This compound N_nuc Nitrogen Nucleophiles (e.g., Thioamides) Start->N_nuc Hantzsch Synthesis O_nuc Oxygen Nucleophiles (e.g., Alkoxides) Start->O_nuc Favorskii Rearrangement / SN2 S_nuc Sulfur Nucleophiles Start->S_nuc C_nuc Carbon Nucleophiles Start->C_nuc Thiazoles Thiazoles N_nuc->Thiazoles Rearranged_Esters Rearranged_Esters O_nuc->Rearranged_Esters Sulfur_Heterocycles Sulfur_Heterocycles S_nuc->Sulfur_Heterocycles C-C_Bonded_Products C-C_Bonded_Products C_nuc->C-C_Bonded_Products

Sources

Safety and handling precautions for 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(5-methylfuran-2-yl)ethanone for Research and Development

Authored By: A Senior Application Scientist

This document provides a comprehensive technical guide on the safety protocols and handling precautions for this compound (CAS No. 1634-53-3). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a reactive intermediate in synthesis. The information herein is synthesized from established safety data for analogous structures and best practices in chemical hygiene.

Introduction and Scientific Context

This compound is a valuable chemical intermediate, prized for the high reactivity of its α-bromo ketone functional group.[1] This reactivity makes it a versatile precursor for constructing complex heterocyclic systems, which are often key scaffolds in medicinal chemistry.[1] However, the very chemical properties that make this compound synthetically useful—namely, the electrophilic nature of the carbon adjacent to the bromine—are also the foundation of its potential biological hazards.[1][2] As a potent alkylating agent, it can react readily with biological nucleophiles, necessitating stringent handling protocols.[3] Furthermore, the presence of a 2-methylfuran moiety introduces additional toxicological considerations, as furan and its derivatives have been associated with hepatotoxicity in animal studies.[4]

This guide is structured to provide not just a list of rules, but a deep understanding of the causality behind each safety recommendation, enabling scientists to build a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with this compound begins. The primary hazards stem from its classification as an α-halo ketone and the toxicological profile of its furan core.

GHS Classification (Inferred)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5][6]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.[5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[5][6]
Mechanistic Basis for Toxicity
  • Electrophilic Reactivity: The core of this compound's hazard profile is the α-halo ketone functional group. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly electrophilic.[2] This allows the compound to act as a potent alkylating agent, capable of forming covalent bonds with biological nucleophiles like the amine and thiol groups found in amino acids and DNA. This indiscriminate reactivity is the mechanistic basis for its ability to cause severe skin burns, eye damage, and tissue damage upon ingestion or inhalation.

  • Furan Moiety Toxicity: The 2-methylfuran core structure is a known concern. Studies on 2-methylfuran have demonstrated potential hepatocarcinogenicity in rats, with a No-Observed-Adverse-Effect Level (NOAEL) established at 1.2 mg/kg/day in one study.[4] While the carcinogenic mechanism may be non-genotoxic, the potential for liver damage is a significant long-term health risk that underscores the need to minimize exposure.[4]

Physical and Chemical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-(bromoacetyl)-5-methylfuran[7]
CAS Number 1634-53-3[1][7]
Molecular Formula C₇H₇BrO₂[7]
Molecular Weight 203.03 g/mol [1]
Appearance Likely a yellow to orange solid or high-boiling liquidInferred from[8]

Engineering Controls and Personal Protective Equipment (PPE)

Exposure mitigation should always follow the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible if compound is required Substitution Substitution Use a less hazardous reagent if possible Elimination->Substitution Engineering Engineering Controls Chemical Fume Hood Substitution->Engineering Administrative Administrative Controls SOPs, Training, Restricted Access Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Gloves, Goggles, Lab Coat Administrative->PPE

Caption: Hierarchy of controls applied to handling the target compound.

Primary Engineering Controls

All work involving this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves as the primary barrier to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, minimum thickness 0.11 mm).Protects against dermal absorption and severe skin burns. Gloves must be inspected before use and changed immediately if contamination is suspected.[5]
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes that can cause severe, irreversible eye damage.[5][10]
Skin/Body Protection Flame-retardant laboratory coat, fully buttoned. Closed-toe shoes.Prevents contact with skin on arms and body.[5][10]
Respiratory Protection Not required if work is performed in a fume hood.A full-face respirator with an appropriate cartridge may be necessary for spill cleanup or if engineering controls fail.[5][11]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.

Protocol: Weighing and Aliquoting Solid Compound
  • Preparation: Don all required PPE (gloves, goggles, lab coat). Verify that the chemical fume hood has adequate flow.

  • Staging: Place an analytical balance, weighing paper, spatula, and a pre-labeled, sealable receiving container inside the fume hood.

  • Tare: Place the weighing paper on the balance and tare the weight.

  • Transfer: Carefully open the stock container. Using the spatula, transfer the approximate amount of this compound to the weighing paper. Avoid generating dust.

  • Seal and Record: Immediately and securely close the stock container. Record the exact weight.

  • Aliquot: Carefully transfer the weighed solid into the pre-labeled receiving container and seal it.

  • Decontamination: Wipe the spatula clean. Dispose of the weighing paper and any contaminated materials (e.g., disposable gloves) in the designated solid hazardous waste container.

Protocol: Solution Preparation
  • Preparation: Execute all steps within a chemical fume hood. Don all required PPE.

  • Solvent Dispensing: Add the desired volume of solvent to a labeled flask or beaker containing a magnetic stir bar.

  • Compound Addition: Slowly and carefully add the pre-weighed solid from the receiving container into the solvent while stirring to prevent splashing.

  • Rinsing: If necessary, rinse the weighing container with a small amount of solvent and add it to the bulk solution to ensure a complete quantitative transfer.

  • Mixing: Cover the vessel and allow the contents to mix until fully dissolved.

  • Storage/Use: The resulting solution should be clearly labeled and either used immediately or stored appropriately.

SOP_Workflow cluster_sop Workflow for Safe Weighing and Dissolving A 1. Don Full PPE B 2. Work Inside Certified Chemical Fume Hood A->B C 3. Weigh Solid Compound Using Spatula B->C D 4. Securely Close Stock Container C->D E 5. Transfer Weighed Solid into Solvent D->E F 6. Mix to Dissolve E->F G 7. Dispose of Contaminated Items in HazWaste F->G H 8. Clean Work Area G->H

Caption: Standard workflow for handling the compound from solid to solution.

Storage and Incompatibility

Storage Conditions
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[5][10]

  • The storage area should be a designated, locked cabinet to restrict access.[5][9]

  • Store away from heat, sparks, and open flames.[11]

Incompatible Materials
  • Strong Bases: Can promote elimination reactions or the Favorskii rearrangement.[3][11]

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[11]

  • Strong Reducing Agents: Can cause dehalogenation.[11]

  • Nucleophiles (e.g., amines, thiols): The compound is designed to react with these; avoid unintentional contact during storage.[1][2]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.

Spill Response (Small Laboratory Spill)
  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the fume hood is operating.

  • Protect: Don appropriate PPE, including a respirator if necessary.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to the lab supervisor and institutional safety office.

Exposure Response and First Aid

Emergency_Response cluster_emergency Emergency Exposure Response Flowchart Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Action_Skin1 Immediately Remove Contaminated Clothing Skin->Action_Skin1 Action_Eyes1 Rinse Cautiously with Water for at least 15 min Eyes->Action_Eyes1 Action_Inhale1 Move Person to Fresh Air Inhalation->Action_Inhale1 Action_Skin2 Wash Skin with Soap and Plenty of Water for 15 min Action_Skin1->Action_Skin2 End Seek Immediate Medical Attention. Bring SDS. Action_Skin2->End Action_Eyes2 Remove Contact Lenses, if Present and Easy to Do Action_Eyes1->Action_Eyes2 Action_Eyes2->End Action_Inhale2 Keep Comfortable for Breathing Action_Inhale1->Action_Inhale2 Action_Inhale2->End

Sources

A Technical Guide to the Stability, Storage, and Handling of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-1-(5-methylfuran-2-yl)ethanone is a highly valuable bifunctional intermediate in synthetic organic and medicinal chemistry. Its utility is derived from two key reactive centers: an electrophilic α-bromo ketone and a pseudoaromatic furan ring.[1] This dual reactivity, however, also presents significant stability challenges. Improper storage and handling can lead to rapid degradation, compromising sample integrity, and impacting experimental reproducibility. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines scientifically-grounded protocols for its storage and handling, and offers methods for assessing its purity over time. By understanding the inherent chemical liabilities of both the furan and α-bromo ketone moieties, researchers can implement strategies to preserve the compound's quality for its intended applications.

Chemical Profile and Inherent Reactivity

Molecular Structure Analysis

The structure of this compound incorporates two distinct functional groups that dictate its chemical behavior:

  • The Furan Ring: Furan is an electron-rich aromatic heterocycle. While aromatic, it is less stable than benzene and is susceptible to degradation under various conditions, particularly in the presence of strong acids, which can lead to polymerization or ring-opening reactions.[2][3]

  • The α-Bromo Ketone: This functional group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] It is a potent alkylating agent and readily participates in both substitution and elimination reactions, making it a versatile synthetic handle but also a point of instability.[4][5]

The interplay of these two moieties defines the compound's reactivity profile and necessitates careful consideration during its storage and use.

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueReference
CAS Number 1634-53-3[6]
Molecular Formula C₇H₇BrO₂[6]
Molecular Weight 203.035 g/mol [6]
Appearance Solid (Typical)Vendor Data
Storage Temperature 2-8°C[7]

Core Stability Challenges: A Dual-Moiety Perspective

The primary challenge in maintaining the integrity of this compound stems from the combined instabilities of its core components.

The Furan Ring: Susceptibility to Acidic and Oxidative Degradation

The furan ring, despite its aromaticity, is notoriously sensitive to acidic conditions.[8][9] Protonation of the ring can initiate a cascade of reactions, including polymerization and hydrolysis, leading to the formation of insoluble materials and a loss of the desired structure.[2] The presence of even trace acidic impurities in solvents or on glassware can catalyze this degradation. Furthermore, furan rings can be susceptible to oxidation. While the acetyl group is electron-withdrawing and offers some stabilization against acid-catalyzed degradation, this protection is not absolute.[3]

The α-Bromo Ketone Functional Group: Electrophilicity and Reaction Pathways

The α-bromo ketone is an intrinsically reactive electrophile. This reactivity is the basis for its synthetic utility but also a major source of instability.[4] Two primary degradation pathways are of concern:

  • Nucleophilic Substitution: The compound is highly susceptible to reaction with a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and thiols.[1] Exposure to atmospheric moisture is a critical concern, as it can lead to the formation of the corresponding α-hydroxy ketone, releasing hydrobromic acid (HBr), which can then catalyze the degradation of the furan ring.

  • Base-Mediated Elimination: In the presence of a base, α-bromo ketones can undergo dehydrobromination via an E2 elimination pathway to yield α,β-unsaturated ketones.[4][5] This reaction is often facile and can be initiated by basic residues on glassware or by amine-based reagents.

Predicted Degradation Pathways

Based on the chemical principles outlined above, several degradation pathways can be predicted under suboptimal storage conditions. These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of impurities.

Figure 1: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways illustrated above, a multi-faceted approach to storage and handling is mandatory. The following protocols are designed to create a self-validating system that minimizes exposure to destabilizing factors.

Optimal Storage Conditions

The primary objective is to store the compound in an environment that is cold, dry, dark, and inert.

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of all potential degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and displaces atmospheric moisture.[10]
Container Amber Glass Vial with PTFE-lined CapProtects from light and provides an inert, tightly sealed environment.[11]
Environment Dry Location (e.g., Desiccator)Minimizes ingress of moisture through the container seal over time.
Incompatible Materials

Due to the compound's high reactivity, it must be stored and handled in isolation from the materials listed below.

Class of MaterialExamplesHazard
Acids HCl, H₂SO₄, Acetic AcidCatalyzes furan ring polymerization and degradation.[3]
Bases Hydroxides, Amines, PyridinePromotes elimination (dehydrobromination) and substitution reactions.[5]
Nucleophiles Water, Alcohols, ThiolsReacts via nucleophilic substitution at the α-carbon.[1]
Oxidizing Agents Peroxides, HypochloriteCan lead to degradation of the furan ring.[3][12]
Reactive Metals -Not explicitly studied, but caution is advised.
Step-by-Step Handling Workflow

Adherence to a strict workflow when accessing the compound is critical to maintaining the integrity of the bulk material.

HandlingWorkflow start Start: Accessing Compound equilibrate 1. Equilibrate sealed vial to room temperature in a desiccator. start->equilibrate inert_env 2. Move vial into an inert atmosphere glovebox or glovebag. equilibrate->inert_env open_vial 3. Open vial only under positive inert gas pressure. inert_env->open_vial weigh 4. Quickly weigh the required amount into a tared, dry container. open_vial->weigh reseal 5. Tightly reseal the primary container. weigh->reseal purge 6. Purge headspace with inert gas before tightening the cap. reseal->purge storage 7. Return primary container to designated 2-8°C storage. purge->storage end End: Compound Weighed storage->end

Figure 2: Recommended workflow for safely handling the compound.

Assessing Compound Integrity: Purity and Degradation Analysis

Regularly assessing the purity of the compound, especially for long-term studies or before use in sensitive assays, is a critical component of quality control.

Recommended Analytical Techniques
  • Proton Nuclear Magnetic Resonance (¹H NMR): This is the most powerful technique for assessing structural integrity. The appearance of new signals or changes in the integration of characteristic peaks can indicate degradation. For example, the singlet corresponding to the -CH₂Br protons is a key diagnostic signal.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying purity and detecting non-volatile impurities. A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient) is typically effective. The appearance of new peaks, particularly earlier-eluting peaks corresponding to more polar degradation products (like the α-hydroxy ketone), is a clear sign of degradation.

Interpreting Analytical Data for Signs of Degradation
  • In ¹H NMR: Look for the disappearance of the sharp singlet for the α-methylene protons (-CH₂ Br) and the appearance of new signals. Hydrolysis might show a new singlet for the α-hydroxy methylene protons (-CH₂ OH). Elimination would result in vinylic proton signals.

  • In HPLC: The primary indicator of degradation is a decrease in the area percent of the main peak and the emergence of new peaks. Tracking the purity over time with a standardized method provides a quantitative measure of stability under your specific storage conditions.

Conclusion

This compound is a reactive and unstable molecule whose long-term integrity depends entirely on the diligence of the researcher. Its primary liabilities are the acid-sensitivity of the furan ring and the electrophilicity of the α-bromo ketone group. By implementing a comprehensive storage strategy based on cold, dark, dry, and inert conditions and adhering to meticulous handling protocols, degradation can be effectively minimized. Regular analytical assessment provides the ultimate validation of these procedures, ensuring the compound's purity and the reliability of the experimental data it generates.

References

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Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Heterocycles Utilizing 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Furan Moiety

In the landscape of modern drug discovery, five-membered aromatic heterocycles are indispensable building blocks.[1] Among these, the furan ring holds a privileged position due to its unique electronic and steric properties, often serving as a bioisostere for phenyl rings to enhance metabolic stability, receptor binding interactions, and overall bioavailability.[2] Furan-containing compounds exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

This guide focuses on the synthetic utility of a highly versatile and reactive intermediate: 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No: 1634-53-3). The presence of a bromine atom alpha to a carbonyl group renders the methylene carbon exceptionally electrophilic, making it a prime substrate for constructing a diverse array of heterocyclic scaffolds through reactions with various nucleophiles.[4] We will provide an in-depth exploration of its application in synthesizing medicinally relevant thiazole and imidazole derivatives, complete with detailed, field-tested protocols and mechanistic insights.

Core Reactivity: An Electrophilic Hub for Heterocycle Construction

The synthetic power of this compound stems from its α-haloketone functionality. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-nitrogen and carbon-sulfur bonds, which are the key steps in the cyclization reactions that form heterocyclic rings.[4]

G cluster_start Key Reagent cluster_nucleophiles Nucleophilic Partners cluster_products Resulting Heterocyclic Scaffolds Start This compound Thioamides Thioamides / Thiourea Start->Thioamides Hantzsch Synthesis Amidines Amidines / Ammonia Start->Amidines Debus-Radziszewski variant Amines Other N, S, O Nucleophiles Start->Amines Cyclocondensation Thiazoles Thiazoles Thioamides->Thiazoles Imidazoles Imidazoles Amidines->Imidazoles Other Fused Systems & Other Heterocycles Amines->Other

Caption: Synthetic pathways from this compound.

Synthesis of Thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic, robust, and widely adopted method for constructing the thiazole ring.[5] The reaction involves the condensation of an α-haloketone with a thioamide. The versatility of this reaction allows for the introduction of various substituents on the final thiazole ring, depending on the choice of the thioamide partner.

Mechanism of Action

The reaction proceeds through a well-established mechanism.[4][6]

  • S-Alkylation: The initial step is a nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of this compound. This S-alkylation step displaces the bromide ion and forms an isothioamide salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant driving force for this final step.[6]

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Bromoketone + Thioamide Intermediate1 Isothioamide Salt (S-Alkylation) Start->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate (N-attack on C=O) Intermediate1->Intermediate2 Intramolecular Cyclization Product Aromatic Thiazole (Dehydration) Intermediate2->Product - H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: Synthesis of 2-Amino-4-(5-methylfuran-2-yl)thiazole

This protocol describes the reaction with thiourea to yield a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.[7]

  • Materials:

    • This compound (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol (95%)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 10 mmol, 2.03 g) and thiourea (11 mmol, 0.84 g).

    • Add ethanol (40 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.[6]

    • Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic (pH 7-8). This neutralizes the HBr formed and deprotonates the product.

    • The neutral product will precipitate out of the solution. Stir for an additional 30 minutes in an ice bath to maximize precipitation.

  • Work-up and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the crude 2-amino-4-(5-methylfuran-2-yl)thiazole.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Synthesis of Imidazole Derivatives

The α-bromoketone moiety is also an excellent precursor for the synthesis of substituted imidazoles. One common method involves reaction with an amidine, which provides the N-C-N fragment required for the imidazole ring. Alternatively, a four-component reaction using the α-bromoketone, an aldehyde, a primary amine, and ammonium acetate can provide highly substituted imidazoles in a single step.[8][9]

Mechanism of Action (Amidine Route)
  • N-Alkylation: The reaction initiates with the nucleophilic attack of one of the amidine's nitrogen atoms on the electrophilic α-carbon of the bromoketone, displacing the bromide ion.

  • Cyclization/Condensation: The second nitrogen of the resulting intermediate attacks the carbonyl carbon.

  • Dehydration: Subsequent loss of a water molecule yields the aromatic imidazole ring.

G cluster_mechanism Imidazole Synthesis via Amidine Condensation Start α-Bromoketone + Amidine Intermediate1 N-Alkylated Intermediate Start->Intermediate1 SN2 Attack Intermediate2 Cyclized Adduct Intermediate1->Intermediate2 Intramolecular Condensation Product Aromatic Imidazole Intermediate2->Product - H2O

Caption: Mechanism for Imidazole Synthesis.

Protocol 2: Synthesis of 2-Methyl-4-(5-methylfuran-2-yl)-1H-imidazole

This protocol uses acetamidine hydrochloride as the N-C-N source.

  • Materials:

    • This compound (1.0 eq)

    • Acetamidine hydrochloride (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) or another suitable base (2.5 eq)

    • Dimethylformamide (DMF) or ethanol

    • Ethyl acetate and brine for extraction

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (e.g., 5 mmol, 1.02 g) in DMF (25 mL).

    • Add acetamidine hydrochloride (6 mmol, 0.57 g) and sodium bicarbonate (12.5 mmol, 1.05 g) to the solution. The base is required to free the amidine from its hydrochloride salt.

    • Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure imidazole product.

Synthesis of the Starting Material

For laboratories where this compound is not commercially available, it can be synthesized via the α-bromination of 2-acetyl-5-methylfuran.[10]

Protocol 3: Synthesis of this compound
  • Materials:

    • 2-Acetyl-5-methylfuran (1.0 eq)[11]

    • Bromine (Br₂) (1.05 eq)

    • Dichloromethane (DCM) or another suitable solvent

    • Saturated sodium bicarbonate solution

  • Equipment:

    • Round-bottom flask in an ice bath

    • Dropping funnel

    • Magnetic stirrer

  • Procedure:

    • Dissolve 2-acetyl-5-methylfuran (e.g., 20 mmol, 2.48 g) in DCM (50 mL) in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of bromine (21 mmol, 1.07 mL) in DCM (10 mL) dropwise from a dropping funnel. The red-brown color of bromine should dissipate upon addition.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional hour.

    • Slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product, which can be purified by chromatography or recrystallization.[10] Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The α-bromoketone product is a lachrymator and skin irritant.[12]

Data Summary Table

HeterocycleKey Reagent(s)SolventTemp. (°C)Time (h)Typical YieldPurification
2-Amino-thiazoleThioureaEthanol~78 (Reflux)3-475-90%Recrystallization
2-Methyl-imidazoleAcetamidine HClDMF80-906-860-75%Column Chromatography

Yields are representative and highly dependent on reaction scale and purification efficiency.

Troubleshooting and Expert Insights

  • Causality of Reagent Choice: In the Hantzsch synthesis, ethanol is a common solvent as it effectively dissolves the reactants and the intermediate salt, while often allowing the final neutral product to precipitate upon neutralization and cooling.[6] For the imidazole synthesis, a polar aprotic solvent like DMF is often chosen to ensure solubility of all components, especially the amidine salt, and to allow for higher reaction temperatures.

  • Side Reactions: Incomplete bromination of the starting ketone can lead to impurities that are difficult to remove. Over-bromination is also possible. Careful control of stoichiometry and temperature is critical. During cyclization, polymerization or decomposition of the α-bromoketone can occur, especially with prolonged heating or in the presence of strong bases.

  • Reaction Monitoring: TLC is crucial. For the Hantzsch synthesis, a common mobile phase is 30-50% ethyl acetate in hexanes. The product is typically more polar than the starting bromoketone.

  • Self-Validating Protocols: The formation of a precipitate upon neutralization in the Hantzsch protocol is a strong indicator of successful product formation. The identity and purity should always be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the furan ring protons (as doublets), and a singlet for the CH₂Br protons.[4]

References

  • M. A. E. Sallam, et al. (2015). Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (2015). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • Sci-Hub. (2016). 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetyl-5-methylfuran. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Nitrogen-Containing Heterocycles from 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthetic utility of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a highly versatile α-haloketone intermediate. We delve into the core chemical principles governing its reactivity with a range of nitrogen nucleophiles, offering detailed mechanistic insights and field-proven protocols for the synthesis of valuable chemical entities, including α-aminoketones and key heterocyclic scaffolds such as imidazoles and thiazoles. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this building block in medicinal chemistry and materials science discovery programs.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its structure, featuring a furan ring, a carbonyl group, and a reactive α-bromo substituent, makes it an excellent precursor for constructing more complex molecular architectures. The presence of the bromine atom alpha to the carbonyl group renders the methylene carbon highly electrophilic and, therefore, susceptible to nucleophilic substitution.[1][2] This inherent reactivity is the cornerstone of its utility.

Nitrogen-containing compounds, particularly heterocycles, are of paramount importance in the pharmaceutical and chemical industries.[3] Furan-containing nitrogenous compounds, in particular, are explored for a wide array of biological activities. This guide focuses on the strategic reaction of this compound with various nitrogen nucleophiles to forge new carbon-nitrogen bonds, leading to the synthesis of diverse and valuable molecular scaffolds.

Core Principles and Mechanistic Insights

The reactivity of this compound is dominated by the α-haloketone functional group. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom polarizes the C-Br bond and acidifies the α-protons, creating two potential sites for reaction.[2] However, with nitrogen nucleophiles, the primary pathway is a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon.

The nitrogen atom of the nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in a concerted step. This fundamental reaction forms a new C-N bond and is the gateway to a variety of synthetic outcomes, from simple substitution to complex, multi-step cyclizations that yield aromatic heterocyclic systems.

Caption: General SN2 reaction pathway.

Application I: Synthesis of α-Aminoketones

The most direct application of this chemistry is the synthesis of α-aminoketones, which are themselves important intermediates in pharmaceutical synthesis. This reaction involves a straightforward SN2 displacement of the bromide by a primary or secondary amine.

Protocol 1: Synthesis of 1-(5-methylfuran-2-yl)-2-(morpholin-4-yl)ethanone

This protocol describes a representative synthesis using morpholine as the nitrogen nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (approx. 0.2 M).

  • Stir the suspension at room temperature and add morpholine (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 3-5 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure α-aminoketone.

NucleophileBaseSolventTemperatureTypical Yield
AmmoniaNaHCO₃EthanolReflux60-75%
PiperidineK₂CO₃AcetonitrileReflux85-95%
AnilineTriethylamineDMF60 °C70-85%
BenzylamineK₂CO₃AcetonitrileReflux80-90%
Table 1. Representative Conditions for α-Aminoketone Synthesis.

Application II: Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is a robust and widely used method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[6] Using thiourea as the thioamide component directly yields valuable 2-aminothiazole derivatives.

The mechanism begins with the nucleophilic attack of the thioamide's sulfur atom on the electrophilic α-carbon, displacing the bromide.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[4][7]

Hantzsch_Synthesis start This compound + Thiourea step1 S-Alkylation (S N 2) Formation of Isothiouronium Salt start->step1 step2 Intramolecular Cyclization Nitrogen attacks carbonyl carbon step1->step2 step3 Dehydration Loss of H₂O step2->step3 product 2-Amino-4-(5-methylfuran-2-yl)thiazole step3->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol 2: Synthesis of 2-Amino-4-(5-methylfuran-2-yl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol (approx. 0.5 M).

  • Add thiourea (1.1 eq) to the solution in one portion.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 2-3 hours. A precipitate may form as the reaction proceeds.

  • Monitor the reaction by TLC until the starting α-haloketone is consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation of the hydrobromide salt of the product.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • To obtain the free base, suspend the collected solid in water and add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide until the pH is ~8-9.

  • Stir for 30 minutes, then collect the resulting solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield the final product, which is often pure enough for subsequent steps. Recrystallization from ethanol can be performed if necessary.[4]

ThioamideSolventTemperatureTypical Yield
ThioureaEthanolReflux90-98%
N-MethylthioureaEthanolReflux85-95%
ThioacetamideDMF80 °C75-85%
ThiobenzamideEthanolReflux80-90%
Table 2. Conditions for Hantzsch Thiazole Synthesis.

Application III: Synthesis of Imidazoles

The imidazole ring is another cornerstone heterocycle in drug discovery.[8][9] A common strategy for forming substituted imidazoles involves the reaction of an α-haloketone, an aldehyde, and an ammonia source, often ammonium acetate.[10][11]

The mechanism is a multi-step, one-pot process. It is proposed that the α-haloketone first reacts with ammonia to form an α-aminoketone intermediate. Concurrently, the aldehyde reacts with ammonia to form an imine. These intermediates then condense, followed by cyclization and oxidation (dehydrogenation) to furnish the aromatic imidazole ring.

Imidazole_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates A This compound D α-Aminoketone A->D B Aldehyde (R-CHO) E Diimine Species B->E C Ammonium Acetate (NH₃ source) C->D D->E F Cyclization & Dehydrogenation E->F G Substituted Imidazole Product F->G

Caption: Logical flow for imidazole synthesis.

Protocol 3: One-Pot Synthesis of 2-Phenyl-4-(5-methylfuran-2-yl)-1H-imidazole

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a large excess of ammonium acetate (5-10 eq).

  • Add glacial acetic acid as the solvent (approx. 0.3 M).

  • Heat the mixture to reflux (approx. 120°C) with stirring for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker of ice water with stirring.

  • Neutralize the solution by the careful, portion-wise addition of concentrated ammonium hydroxide until the pH is basic (~9-10). A precipitate will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

AldehydeSolventTemperatureTypical Yield
BenzaldehydeAcetic AcidReflux70-85%
4-ChlorobenzaldehydeAcetic AcidReflux75-90%
4-MethoxybenzaldehydeAcetic AcidReflux65-80%
FurfuralAcetic AcidReflux60-75%
Table 3. Conditions for One-Pot Imidazole Synthesis.

Scientific Integrity & Self-Validating Systems

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system.

  • Reagent Quality: this compound is a lachrymator and should be handled in a fume hood. Its purity should be confirmed before use, as degradation can lead to side products and lower yields.

  • Stoichiometry: The molar ratios of reactants are critical. In the Hantzsch and imidazole syntheses, using a slight excess of the thioamide or a large excess of the ammonia source is crucial to drive the reaction to completion.

  • Reaction Monitoring: Do not rely solely on reaction time. Consistent monitoring by an appropriate method (e.g., TLC, LC-MS) is essential to determine the true endpoint of the reaction, preventing the formation of degradation products from prolonged heating.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectroscopic data for these furan derivatives will show characteristic signals for the furan ring protons.[1]

By adhering to these principles, researchers can ensure the reliability and validity of their synthetic results, building a foundation of trust in the experimental outcomes.

References

  • Wang, X., et al. (2020). Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide. Catalysis Science & Technology. Available at: [Link]

  • Wikipedia (2023). α-Halo ketone. Available at: [Link]

  • Wikipedia (2024). Furan. Available at: [Link]

  • Mansour, H. A. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available at: [Link]

  • Britannica (2023). Furan. Available at: [Link]

  • Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive (2024). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Michigan State University Chemistry (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Available at: [Link]

  • Gomaa, A. M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. Available at: [Link]

  • Al-Issa, S. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor (2019). mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • Jasperse, C. P. (n.d.). Reactions of Amines. Available at: [Link]

  • Zhang, Z., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Imidazole synthesis. Available at: [Link]

  • Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society. Available at: [Link]

  • IJARSCT (2024). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. Available at: [Link]

  • Gaba, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • Sharma, D., et al. (2012). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. Available at: [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

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Application Note & Protocol: Synthesis of 2-Substituted 4-(5-methylfuran-2-yl)thiazoles via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely utilized methods for constructing this essential five-membered ring system.[2][3][5] This reaction facilitates a straightforward condensation between an α-haloketone and a thioamide, offering a high-yielding pathway to substituted thiazoles.[6][7]

This application note provides a detailed protocol and scientific rationale for the synthesis of 4-(5-methylfuran-2-yl)thiazole derivatives, starting from the α-haloketone, 2-Bromo-1-(5-methylfuran-2-yl)ethanone. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, detail characterization methods, and offer expert troubleshooting advice. This guide is designed for researchers in medicinal chemistry, organic synthesis, and drug development seeking to generate novel furan-thiazole hybrids, a class of compounds with significant therapeutic potential.

The Hantzsch Thiazole Synthesis: Mechanistic Insights

The enduring utility of the Hantzsch synthesis lies in its efficiency and predictability. The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

The process unfolds as follows:

  • Initial Nucleophilic Attack (SN2 Reaction): The reaction commences with the sulfur atom of the thioamide acting as a potent nucleophile. It attacks the α-carbon of this compound, displacing the bromide ion in a classic SN2 fashion.[6][8][9]

  • Intermediate Formation: This initial step forms an acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the original ketone moiety.[6][8] This key step forges the five-membered ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate, a hydroxythiazoline, is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6][8]

This mechanistic sequence explains the choice of reactants: an α-haloketone provides the C-C-O backbone and an electrophilic carbon for ring closure, while the thioamide provides the S-C-N fragment.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Step1 Step 1: Nucleophilic Attack (SN2 Reaction) Reactants->Step1 Sulfur attacks α-carbon Step2 Step 2: Intramolecular Cyclization Step1->Step2 Nitrogen attacks carbonyl carbon Step3 Step 3: Dehydration & Aromatization Step2->Step3 Loss of H2O Product Aromatic Thiazole Product Step3->Product

Caption: Hantzsch Thiazole Synthesis Mechanism Workflow.

Detailed Experimental Protocol

This protocol details the synthesis of 2-amino-4-(5-methylfuran-2-yl)thiazole using thiourea as the thioamide component. The procedure can be adapted for other thioamides (e.g., thioacetamide) to yield different 2-substituted thiazoles.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Thiourea (1.2 - 1.5 eq)[6]

    • Ethanol (or Methanol), reagent grade[6][7]

    • Saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Carbonate (Na₂CO₃) solution[6]

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and side-arm flask for vacuum filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 mmol, 1.08 g) and thiourea (e.g., 7.5 mmol, 0.57 g).[6]

  • Solvent Addition: Add ethanol (20-25 mL) to the flask, followed by a magnetic stir bar.[6]

  • Heating and Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 50% ethyl acetate/50% hexane).[6] The reaction is typically complete within 1-3 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to crystallize.

  • Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing 50 mL of a cold, saturated sodium bicarbonate or 5% sodium carbonate solution.[6] This step neutralizes the hydrobromic acid (HBr) byproduct, causing the thiazole product (as a free base) to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.[6]

  • Drying: Allow the collected solid to air-dry on the filter paper or a watch glass. For complete drying, place the solid in a desiccator under vacuum.

  • Purification (Optional): The crude product is often of high purity.[6] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is recommended.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A 1. Combine α-Haloketone & Thiourea in Flask B 2. Add Ethanol & Stir Bar A->B C 3. Heat to Reflux (1-3 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E F 6. Pour into NaHCO3(aq) to Precipitate E->F G 7. Filter Solid Product F->G H 8. Wash with Water & Dry G->H I 9. Recrystallize (Optional) H->I

Caption: Step-by-step experimental workflow for thiazole synthesis.

Data, Characterization, and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized 2-amino-4-(5-methylfuran-2-yl)thiazole.

Table of Reaction Parameters & Outcomes
ParameterValue / Description
Starting Ketone This compound
Thio-reagent Thiourea
Stoichiometry 1.0 eq Ketone : 1.5 eq Thiourea
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 1-3 hours
Product 2-amino-4-(5-methylfuran-2-yl)thiazole
Appearance Typically a pale yellow or off-white solid
Expected Yield 80-95% (Hantzsch syntheses are generally high-yielding)[7]
Purity (Crude) Often >95% by TLC and ¹H NMR
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expect to see characteristic signals for the furan ring protons, the methyl group on the furan, the thiazole ring proton, and the broad signal for the -NH₂ protons. The aromatic proton on the thiazole ring typically appears as a singlet in the 6.5-7.5 ppm range.[7][10]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include those for the furan and thiazole rings, with the C=N carbon of the thiazole appearing significantly downfield.[7]

  • FTIR: Infrared spectroscopy can identify key functional groups. Look for characteristic absorption bands corresponding to N-H stretching (for the amino group, ~3100-3400 cm⁻¹), C=N stretching (~1620 cm⁻¹), and aromatic C=C stretching.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the product matches the calculated exact mass, providing definitive confirmation of the elemental formula.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive this compound (degraded over time).2. Insufficient heating or reaction time.1. Check the purity of the starting ketone via TLC or NMR. If necessary, purify or resynthesize.2. Ensure the reaction is at a full reflux and extend the reaction time, monitoring by TLC.
Incomplete Reaction 1. Insufficient amount of thioamide.2. Poor solubility of reactants at lower temperatures.1. Use a slightly larger excess of the thioamide (e.g., 1.5 eq).2. Ensure the solvent volume is adequate and the mixture is stirring vigorously at reflux.
Product is an Oil or Gummy Solid 1. Impurities present.2. Incomplete neutralization during work-up (product is the HBr salt).1. Attempt to triturate the crude material with a non-polar solvent (e.g., hexane) to induce crystallization. If unsuccessful, purify by column chromatography.2. Ensure sufficient aqueous base was used. Check the pH of the aqueous layer to confirm it is basic (>8).
Product Contaminated with Starting Material Incomplete reaction (see above).Extend reaction time or consider a slightly higher temperature if the solvent allows. If issues persist, purification via column chromatography will be necessary.

Conclusion

The Hantzsch synthesis provides a highly effective and reliable method for the preparation of 4-(5-methylfuran-2-yl)thiazole derivatives from this compound. The protocol described herein is straightforward, high-yielding, and utilizes common laboratory reagents and equipment. The resulting furan-thiazole scaffold is a valuable building block for constructing more complex molecules, enabling further exploration in drug discovery and materials science. By understanding the underlying mechanism and following this detailed guide, researchers can confidently synthesize these important heterocyclic compounds for their specific applications.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • Aouad, M. R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1433. Available from: [Link]

  • Hasanah, I., & Ziana, N. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Fundamental and Applied Sciences, 13(2), 646-666. Available from: [Link]

  • ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025-11-23). Available from: [Link]

  • PubMed. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025-06-26). Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. Available from: [Link]

  • ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 1-10. Available from: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 647-664. Available from: [Link]

  • RSC Publishing. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. (2020-01-23). Available from: [Link]

  • arXiv. [2502.20849] Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025-02-28). Available from: [Link]

  • Taylor & Francis Online. Synthesis, Spectroscopic, and Thermal Characterization of Thiazole Metal Complexes: Biological Activity Studies. Available from: [Link]

  • MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023-07-17). Available from: [Link]

  • PubMed Central. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]

  • PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: [Link]

  • ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015-07-28). Available from: [Link]

  • Research Square. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

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Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(5-Methylfuran-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Furan and Thiazole Moieties

In the landscape of medicinal chemistry and drug development, the strategic hybridization of pharmacologically active scaffolds is a cornerstone of rational drug design. This approach often leads to novel molecular entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. The furan and thiazole ring systems are two such privileged heterocycles, each possessing a broad spectrum of biological activities. Furan derivatives are recognized for their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antitumor activities. Similarly, the thiazole moiety is a key structural component in a multitude of clinically approved drugs, exhibiting activities ranging from antimicrobial and antifungal to anticancer and anti-inflammatory.

The combination of these two heterocycles into a single molecular framework, the furan-thiazole hybrid, presents a compelling strategy for the development of new therapeutic agents. The Hantzsch thiazole synthesis, a classic and robust named reaction dating back to 1887, provides a direct and efficient pathway to these valuable compounds. This application note provides a detailed protocol for the synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine, a representative furan-thiazole hybrid, utilizing 2-Bromo-1-(5-methylfuran-2-yl)ethanone as the key starting material. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the characterization of the final product.

The Key Synthon: this compound

The success of the Hantzsch thiazole synthesis is critically dependent on the quality and reactivity of the α-haloketone starting material. In this protocol, this compound serves as the electrophilic partner in the cyclocondensation reaction.

PropertyValue
IUPAC Name This compound
CAS Number 1634-53-3
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.04 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in ethanol, acetone, and other common organic solvents

Handling and Storage: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is recommended to store the compound in a tightly sealed container in a cool, dry place away from light and moisture.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving the reaction of an α-haloketone with a thioamide. In this specific application, this compound reacts with thiourea.

Hantzsch_Mechanism reagents This compound + Thiourea sn2 Nucleophilic Attack (SN2) reagents->sn2 intermediate1 Isothiouronium Salt Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hemiaminal Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product 4-(5-Methylfuran-2-yl)thiazol-2-amine dehydration->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom in this compound, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The final step is a dehydration of the resulting hemiaminal intermediate to yield the aromatic thiazole ring.

The overall experimental workflow is designed to be straightforward and efficient, leading to the desired product in good yield.

Workflow start Reactants: this compound & Thiourea reaction Reflux in Ethanol start->reaction monitoring Monitor by TLC reaction->monitoring workup Cooling & Precipitation monitoring->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Experimental Workflow for Synthesis.

Experimental Protocol: Synthesis of 4-(5-Methylfuran-2-yl)thiazol-2-amine

This protocol is a general guideline and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.03 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Thiourea: To the stirred solution, add thiourea (e.g., 0.91 g, 12 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold deionized water (100 mL) with stirring. A precipitate should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until it is neutral to slightly basic (pH 7-8). This will neutralize any hydrobromic acid formed during the reaction and ensure complete precipitation of the free amine product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude 4-(5-methylfuran-2-yl)thiazol-2-amine can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the product as a crystalline solid.

Characterization of 4-(5-Methylfuran-2-yl)thiazol-2-amine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValue
IUPAC Name 4-(5-Methylfuran-2-yl)thiazol-2-amine
CAS Number 1634-46-4
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
Appearance Expected to be a solid

Spectroscopic Data (Predicted/Analogous):

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): The spectrum is expected to show signals for the furan and thiazole ring protons, the methyl group protons, and the amine protons. For the analogous compound 2-amino-4-phenylthiazole, the amine protons appear as a broad singlet around 7.1 ppm, and the thiazole proton as a singlet around 6.8 ppm. The furan protons would likely appear as doublets between 6.0 and 7.0 ppm, and the methyl group as a singlet around 2.3 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals would include those for the thiazole ring carbons (C2, C4, C5), the furan ring carbons (C2', C3', C4', C5'), and the methyl carbon. The C2 of the thiazole (bearing the amino group) is expected to be significantly downfield.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C=N stretching of the thiazole ring (around 1630 cm⁻¹), and C-O-C stretching of the furan ring (around 1100-1000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180, corresponding to the molecular weight of the compound.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous ethanol. Inefficient precipitation can be improved by adding more water or further cooling the mixture.

  • Impure Product: The crude product may contain unreacted thiourea or side products. Thorough washing and careful recrystallization are crucial for obtaining a pure compound.

  • Safety: As with all chemical reactions, appropriate safety precautions must be taken. The synthesis should be performed in a well-ventilated fume hood, and personal protective equipment should be worn at all times.

Conclusion

The Hantzsch thiazole synthesis offers a reliable and efficient method for the preparation of 4-(5-methylfuran-2-yl)thiazol-2-amine from this compound and thiourea. This protocol provides a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic potential of this and other furan-thiazole hybrid molecules. The strategic combination of these two important pharmacophores holds significant promise for the discovery of novel drug candidates with a wide range of biological activities.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Saeid, H.; Al-sayed, H.; Bader, M. A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.2023, 6(1), 44-58.
  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Thiazole in the targeted cancer therapy: A review. Future Med. Chem.2015, 7(14), 1895-1916.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these critical linkages, revolutionizing the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-bromo-1-(5-methylfuran-2-yl)ethanone, a valuable and reactive building block in medicinal chemistry. The presence of both a reactive α-bromo ketone and a furan moiety presents unique opportunities and challenges in synthetic design. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to effectively utilize this versatile substrate in various palladium-catalyzed transformations.

The core reactivity of this compound is centered around the electrophilic carbon adjacent to the carbonyl group, making it highly susceptible to nucleophilic attack. While this inherent reactivity is often exploited in classical SN2 reactions, such as the Hantzsch thiazole synthesis[3], it also necessitates careful control of reaction conditions in palladium-catalyzed processes to minimize undesired side products.

PART 1: Foundational Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation (in Suzuki, and Sonogashira reactions) or migratory insertion (in the Heck reaction), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[4][5]

Visualizing the Catalytic Cycles

To illustrate the fundamental steps, the following diagrams depict the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)2 + Base RPdII_R R-Pd(II)-R'(L_n) Transmetalation->RPdII_R RedElim Reductive Elimination RPdII_R->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_1 Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII AlkeneComplex Alkene Coordination PdII->AlkeneComplex Alkene MigratoryInsertion Migratory Insertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride AlkeneComplex->MigratoryInsertion ProductComplex Product Complex BetaHydride->ProductComplex Substituted Alkene BaseRegen Base Regeneration ProductComplex->BaseRegen + Base BaseRegen->Pd0

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_2 Sonogashira Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdII_Alkynyl R-Pd(II)-C≡CR'(L_n) Transmetalation->RPdII_Alkynyl R-C≡C-H + Base CuCycle Cu(I) Acetylide Formation Transmetalation->CuCycle RedElim Reductive Elimination RPdII_Alkynyl->RedElim R-C≡CR' RedElim->Pd0

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction, highlighting the role of the copper co-catalyst.

PART 2: Application Protocols

The following protocols are provided as a starting point for the application of this compound in various palladium-catalyzed cross-coupling reactions. It is crucial to note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds.[6] For the coupling of this compound, the following protocol, adapted from procedures for other brominated heterocycles, can be employed.[7]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and deionized water (solvent system)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O901270-90
Pd(PPh₃)₄-K₃PO₄Toluene/H₂O1001075-95
PdCl₂(dppf)-Cs₂CO₃DMF801665-85
Protocol 2: Heck Reaction with Alkenes

The Heck reaction provides a means to form a C-C bond between an organic halide and an alkene.[8] The protocol for this compound is adapted from procedures for secondary alkyl bromides, which can be more challenging substrates.[9]

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable ligand

  • Triethylamine (NEt₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and dppf (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of alkynes from organic halides and terminal alkynes.[10]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃) or another suitable amine base

  • Tetrahydrofuran (THF) or another suitable solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a degassed solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 4-12 hours), remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2] This protocol is adapted from procedures for the amination of other bromo-heterocycles.[11]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or another suitable ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous toluene or another suitable solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion (typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

PART 3: Scientific Integrity & Logic

Expertise & Experience: Causality Behind Experimental Choices

The selection of reagents and conditions in palladium-catalyzed cross-coupling reactions is critical for success. For a substrate like this compound, several factors must be considered:

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is paramount. For the Suzuki and Heck reactions, phosphine ligands like triphenylphosphine or bidentate ligands like dppf are commonly used to stabilize the palladium center and promote the desired reactivity. In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as Xantphos are often employed to facilitate the reductive elimination step.[12]

  • Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (Suzuki) or regenerating the active catalyst (Heck). The choice of base (e.g., K₂CO₃, Cs₂CO₃, NEt₃) can influence reaction rates and yields, and should be chosen based on the specific coupling partners and their functional group tolerance.

  • Solvent Choice: The solvent must be capable of dissolving the reactants and catalyst system, and its polarity can influence the reaction outcome. Aprotic polar solvents like DMF, dioxane, and toluene are commonly used. For Suzuki couplings, aqueous solvent mixtures are often employed.

Trustworthiness: A Self-Validating System

Each protocol described is designed to be a self-validating system. The progress of the reaction should be monitored by appropriate analytical techniques such as TLC, GC-MS, or LC-MS. This allows for real-time assessment of the reaction's success and helps in troubleshooting any issues that may arise. The purification and characterization of the final product by techniques such as NMR and mass spectrometry are essential to confirm the identity and purity of the desired compound.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Callum, J.; Lowary, T. L.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - RSC Advances (RSC Publishing). [Link]

  • Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC - NIH. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]

  • Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. [Link]

  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives - ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. [Link]

  • Scheme 5. Heck reactions of 2-alkylidene-tetrahydrofurans. Reagents and... - ResearchGate. [Link]

  • synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure. [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). [Link]

  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone - PMC - NIH. [Link]

Sources

Synthesis of novel kinase inhibitors using 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Novel Kinase Inhibitors using 2-Bromo-1-(5-methylfuran-2-YL)ethanone

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[4] This guide provides a comprehensive framework for the synthesis of a library of potential kinase inhibitors utilizing this compound as a versatile starting material. The core of this strategy is the robust and well-established Hantzsch thiazole synthesis, which allows for the creation of diverse 2-aminothiazole scaffolds.[5][6] These heterocyclic motifs are prevalent in a multitude of clinically relevant kinase inhibitors.[7][8] This document details the rationale behind the synthetic strategy, provides step-by-step protocols for synthesis and characterization, and outlines a general workflow for screening the resulting compounds for kinase inhibitory activity.

Introduction: The Rationale for Furan-Thiazole Scaffolds in Kinase Inhibition

Protein kinases constitute one of the most significant families of drug targets, with their enzymatic activity being central to signal transduction pathways that govern cell growth, proliferation, and apoptosis.[2][4] Aberrant kinase activity is directly implicated in the pathogenesis of cancer and inflammatory diseases, making kinase inhibitors a highly successful class of therapeutic agents.[1][3]

The chemical space for kinase inhibitors is rich with heterocyclic structures, which provide a rigid scaffold for orienting functional groups to interact with the ATP-binding pocket of the kinase. The furan ring, in particular, is a valuable moiety in medicinal chemistry, known to participate in various biological activities and serve as a bioisostere for phenyl rings, often improving metabolic stability and pharmacokinetic profiles.[9][10][11]

When coupled with a thiazole ring, the resulting scaffold becomes particularly compelling. The 2-aminothiazole core is a well-established "privileged" structure in kinase inhibitor design, found in numerous approved drugs and clinical candidates.[7][8][12] This application note leverages the reactivity of this compound to construct a library of novel 4-(5-methylfuran-2-yl)thiazole derivatives, providing a direct and efficient route to compounds with high potential for kinase inhibitory activity.

The Starting Material: this compound

The success of any synthetic campaign relies on a well-understood and reactive starting material. This compound is an ideal electrophilic building block for the construction of the target heterocyclic systems.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[13]
CAS Number 1634-53-3[13][14]
Molecular Formula C₇H₇BrO₂[13]
Molecular Weight 203.03 g/mol [13]
Appearance Solid-
Chemical Reactivity

The key to the utility of this compound is the α-bromo ketone functionality. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[5] This makes it an excellent substrate for condensation reactions with nucleophiles like thioamides or thioureas, which is the foundational step of the Hantzsch thiazole synthesis.[5][13][15] The bromine atom serves as an excellent leaving group, facilitating an initial SN2 reaction that initiates the cyclization process.[5][16]

Caption: Chemical structure of the starting material.

The Core Reaction: Hantzsch Thiazole Synthesis

Discovered by Arthur Hantzsch in 1887, this reaction remains a cornerstone of heterocyclic chemistry for its reliability and efficiency in constructing the thiazole ring.[5][6] The reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Mechanism

The process is a multi-step pathway that culminates in a stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[16]

  • Nucleophilic Attack: The reaction begins with an SN2 reaction where the highly nucleophilic sulfur atom of the thioamide attacks the electrophilic α-carbon of this compound, displacing the bromide ion.[16]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form a hydroxythiazoline intermediate, which subsequently tautomerizes.

  • Aromatization: The final step involves the loss of a proton to yield the stable, aromatic 2-amino-4-(5-methylfuran-2-yl)thiazole product.

General Mechanism of Hantzsch Thiazole Synthesis Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (SN2 Reaction) Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Hydroxythiazoline Intermediate2->Intermediate3 Proton Transfer Product Aromatic Thiazole Intermediate3->Product Dehydration & Aromatization

Caption: Generalized mechanism of the Hantzsch synthesis.

Detailed Experimental Protocols

This section provides a detailed, self-validating protocol for synthesizing a library of 2-amino-4-(5-methylfuran-2-yl)thiazole derivatives.

General Protocol for Library Synthesis

Objective: To synthesize a series of thiazole derivatives by reacting this compound with various commercially available thioureas.

Materials & Equipment:

  • This compound (CAS: 1634-53-3)

  • Thiourea (and various N-substituted thioureas)

  • Ethanol (or Methanol), absolute

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1.0 eq, e.g., 5.0 mmol, 1.015 g) and the desired thiourea derivative (1.2 - 1.5 eq, e.g., 7.5 mmol).

    • Rationale: A slight excess of the thiourea is often used to ensure the complete consumption of the more valuable α-bromoketone starting material.[16]

  • Dissolution: Add absolute ethanol (e.g., 10 mL) and a magnetic stir bar to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80-100°C) with vigorous stirring for 30-60 minutes.

    • Rationale: Heating provides the activation energy needed for the reaction to proceed and drives the equilibrium towards the formation of the highly stable aromatic thiazole product.[16]

  • Reaction Monitoring (Optional): Progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) by observing the disappearance of the starting material spot.

  • Cooling & Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Work-up: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (e.g., 40 mL) and swirl to mix. A precipitate should form.

    • Rationale: The initial product is often a thiazolium salt, which is soluble. The weak base (Na₂CO₃) neutralizes this salt, forming the free base of the aminothiazole, which is typically much less soluble in the aqueous methanol/ethanol mixture and precipitates out.[5][17]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper or on a watch glass. The product is often pure enough for initial characterization and screening. If further purification is needed, recrystallization from ethanol can be performed.

Workflow for Thiazole Library Synthesis A 1. Combine Reactants (α-bromoketone + thiourea) in Ethanol B 2. Heat to Reflux (30-60 min) A->B C 3. Cool to Room Temp. B->C D 4. Precipitate in 5% Na2CO3(aq) C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with Water & Dry E->F G Pure Product F->G General Kinase Inhibition Screening Workflow A 1. Prepare Serial Dilutions of Test Compounds in DMSO B 2. Add Compounds to Assay Plate A->B C 3. Add Kinase Enzyme & Substrate B->C D 4. Initiate Reaction with ATP & Incubate C->D E 5. Add Detection Reagent to Stop Reaction & Generate Signal D->E F 6. Read Signal (Luminescence/Fluorescence) E->F G 7. Calculate IC50 Values F->G

Sources

"2-Bromo-1-(5-methylfuran-2-YL)ethanone" as a precursor for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Versatile Precursor for Pharmaceutical Intermediates

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key building block in synthetic and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and its critical applications in the construction of pharmacologically relevant heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies.

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability, making it a valuable bioisostere for phenyl rings.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3]

Within this valuable class of compounds, this compound (CAS No: 1634-53-3) emerges as a particularly powerful precursor. Its structure features a highly reactive α-bromo ketone. The bromine atom, positioned alpha to a carbonyl group, renders the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[4] This inherent reactivity is the cornerstone of its utility, enabling the efficient construction of complex molecular architectures and diverse heterocyclic systems that are of significant interest in medicinal chemistry.[4]

Compound Profile: Properties and Safety

A thorough understanding of the precursor's physicochemical properties and safety requirements is paramount for its successful and safe application in the laboratory.

Chemical and Physical Properties

The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 1634-53-3[5]
Molecular Formula C₇H₇BrO₂[5]
Molecular Weight 203.035 g/mol [5]
Appearance Typically a brown, low-melting solid
Purity Often supplied at ≥95% or ≥97%
Safety, Handling, and Storage

Warning: α-Haloketones are lachrymatory and corrosive. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US), and a lab coat.[6]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • Spills and Disposal: In case of a spill, evacuate the area. Absorb with inert material and place in a suitable, closed container for disposal. Do not allow the chemical to enter drains.[6][7] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Synthesis Protocol: α-Bromination of 2-Acetyl-5-methylfuran

The most common and direct method for preparing this compound is through the electrophilic α-bromination of its ketone precursor, 2-acetyl-5-methylfuran. A representative protocol is detailed below.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable solvent (e.g., DCM) in a round-bottom flask. B Cool the solution to 0-5 °C using an ice bath. A->B D Add bromine solution dropwise to the stirred ketone solution over 30-60 minutes. B->D C Prepare a solution of Bromine (1.05 eq) in the same solvent. C->D E Maintain temperature at 0-5 °C. Stir for an additional hour after addition. D->E F Quench with 10% aq. Na₂S₂O₃ until bromine color disappears. E->F G Transfer to separatory funnel. Wash with sat. aq. NaHCO₃, then water, then brine. F->G H Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. G->H I Purify the crude product (e.g., column chromatography) to yield the final compound. H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials & Equipment:

  • 2-Acetyl-5-methylfuran (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-methylfuran (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: In a separate dropping funnel, carefully prepare a solution of bromine (1.05 eq) in dichloromethane. Add this bromine solution dropwise to the stirred ketone solution over 30-60 minutes. It is crucial to maintain the reaction temperature between 0-5 °C. The red-brown color of the bromine should dissipate upon addition.[9]

  • Reaction Monitoring: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[9]

  • Quenching: Slowly and carefully add 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring. Continue adding until the characteristic orange/brown color of unreacted bromine is completely gone.[9]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and finally, brine.[9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization if necessary to obtain the pure this compound.

Application in Pharmaceutical Intermediate Synthesis

The high reactivity of the α-bromo position makes this compound an exceptional precursor for building various heterocyclic scaffolds integral to many pharmaceutical agents.

Application 1: Hantzsch Thiazole Synthesis

A prominent application of this compound is in the Hantzsch thiazole synthesis. This reaction provides a direct and efficient route to 2-aminothiazole derivatives, a core structure in many anti-inflammatory and antimicrobial agents. The reaction involves the condensation of the α-bromo ketone with a thioamide, such as thiourea.[4]

Mechanism: The synthesis proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine. This is followed by an intramolecular cyclization involving the nitrogen atom, which attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[4]

G Precursor This compound Solvent Reflux in Ethanol Precursor->Solvent Thiourea + Thiourea Thiourea->Solvent Intermediate Thiazole Intermediate (2-Amino-4-(5-methylfuran-2-yl)thiazole) Solvent->Intermediate Condensation & Cyclization

Caption: Reaction scheme for Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-(5-methylfuran-2-yl)thiazole

  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction's progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product hydrobromide salt may precipitate. If so, collect it by filtration.

  • Neutralization & Purification: Neutralize the reaction mixture (or the re-dissolved solid) with an aqueous base (e.g., ammonium hydroxide or NaHCO₃) to precipitate the free base of the thiazole product.

  • Final Steps: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Application 2: Synthesis of Substituted Heterocycles via Nucleophilic Substitution

The electrophilic nature of the α-carbon allows for reactions with a wide array of nucleophiles, including those based on nitrogen, sulfur, and carbon.[4] This versatility enables the synthesis of diverse pharmaceutical intermediates, including precursors for antiviral and anti-inflammatory agents.[3][4][10] For instance, reaction with nitrogen-based nucleophiles like imidazoles or substituted amines can lead to the formation of key intermediates for various bioactive molecules.[4]

G cluster_input Reactants cluster_process Reaction Conditions A This compound F Substituted Product (Formation of C-Nu bond) A->F B Nucleophile (Nu-H) (e.g., R-OH, R-SH, R₂NH) B->F C Base (e.g., K₂CO₃, Et₃N) to deprotonate nucleophile C->F D Solvent (e.g., Acetone, DMF, THF) D->F E Heat (optional) E->F G Byproduct (HBr salt) F->G

Caption: General workflow for nucleophilic substitution reactions.

Protocol: Synthesis of 2-(Phenoxy)-1-(5-methylfuran-2-yl)ethanone

  • Setup: To a solution of phenol (1.0 eq) in acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the suspension at room temperature for 15-20 minutes.

  • Addition: Add a solution of this compound (1.0 eq) in acetone dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.

Conclusion

This compound is an invaluable and highly versatile precursor in the synthesis of pharmaceutical intermediates. Its activated α-bromo ketone functionality provides a reliable entry point for constructing a wide array of heterocyclic systems, most notably thiazoles and other substituted heterocycles. The protocols outlined in this guide, based on established chemical principles, offer a robust framework for researchers to synthesize novel compounds with significant therapeutic potential. As the demand for new and effective drugs continues to grow, the strategic use of such powerful building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • Benchchem. (n.d.). This compound.
  • Apaydın, Ç., & De Clercq, E. (2021). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. Bioorganic Chemistry, 112, 104958.
  • ResearchGate. (n.d.). Synthesis of New Potentially Antiviral Furan-Fused Compounds by Thermolysis of Benzocyclobutene Derivatives.
  • Mussadiq, M., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents.
  • ResearchGate. (n.d.). Synthesis and biological activities of furan derivatives.
  • ChemicalBook. (2022). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.
  • Benchchem. (n.d.). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
  • Pharmacological activity of furan derivatives. (2024).
  • Thermo Fisher Scientific. (2025). 5-Methylfuran Safety Data Sheet.
  • Sigma-Aldrich. (2021). 2-Methylfuran Safety Data Sheet.
  • LookChem. (n.d.). This compound.
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  • Thermo Fisher Scientific. (2025). 2-Acetyl-5-methylfuran Safety Data Sheet.
  • Benchchem. (n.d.). A Comparative Guide to the Cytotoxicity of Heterocyclic Compounds Synthesized from 2-Bromo-1-furan-2-yl-ethanone.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

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Experimental protocol for the synthesis of substituted furans from 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Substituted Thiazoles from 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Protocol for Drug Discovery Scaffolds

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize pharmacokinetic profiles.[1][2] This application note details a robust and efficient protocol for the synthesis of 4-(5-methylfuran-2-yl)thiazole derivatives, utilizing this compound as a versatile starting material. We leverage the classic Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide source.[3][4] This protocol provides researchers and drug development professionals with a detailed, step-by-step methodology, mechanistic insights, and validation checkpoints for producing complex heterocyclic systems that merge the desirable properties of both furan and thiazole moieties, which are themselves significant in pharmacologically active compounds.[5][6][7]

Introduction: The Strategic Value of Furan-Thiazole Hybrids

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmaceuticals.[2] Its presence can enhance metabolic stability, receptor binding interactions, and overall bioavailability.[2] Rather than being a terminal synthetic goal, functionalized furans like this compound are powerful intermediates for building more complex molecular architectures. The α-bromo-ketone functionality is an excellent electrophile, primed for reaction with various nucleophiles to construct new heterocyclic rings.[8][9]

This protocol focuses on the reaction of this furan-containing α-haloketone with thiourea, a classic example of the Hantzsch thiazole synthesis .[3][4][10] This reaction is a cornerstone of heterocyclic chemistry, providing a high-yield and straightforward pathway to the thiazole ring system.[10] The resulting furan-thiazole hybrid molecules are of significant interest in drug discovery, as they combine two pharmacologically important scaffolds.

Core Principle: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (in this protocol, thiourea is used as the thioamide component).[4] The reactivity of the α-haloketone is driven by the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and renders the α-carbon highly susceptible to nucleophilic attack.[3][8] The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to form a stable, aromatic thiazole ring.[10][11] This method is highly reliable and adaptable for creating a diverse library of substituted thiazoles.[12]

Experimental Workflow Overview

The overall experimental process is depicted below, outlining the key stages from reagent preparation to final product characterization.

G reagents 1. Reagent Preparation reaction 2. Reaction Assembly & Reflux reagents->reaction workup 3. Neutralization & Precipitation reaction->workup filtration 4. Product Isolation (Vacuum Filtration) workup->filtration purification 5. Purification (Recrystallization) filtration->purification analysis 6. Characterization (NMR, MS, TLC) purification->analysis

Caption: High-level workflow for the synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of 2-amino-4-(5-methylfuran-2-yl)thiazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97% Puritye.g., BenchChemCaution: Lachrymator and alkylating agent. Handle in a fume hood.
ThioureaACS Reagent, ≥99%Sigma-Aldrich
Ethanol (EtOH)200 Proof, AnhydrousFisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRUsed for neutralization during workup.
Deionized Water (DI H₂O)-In-house
Round-bottom flask (50 mL)--
Reflux Condenser--
Magnetic Stirrer Hotplate--
Büchner Funnel and Filter Flask--For vacuum filtration.
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Reaction Parameters
ReactantMol. Weight ( g/mol )Amount (mg)Moles (mmol)Molar Ratio
This compound203.0410155.01.0
Thiourea76.124195.51.1
Solvent/Reagent Density (g/mL) Volume --
Ethanol0.78920 mL--
Saturated aq. NaHCO₃~1.07~25 mL--
Step-by-Step Synthesis Procedure
  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.015 g, 5.0 mmol) and thiourea (0.419 g, 5.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.

  • Reaction Assembly: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer hotplate in a well-ventilated fume hood.

  • Heating and Reflux: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The solids should dissolve as the reaction warms.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 2-3 hours. Monitor the consumption of the starting material using TLC (e.g., mobile phase of 50% ethyl acetate / 50% hexanes).

  • Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The initial product may precipitate as a hydrobromide salt.[11]

  • Workup and Neutralization: Pour the cooled reaction mixture into a 100 mL beaker containing ~25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the mixture for 10-15 minutes. This step neutralizes the HBr byproduct, converting the product salt into its free base form, which is less soluble and will precipitate.[10][11]

  • Product Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The crude product is often of high purity.[10]

  • (Optional) Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established three-step mechanism: (1) Nucleophilic Attack, (2) Intramolecular Cyclization, and (3) Dehydration.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the bromo-ketone. This displaces the bromide ion in a classic Sₙ2 reaction.[9][10]

  • Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic ring.[9][10]

  • Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, losing a molecule of water to form the stable, aromatic thiazole ring.[9]

Protocol Validation and Troubleshooting

A self-validating protocol includes checkpoints and guidance for potential issues.

  • Expected Yield: Yields for the Hantzsch synthesis are typically good to excellent, often in the range of 75-95%, depending on the purity of the starting materials and reaction conditions.[10]

  • Product Characterization:

    • TLC: The product should appear as a single spot with a lower Rf value than the starting α-haloketone.

    • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values if available.

    • NMR Spectroscopy: ¹H NMR should confirm the presence of the furan and thiazole ring protons. The characteristic methylene protons (-CH₂Br) of the starting material at ~4.5 ppm will be absent.

    • Mass Spectrometry: MS analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₈N₂OS).

  • Troubleshooting:

    • Low Yield: May result from impure starting materials or insufficient reflux time. Confirm the completion of the reaction via TLC before workup.

    • Oily Product: If the product does not precipitate cleanly, it may be due to impurities. Try adding the reaction mixture to ice-cold water during workup to encourage solidification. If it remains an oil, perform a liquid-liquid extraction with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil can then be purified by column chromatography.

    • Incomplete Reaction: If TLC shows significant starting material remaining after 3 hours, an additional portion of thiourea (0.2 eq) can be added, or the reflux time can be extended.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: this compound is a lachrymator (causes tearing) and a potent alkylating agent. All handling of this reagent and the reaction setup must be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 2-amino-4-(5-methylfuran-2-yl)thiazole via the Hantzsch thiazole synthesis. By using the versatile building block this compound, researchers can efficiently generate novel furan-thiazole hybrid molecules. This procedure is scalable and amenable to the use of substituted thioureas, enabling the creation of diverse chemical libraries for screening in drug discovery and development programs.

References

  • Semantic Scholar. Medicinal significance of furan derivatives : A Review. Semantic Scholar. Available at: [Link].

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link].

  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 5244-5287. Available at: [Link].

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link].

  • BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. Available at: [Link].

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). Available at: [Link].

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 136-154. Available at: [Link].

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link].

  • World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research, 12(22), 123-135. Available at: [Link].

  • Kumar, V., & Gupta, G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(40), 24963-24980. Available at: [Link].

  • Mondal, S., & Guria, M. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2915-2919. Available at: [Link].

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link].

  • Wikipedia. Paal–Knorr synthesis. Wikipedia. Available at: [Link].

  • ResearchGate. Paal–Knorr furan synthesis. ResearchGate. Available at: [Link].

  • Ghadami, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9394-9405. Available at: [Link].

  • ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. ResearchGate. Available at: [Link].

  • Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1949. Available at: [Link].

  • Kumar, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155047. Available at: [Link].

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-1-(5-methylfuran-2-yl)ethanone in Advanced Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 2-Bromo-1-(5-methylfuran-2-yl)ethanone in the strategic design and execution of multicomponent reactions for accelerated drug discovery and materials science.

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Foreword: Beyond Linear Synthesis

In the relentless pursuit of novel chemical entities, the paradigm of linear, stepwise synthesis is increasingly being challenged by methodologies that offer greater efficiency, atom economy, and molecular complexity in a single operation. Multicomomponent reactions (MCRs) represent the pinnacle of this synthetic philosophy, enabling the assembly of complex molecular architectures from three or more starting materials in a single pot. This guide focuses on a particularly versatile, yet underexplored, building block: This compound . We will dissect its reactivity, explore its potential in robust MCR protocols, and provide the mechanistic rationale that empowers researchers to innovate.

The furan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to act as a bioisostere for phenyl and other aromatic rings, while also engaging in specific hydrogen bonding interactions. The title compound marries this valuable heterocycle with an α-bromoketone functionality—a powerful electrophilic linchpin for a variety of classical and novel MCRs.

Part 1: Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound in MCRs is primarily dictated by the α-bromoketone moiety. This functional group possesses two key reactive sites:

  • The α-Carbon: Highly electrophilic due to the adjacent carbonyl group and the bromine, a good leaving group. It is susceptible to nucleophilic attack, initiating many classic condensation reactions.

  • The Carbonyl Carbon: A secondary electrophilic site, which can be activated by acid or engaged by strong nucleophiles, often after the initial reaction at the α-carbon.

This dual reactivity allows for sequential, domino, or tandem reaction sequences within a single pot, which is the hallmark of MCRs. The 5-methylfuran group, while generally stable, can influence the electronic properties of the ketone and provides a critical structural element for the final product's biological activity or material properties.

Part 2: Protocol I - Three-Component Synthesis of Highly Substituted Imidazoles

The synthesis of imidazole-containing compounds is of paramount importance in medicinal chemistry, with this scaffold being central to drugs like cimetidine and losartan. The following protocol adapts the classical Debus-Radziszewski reaction into a robust three-component system utilizing our target building block.

Workflow Diagram: Imidazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification reagents 1. Add Aldehyde (1.0 eq) 2. Add Ammonium Acetate (3.0 eq) 3. Add Solvent (e.g., EtOH) start_material Add this compound (1.0 eq) heating Reflux at 80°C for 4-6 hours start_material->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup 1. Cool to RT 2. Quench with sat. NaHCO3 3. Extract with EtOAc monitoring->workup purification Column Chromatography (Silica, Hexane:EtOAc gradient) workup->purification product Final Product: 2-Aryl-4-(5-methylfuran-2-yl)-1H-imidazole purification->product G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification reagents 1. Add Primary Amide (1.2 eq) 2. Add Solvent (e.g., Dioxane) start_material Add this compound (1.0 eq) heating Heat to 100-110°C for 8-12 hours start_material->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup 1. Cool to RT 2. Remove solvent in vacuo 3. Partition between H2O and CH2Cl2 monitoring->workup purification Column Chromatography (Silica, Hexane:EtOAc gradient) workup->purification product Final Product: 2-Substituted-4-(5-methylfuran-2-yl)oxazole purification->product G start Amide + α-Bromoketone inter1 N-Alkylation Intermediate start->inter1 SN2 Attack inter2 Acyloxyiminium Intermediate inter1->inter2 Keto-Enol Tautomerism cyclized Cyclized Intermediate (Hemiacetal-like) inter2->cyclized Intramolecular Cyclization product Dehydration (Aromatization) -> Oxazole Product cyclized->product

Application Note & Protocols: Derivatization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive framework for the derivatization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a versatile building block for constructing libraries of novel heterocyclic compounds. We detail robust synthetic protocols for creating diverse molecular scaffolds, including thiazoles and other derivatives, through nucleophilic substitution reactions. Furthermore, we present standardized protocols for initial biological screening of these synthesized compounds, focusing on antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and early-stage drug discovery.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents.[1][2] Its presence can enhance pharmacological profiles, improve metabolic stability, and facilitate crucial interactions with biological targets.[3][4] The furan moiety often serves as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can be fine-tuned for optimal drug-receptor binding.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7]

The starting material, this compound, is a highly valuable intermediate for chemical synthesis.[8] It combines the furan scaffold with an α-bromoketone functional group. This group is an excellent electrophile, making the α-carbon highly susceptible to nucleophilic attack, thus serving as a versatile handle for introducing molecular diversity.[8][9] This reactivity allows for the straightforward synthesis of a wide array of derivatives, which is a key strategy in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.[6]

This application note provides detailed, field-proven protocols for synthesizing a library of compounds from this core structure and outlines primary biological screening assays to assess their potential as antimicrobial or cytotoxic agents.

Section 1: Synthetic Derivatization Strategies

The primary pathway for derivatizing this compound is through nucleophilic substitution at the α-carbon. The adjacent carbonyl group activates the carbon-bromine bond, making the bromine an excellent leaving group.[9] This allows for reactions with a wide range of nucleophiles, including nitrogen, sulfur, and oxygen-based reagents. A particularly powerful and classic transformation is the Hantzsch thiazole synthesis.[10][11]

General Synthetic Workflow

The following diagram illustrates the overall strategy for creating a focused library of compounds from the this compound core.

G A This compound (Core Scaffold) B Thioamide / Thiourea (N, S Nucleophile) A->B Hantzsch Synthesis C Carboxylic Acid / Phenol (O Nucleophile) A->C Williamson Ether / Esterification D Thiol (S Nucleophile) A->D Thioalkylation E Aminothiazole Derivatives B->E F Ester / Ether Derivatives C->F G Thioether Derivatives D->G H Biological Screening E->H F->H G->H

Caption: Synthetic workflow for derivatization and subsequent screening.

Protocol: Synthesis of 2-Amino-4-(5-methylfuran-2-yl)thiazole Derivatives

This protocol details the Hantzsch thiazole synthesis, a robust one-pot reaction that forms the thiazole ring, a common feature in many pharmacologically active compounds.[9][10] The reaction mechanism involves an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[8][10]

Materials:

  • This compound (1.0 eq)

  • Thiourea or substituted thioamide (1.5 eq)

  • Methanol or Ethanol (solvent)

  • 5% Aqueous Sodium Carbonate solution

  • Magnetic stir bar, round-bottom flask, condenser, heating mantle/hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol). The use of a slight excess of the thioamide ensures complete consumption of the limiting α-haloketone.[9]

  • Solvent Addition: Add methanol (approx. 5-10 mL) to the flask, followed by a magnetic stir bar.

  • Heating: Attach a condenser and heat the mixture to reflux (approx. 65-75°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[9] Initially, the protonated thiazole salt is formed, which is often soluble in the alcohol solvent.[10]

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 5% aqueous sodium carbonate solution (approx. 20 mL).[9] The weak base neutralizes the hydrobromide salt of the product, causing the neutral, less soluble thiazole derivative to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying & Characterization: Dry the product in a desiccator or a vacuum oven. The identity and purity of the compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Table 1: Example Reagents and Expected Outcomes

Derivative ClassNucleophileSolventTypical YieldNotes
AminothiazoleThioureaMethanol>90%[9]A robust and high-yielding classic Hantzsch synthesis.
PhenylaminothiazolePhenylthioureaEthanol80-90%Product may require recrystallization for high purity.
EsterSodium BenzoateDMF70-85%Reaction is typically run at room temperature overnight.
ThioetherThiophenolEthanol>90%A base like triethylamine is often added to deprotonate the thiol.

Section 2: Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Initial screening is often focused on identifying broad antimicrobial or cytotoxic effects, which can then guide more specific secondary assays.[12]

General Screening Workflow

G cluster_0 Screening Cascade A Synthesized Compound Library B Primary Screening (Broad Spectrum) A->B C Antimicrobial Assay (e.g., MIC Determination) B->C D Cytotoxicity Assay (e.g., MTT Assay) B->D E Identify 'Hits' (Compounds with Activity) C->E D->E F Secondary Screening (Dose-Response, Selectivity) E->F Hit Confirmation G Lead Optimization (SAR Studies) F->G Hit-to-Lead

Caption: A tiered workflow for biological screening and hit identification.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using the broth medium.[13] The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Suspend bacterial colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative Control (Growth Control): Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.[13]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[13]

Protocol: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution to each well.[18] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17] Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a plate reader.[14] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from the resulting dose-response curve.

Table 2: Example Data Presentation for Biological Screening

Compound IDDerivative TypeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HeLa Cells
MF-01Core Scaffold>256>256>100
MF-Th-01Aminothiazole166425.4
MF-Th-02Phenylaminothiazole83212.8
MF-Es-01Benzoate Ester128>25688.1
ControlVancomycin2N/AN/A
ControlCiprofloxacin10.5N/A
ControlDoxorubicinN/AN/A0.8

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a powerful and versatile starting material for generating novel chemical entities for biological screening. The synthetic protocols described herein, particularly the Hantzsch thiazole synthesis, are efficient and scalable methods for creating a diverse library of furan-containing compounds. The subsequent application of standardized antimicrobial and cytotoxicity screening protocols provides a clear and effective pathway for identifying initial hits. This integrated approach of targeted synthesis and systematic biological evaluation is fundamental to modern drug discovery and can accelerate the identification of promising lead compounds for further development.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. Semantic Scholar. [Link]

  • Pharmacological activity of furan derivatives. Aizeon Publishers. [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ijabbr.com. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This valuable α-haloketone is a critical building block in medicinal chemistry and organic synthesis, prized for its role in constructing complex heterocyclic systems.[1] However, its synthesis via the α-bromination of 2-acetyl-5-methylfuran is frequently plagued by competing side reactions that can drastically reduce yield and complicate purification.

This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to maximize the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a dark, intractable tar, and the yield of the desired product is negligible. What is the likely cause?

A: This is a classic sign of furan ring degradation. The furan moiety is notoriously sensitive to acid, which can catalyze polymerization or ring-opening reactions.[2][3] During the bromination, hydrogen bromide (HBr) is generated as a byproduct. In the presence of any moisture, this forms hydrobromic acid, which can rapidly decompose your starting material and product.[4][5]

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Ensure your solvent and glassware are completely dry. The use of an inert atmosphere (Nitrogen or Argon) is highly recommended.[6]

    • Temperature Control: Maintain low temperatures (0–5 °C) throughout the reaction to slow the rate of decomposition.

    • Acid Scavenger: In some protocols, a non-nucleophilic base like barium carbonate can be added to neutralize the HBr as it forms.[6]

    • Prompt Workup: Once the reaction is complete, immediately quench and neutralize any residual acid.

Q2: My NMR and Mass Spec data indicate the presence of dibrominated or even tribrominated species. How can I prevent this over-bromination?

A: Over-bromination is a common side reaction when halogenating active methylene groups.[7][8] The mono-brominated product can sometimes be even more reactive towards enolization and subsequent bromination than the starting material.

  • Control Strategies:

    • Precise Stoichiometry: Use a minimal excess of the brominating agent (e.g., 1.0 to 1.05 equivalents).

    • Slow, Controlled Addition: Add the brominating agent dropwise at a low temperature. This prevents a localized high concentration of the reagent, which favors multiple additions.[9]

    • Vigilant Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-acetyl-5-methylfuran). Quench the reaction as soon as the starting material spot has disappeared to minimize the formation of the dibromo-adduct.

Q3: I used N-Bromosuccinimide (NBS) and obtained a significant byproduct with a mass corresponding to bromination on the ring's methyl group. Why did this happen and how can I ensure bromination on the acetyl group?

A: This issue stems from the dual reactivity of NBS, which can participate in both ionic (electrophilic) and free-radical pathways.

  • Mechanism Insight: Bromination at the methyl group is a characteristic Wohl-Ziegler reaction, which proceeds via a free-radical mechanism.[10][11][12] This pathway is often initiated by light, heat, or the presence of radical initiators (like AIBN). The methyl group on the furan ring is analogous to a benzylic position, making it susceptible to radical halogenation.[12]

  • To Promote Selective α-Bromination (Ionic Pathway):

    • Exclude Radical Initiators: Do not use AIBN, benzoyl peroxide, or other radical sources.

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil.

    • Use an Ionic Pathway Promoter: The reaction is often catalyzed by a small amount of acid, which promotes the formation of the enol intermediate necessary for electrophilic attack at the α-carbon.[1][13]

    • Consider an Alternative Reagent: Using molecular bromine (Br₂) in a polar, non-aqueous solvent like dichloromethane or acetic acid often provides higher selectivity for the desired α-keto bromide.[10][11]

Q4: How do I efficiently remove the succinimide byproduct after a reaction using NBS?

A: Succinimide is a polar, water-soluble solid. It can typically be removed during the aqueous workup.

  • Procedure: After quenching the reaction, perform an aqueous wash. Succinimide has some solubility in organic solvents like DCM, but washing with water, followed by a wash with a dilute base (like saturated NaHCO₃ solution), and finally a brine wash will effectively transfer it to the aqueous layer.[14] If a significant amount precipitates, it can sometimes be removed by filtration of the crude reaction mixture prior to the workup, though this is less common.

Part 2: In-Depth Troubleshooting Guide

Issue 1: Poor Selectivity – Competition Between α-Carbon, Methyl Group, and Furan Ring Bromination

Question: My product is a complex mixture of isomers. How can I design my experiment to exclusively favor the formation of this compound?

Answer: Achieving high selectivity requires a deep understanding of the competing reaction mechanisms and carefully controlling the conditions to favor the desired ionic α-bromination pathway. The choice of brominating agent is the most critical factor.[10]

The furan ring itself is an electron-rich heterocycle and is susceptible to electrophilic substitution.[15][16] However, the acetyl group at the 2-position is deactivating, which helps to disfavor direct bromination on the ring. The primary competition arises between the enol-mediated α-bromination and the radical-mediated methyl group bromination.[10][11]

Table 1: Comparison of Brominating Agents and Conditions

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Primary Mechanism Electrophilic addition to the enolCan be Electrophilic or Free-Radical[6]
Selectivity for α-Position Generally HighVariable; sensitive to initiators/light
Key Side Reactions Over-bromination, HBr-catalyzed decompositionMethyl group bromination, Over-bromination
Optimal Conditions Dark, 0-5 °C, in CH₂Cl₂ or CH₃COOHDark, 0-5 °C, acid catalyst for α-bromination
Handling Corrosive, volatile liquid; requires fume hoodCrystalline solid; easier to handle but hygroscopic
Byproduct HBr (must be neutralized)Succinimide (removed by workup)

Causality-Driven Recommendation: For the highest selectivity towards the desired product, molecular bromine (Br₂) is often the superior choice as it strongly favors the ionic pathway under controlled conditions.[10][11] While NBS is more convenient to handle, its tendency to initiate radical reactions makes it a less reliable reagent for this specific transformation unless conditions are meticulously controlled.

Issue 2: Product Degradation – Furan Ring Instability

Question: What are the definitive best practices to maintain the integrity of the furan ring throughout the synthesis and purification?

Answer: The core principle is the rigorous exclusion and neutralization of strong acids. The mechanism of acid-catalyzed decomposition involves protonation of the furan ring (preferentially at the Cα position), followed by nucleophilic attack by water or other nucleophiles, leading to ring-opening and subsequent polymerization.[3][4]

Workflow for Preserving the Furan Ring:

  • Reaction Setup:

    • Use oven- or flame-dried glassware.

    • Use a high-purity, anhydrous solvent (e.g., dichloromethane).

    • Run the reaction under an inert atmosphere (N₂, Ar) to exclude atmospheric moisture.

  • During Reaction:

    • Maintain strict temperature control at 0-5 °C using an ice bath.

    • Add the bromine solution slowly to prevent a rapid buildup of the HBr byproduct.

  • Quenching and Workup (Critical Phase):

    • Quench Cold: While the reaction is still cold, slowly add a solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any remaining Br₂.

    • Neutralize Immediately: Transfer the mixture to a separatory funnel and immediately wash with a saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial to remove HBr. Continue washing until the aqueous layer is no longer acidic.

    • Standard Washes: Follow with a water wash and then a brine wash to remove residual salts and water.

    • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<40 °C).

Part 3: Recommended Experimental Protocol (High-Selectivity Method)

This protocol is designed to maximize selectivity for the α-bromination product by using molecular bromine under controlled ionic conditions.

Materials and Equipment:

  • 2-acetyl-5-methylfuran (1.0 eq)

  • Molecular Bromine (Br₂) (1.05 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-acetyl-5-methylfuran (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature between 0 and 5 °C. The red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every 15-20 minutes. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, slowly add 10% aqueous sodium thiosulfate solution dropwise while the flask is still in the ice bath, until the orange/brown color of any excess bromine is completely gone.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x)

    • Water (1x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Avoid excessive heat.

  • Purification: The resulting crude oil or solid is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Part 4: Visualizing Reaction & Side-Reaction Pathways

The following diagram illustrates the desired synthetic route and the primary competing side reactions that must be controlled for a successful synthesis.

Synthesis_Pathways SM 2-Acetyl-5-methylfuran Enol Enol Intermediate SM->Enol MethylBromo Side Product: Methyl-Brominated SM->MethylBromo + NBS (Radical) Light/Initiator Decomp Side Product: Ring Decomposition (Tars) SM->Decomp H⁺ / H₂O Product Desired Product: This compound Enol->Product + Br₂ (Ionic) - HBr DiBromo Side Product: Dibromo Ketone Product->DiBromo Product->Decomp

Caption: Reaction scheme showing the desired ionic pathway and key side reactions.

References

  • N-Bromosuccinimide. (2019). Vertex AI Search.
  • van der Poel, W., et al. (n.d.).
  • Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar.
  • Saldabol, N., et al. (2013). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds.
  • Saldabol, N., et al. (n.d.). ChemInform Abstract: Bromination of 2‐Acetyl‐5‐methylfuran. Sci-Hub.
  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Liang, G., et al. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • This compound. (n.d.). Benchchem.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics | Request PDF. (2025).
  • 10.
  • Bozhanov, V. I. (2001).
  • Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone. (n.d.). Benchchem.
  • Tee, O. S., & Swedlund, B. E. (n.d.). On the reaction of furan with bromine in aqueous solution.
  • NBS Radical Bromination - anyone have experience running? (2015). Reddit.
  • Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and... (n.d.).
  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson.
  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. (n.d.). Benchchem.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.

Sources

Technical Support Center: Purification of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable synthetic intermediate in high purity.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of its α-haloketone moiety which readily participates in reactions with various nucleophiles.[1] Its synthesis is typically achieved through the α-bromination of 2-acetyl-5-methylfuran.[2] While the synthesis is straightforward, achieving high purity of the final product can be challenging due to the potential for side reactions and the compound's inherent reactivity. This guide provides a comprehensive overview of purification techniques, troubleshooting common issues, and answers to frequently asked questions.

Purification Strategy Overview

The choice of purification method for this compound is highly dependent on the scale of the reaction and the impurity profile of the crude material. The two most common and effective techniques are recrystallization and flash column chromatography .

A logical workflow for deciding on the appropriate purification technique is outlined below:

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc single_spot Single major spot with minor impurities? tlc->single_spot Minor Impurities multiple_spots Multiple spots of comparable intensity? tlc->multiple_spots Significant Impurities recrystallization Recrystallization single_spot->recrystallization Yes chromatography Flash Column Chromatography single_spot->chromatography No multiple_spots->recrystallization No multiple_spots->chromatography Yes purity_check Assess Purity (TLC, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >98% repeat_purification Repeat Purification or Re-evaluate Method purity_check->repeat_purification Purity <98%

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after purification Incomplete reaction: Starting material (2-acetyl-5-methylfuran) remains.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[2]
Product degradation: The compound can be sensitive to prolonged exposure to acidic conditions, such as on silica gel.[3]Minimize the time the compound spends on the silica gel column during chromatography. Consider using a less acidic stationary phase if degradation is significant.
Co-elution of impurities: Impurities with similar polarity to the product may elute together during column chromatography.[3]Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient elution can be beneficial.[4]
Product is an oil instead of a solid Presence of impurities: Impurities can depress the melting point of the compound. The pure compound is a low-melting solid.[2][3]Analyze the product by TLC or ¹H NMR to identify impurities.[3] If impurities are present, repurify using the appropriate method.
Residual solvent: Trapped solvent from the purification process can prevent crystallization.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is stable at that temperature.
Colored impurities persist after purification Formation of colored byproducts: Bromine-containing reactions can sometimes produce colored impurities.Consider treating the crude product with a small amount of activated carbon before the final purification step. Be aware that this may reduce the overall yield.
Degradation of the furan ring: Furan rings can be sensitive to strong acids and oxidants.Ensure that the workup procedure effectively neutralizes any acidic byproducts from the bromination reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixed solvent system of hexanes and ethyl acetate is often effective.[2] The ideal solvent system should dissolve the compound at an elevated temperature but allow for good crystal formation upon cooling. Start by dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to promote the growth of pure crystals. Isopropanol has also been suggested as a potential recrystallization solvent.[3]

Q2: My ¹H NMR spectrum shows unreacted 2-acetyl-5-methylfuran. How can I remove it?

A2: If a significant amount of the starting material is present, flash column chromatography is the most effective method for separation.[2] The starting material is less polar than the brominated product, so it will elute first. A gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) will provide the best separation.[4]

Q3: Is this compound stable during storage?

A3: While moderately stable, α-haloketones can be lachrymatory and reactive. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dark place, preferably in a freezer under an inert atmosphere to minimize degradation.[5] Some similar compounds are known to isomerize or degrade when exposed to light and acidic conditions over time.[6]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is classified as a hazardous substance. It is harmful if swallowed, can cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Q5: Can I use reverse-phase HPLC for purification?

A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for the analysis and purification of this compound, especially for small-scale separations or for isolating impurities.[8][9] A mobile phase consisting of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) is a good starting point.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended when the crude product contains multiple impurities or a significant amount of starting material.

Workflow Diagram:

Chromatography_Workflow prep_column 1. Prepare Silica Gel Column load_sample 2. Load Crude Product prep_column->load_sample elute_impurities 3. Elute with Low Polarity Solvent (e.g., 95:5 Hexanes:EtOAc) load_sample->elute_impurities elute_product 4. Gradually Increase Polarity (e.g., to 85:15 Hexanes:EtOAc) elute_impurities->elute_product collect_fractions 5. Collect Fractions elute_product->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 7. Combine Pure Fractions monitor_tlc->combine_pure concentrate 8. Concentrate Under Reduced Pressure combine_pure->concentrate final_product Pure Product concentrate->final_product

Sources

Technical Support Center: Optimizing Substitutions on 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions involving 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your substitution reactions. As a versatile α-haloketone, this reagent is a valuable building block, particularly in the synthesis of heterocyclic compounds. However, its reactivity profile necessitates careful control of reaction parameters to maximize yield and minimize side-product formation.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries encountered when working with this compound.

Q1: What is the primary safety information I should be aware of when handling this compound?

A1: this compound is a lachrymator and should be handled in a well-ventilated fume hood. It is harmful if swallowed and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS).

Q2: How should I store this compound?

A2: This compound should be stored in a cool, dry, and dark place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Q3: What are the most common nucleophiles used in substitution reactions with this compound?

A3: Due to the electrophilic nature of the carbon bearing the bromine atom, a wide range of nucleophiles can be used.[2] These commonly include:

  • Nitrogen nucleophiles: Amines, anilines, imidazoles, and amides.

  • Sulfur nucleophiles: Thiols, thioureas, and thioamides.

  • Oxygen nucleophiles: Carboxylates, alkoxides, and phenoxides.

  • Carbon nucleophiles: Enolates and organometallic reagents.

Q4: Is the furan ring stable under typical reaction conditions?

A4: The furan ring is sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization.[2] While the electron-withdrawing nature of the bromoacetyl group provides some stability, it is crucial to avoid highly acidic environments. Basic conditions are generally well-tolerated, but strong bases can promote other side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during substitution reactions with this compound.

Problem 1: Low or No Yield of the Desired Product

A low or non-existent yield of your target compound can be attributed to several factors. The first step in troubleshooting is to analyze the crude reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR to identify any major byproducts.

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions Appropriate no_reaction No Reaction Observed check_conditions->no_reaction Sub-optimal Conditions product_degradation Product Degradation side_reactions->product_degradation Further Analysis favorskii_mechanism reactant This compound enolate Enolate Intermediate reactant->enolate + Base (-H⁺) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 (-Br⁻) product Rearranged Product (Ester or Amide) cyclopropanone->product + Nucleophile (Nu⁻)

Caption: Simplified mechanism of the Favorskii rearrangement.

To avoid this, consider the choice of base carefully. For instance, when reacting with an alcohol, using a milder base like potassium carbonate instead of the corresponding alkoxide can favor the direct substitution product.

Problem 3: Difficulty in Product Purification
  • Cause: The product may have similar polarity to the starting material or a major byproduct, making chromatographic separation challenging.

  • Solution:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.

    • Chemical Conversion: In some cases, it may be beneficial to convert the product to a less polar or more crystalline derivative for easier purification, followed by a deprotection step.

Experimental Protocols

Below are representative, detailed protocols for common substitution reactions. Note: These are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Hantzsch Thiazole Synthesis with Thiourea

This protocol describes the synthesis of 2-amino-4-(5-methylfuran-2-yl)thiazole, a common application of this reagent. [3][4] Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water and basify with a saturated solution of sodium bicarbonate or dilute ammonia to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Substitution with a Nitrogen Nucleophile (Imidazole)

This protocol outlines the reaction with imidazole, a common nitrogen-based nucleophile. [5] Materials:

  • This compound (1.0 eq)

  • Imidazole (2.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (as solvent)

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile, add imidazole and stir for 15 minutes at room temperature.

  • Add a solution of this compound in acetonitrile dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Solvents for Different Nucleophile Types

Nucleophile TypeRecommended SolventsRationale
Anionic (e.g., carboxylates, phenoxides)Polar Aprotic (DMF, DMSO, Acetonitrile)Solvates the counter-ion, increasing the nucleophilicity of the anion. [6]
Neutral (e.g., amines, thiols)Polar Protic (Ethanol, Methanol) or Polar AproticPolar protic solvents can facilitate the reaction by protonating the leaving group in the transition state.

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)δ (ppm)
~7.2 (d, 1H, furan-H)~180 (C=O)
~6.2 (d, 1H, furan-H)~158 (C-O, furan)
~4.4 (s, 2H, -CH₂Br)~152 (C-C=O, furan)
~2.4 (s, 3H, -CH₃)~120 (CH, furan)
~110 (CH, furan)
~30 (-CH₂Br)
~14 (-CH₃)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The data is extrapolated from similar compounds and general chemical shift knowledge. [2][7]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]

  • American Custom Chemicals Corporation. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of. [Link]

  • Cumhuriyet University Faculty of Science Science Journal. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

  • CORE. (1969). Favorskii Rearrangement of some a-Bromo-ketones. [Link]

  • LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Google Patents. (n.d.).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • chemeurope.com. (n.d.). Favorskii rearrangement. [Link]

  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a.... [Link]

  • Journal of Physical Organic Chemistry. (2012). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

  • Wikipedia. (n.d.). 2-Acetyl-5-methylfuran. [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

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Technical Support Center: Synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic endeavors. As a versatile intermediate, its purity and yield are paramount for the successful construction of complex heterocyclic systems, including thiazoles and other frameworks of medicinal interest.[1]

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and direct method is the α-bromination of the parent ketone, 1-(5-methylfuran-2-yl)ethanone. This reaction typically involves an electrophilic brominating agent that selectively brominates the carbon adjacent to the carbonyl group (the α-position). The reaction is generally performed under acidic conditions, which facilitate the formation of the enol intermediate necessary for the electrophilic attack.[2]

Q2: Which brominating agent is best: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents can be effective, but they offer a trade-off between reactivity, handling, and selectivity.

  • Elemental Bromine (Br₂): A powerful and cost-effective brominating agent. However, it is a highly corrosive and volatile liquid that requires careful handling in a well-ventilated fume hood.[3] Its high reactivity can sometimes lead to over-bromination or side reactions if not controlled precisely. A selective method for synthesizing the target compound using bromine has been developed.[4][5]

  • N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[3] NBS is often preferred as it provides a low, constant concentration of Br₂ in the reaction mixture, which can suppress side reactions.[3] However, studies on the bromination of 2-acetyl-5-methylfuran with NBS have shown that it can lead to mixtures of products, including bromination on the methyl group of the furan ring, especially under radical conditions.[4][5]

For improved selectivity and safety, NBS is often the first choice, but for cost-effectiveness on a large scale, a well-optimized process with Br₂ may be superior.

Q3: What are the primary competing side reactions that lower the yield?

There are three main side reactions to be aware of:

  • Dibromination: Addition of a second bromine atom to the α-carbon, forming 2,2-dibromo-1-(5-methylfuran-2-yl)ethanone. This occurs when an excess of the brominating agent is used or if reaction times are too long.[6]

  • Ring Bromination: Electrophilic substitution on the furan ring itself. The furan ring is electron-rich and susceptible to bromination, particularly at the C4 position, to yield products like 1-(4-Bromo-5-methylfuran-2-yl)ethanone.[7]

  • Benzylic-type Bromination: Radical-initiated bromination of the 5-methyl group. This is more likely when using NBS in the presence of a radical initiator (like AIBN or light).[2][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, problem-solution format.

Problem 1: Low Conversion of Starting Material

Q: My TLC/GC-MS analysis shows a significant amount of unreacted 1-(5-methylfuran-2-yl)ethanone, even after the recommended reaction time. What went wrong?

A: Low conversion is typically due to issues with reagents, catalysis, or temperature.

  • Inactive Brominating Agent: NBS can decompose over time, especially if exposed to moisture. It is recommended to recrystallize NBS from water before use to ensure its activity.[8] For Br₂, ensure it has not been compromised by contaminants.

  • Insufficient Acid Catalyst: The α-bromination of ketones is acid-catalyzed, as the protonation of the carbonyl oxygen is the first step to forming the enol nucleophile.[2][9] If you are using a protocol with a catalyst (e.g., p-TsOH, HBr), ensure it is added in the correct amount and is of good quality.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.[10] If conversion is stalled, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary. Monitor carefully by TLC to avoid byproduct formation.

Problem 2: Poor Selectivity - Mixture of Products Observed

Q: My crude ¹H NMR spectrum is complex, suggesting multiple brominated products. How can I favor α-bromination?

A: Achieving selectivity between α-ketone, ring, and methyl group bromination is the central challenge.

  • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent. Adding the agent slowly and portion-wise allows it to react at the desired α-position before it can accumulate and react elsewhere.[6]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. A study on the bromination of the parent compound, 2-acetylfuran, showed that using a mixture of acetic anhydride and acetic acid with NBS could lead to ring bromination. Non-polar solvents like CCl₄ or dichloromethane (DCM) are common.

  • Avoid Radical Initiators: To prevent bromination on the 5-methyl group, ensure your reaction is shielded from UV light and that no radical initiators (e.g., AIBN, benzoyl peroxide) are present, especially when using NBS.[4][5]

  • Use a Milder Reagent: If Br₂ or NBS proves too aggressive, consider alternative, milder brominating agents like Pyridinium Tribromide (Py·HBr₃), which can sometimes offer better selectivity for α-bromination.[2]

Problem 3: Product Decomposition During Workup or Purification

Q: I get a good crude yield, but the product turns dark and shows signs of decomposition during aqueous workup or silica gel chromatography. How can I improve stability?

A: α-bromoketones are potent lachrymators and can be unstable, particularly towards bases and nucleophiles.[11][12] The furan ring itself can also be sensitive to strong acids.[13]

  • Minimize Aqueous Exposure: During workup, wash the organic layer quickly with a mild base (e.g., cold, dilute NaHCO₃ solution) to neutralize the acid catalyst, followed by a brine wash. Avoid strong bases.

  • Temperature Control: Keep all workup and purification steps cold to minimize degradation.

  • Alternative Purification: If the product is unstable on silica gel, consider alternative purification methods. Recrystallization from a suitable solvent (e.g., diethyl ether, hexane/ethyl acetate) is often a good choice for crystalline products.[1]

  • Pass-Through Purification: If chromatography is necessary, use a plug of silica gel rather than a long column to minimize contact time. Elute quickly with a non-polar solvent system. Some researchers have noted the difficulty in separating the starting ketone from the α-bromo product on silica due to similar polarity.[6]

  • Immediate Use: Due to their instability, it is often best to use α-bromoketones in the subsequent reaction step as soon as they are purified. If storage is necessary, store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Protocols & Methodologies

Visualizing the Workflow

The following diagram illustrates a generalized workflow for troubleshooting the synthesis.

Caption: Troubleshooting workflow for the synthesis of this compound.

Baseline Protocol: α-Bromination with NBS

This protocol is a representative starting point. Optimization may be required.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 1-(5-methylfuran-2-yl)ethanone (1.0 eq) and dichloromethane (DCM, ~0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq, recrystallized) in a minimal amount of DCM and add it to the dropping funnel. Add the NBS solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench by slowly adding cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by recrystallization from a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate) or via rapid column chromatography.

Data Summary Table

The following table summarizes key variables and their expected impact on the reaction outcome, providing a quick reference for optimization.

VariableOption 1Option 2Rationale & Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)NBS is safer and can be more selective, reducing side products.[3] Br₂ is cheaper but more reactive and hazardous, potentially leading to over-bromination if not carefully controlled.
Stoichiometry 1.0 - 1.05 equivalents> 1.1 equivalentsStrict stoichiometric control is crucial. Using more than 1.05 equivalents significantly increases the risk of dibromination and other side reactions.[6]
Temperature 0 °CRoom Temperature (RT)Lower temperatures (0 °C) favor kinetic control and can increase selectivity for the desired α-bromo product.[10] Running at RT may increase the reaction rate but can also promote side reactions like ring bromination.
Catalyst Acid-catalyzed (HBr, p-TsOH)No CatalystAn acid catalyst promotes enol formation, accelerating the desired α-bromination reaction.[2][9] Running without a catalyst may result in very slow or incomplete conversion.
Purification RecrystallizationSilica Gel ChromatographyRecrystallization is often preferred for this class of compounds to avoid decomposition on silica.[1] If chromatography is used, it should be performed rapidly with a non-polar eluent.
References
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Reed, S. M., et al. (1999). Effect of N-bromosuccinimide (NBS) and other N-brominating agents on the bromination of α,β-unsaturated ketones in methanol. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. PubMed Central. [Link]

  • LookChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Reddit. (n.d.). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved January 14, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PubMed Central. [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

  • International Atomic Energy Agency. (2003). Bromination of 2-acetylfuran with n-bromosuccinimide. Retrieved January 14, 2026, from [Link]

  • Saldabola, N., et al. (1999). BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Reactions of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments. Our approach is rooted in mechanistic understanding to not only solve problems but also to empower you with the knowledge to prevent them.

Troubleshooting Guide: Navigating Unwanted Byproducts and Reaction Failures

This section is structured to help you identify and resolve specific issues you may encounter during your experiments with this compound.

Issue 1: Formation of an Unexpected Carboxylic Acid Derivative and Low Yield of the Target Product

Question: I am attempting a reaction with this compound under basic conditions and observing a significant amount of a byproduct that appears to be a derivative of (5-methylfuran-2-yl)acetic acid, leading to a low yield of my desired product. What is happening and how can I prevent this?

Answer:

This is a classic case of the Favorskii rearrangement , a known side reaction for α-halo ketones in the presence of a strong base.[1][2][3]

Causality:

The Favorskii rearrangement is initiated by the deprotonation of the α'-carbon (the methyl group of the acetyl moiety) by a strong base, forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the ring and formation of a more stable carbanion. Subsequent protonation yields the rearranged carboxylic acid derivative.[2][3]

Visualizing the Favorskii Rearrangement:

Favorskii_Rearrangement reagent This compound enolate Enolate Intermediate reagent->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack by Base cyclopropanone->attack opened_ring Ring-Opened Intermediate attack->opened_ring Ring Opening product Rearranged Carboxylic Acid Derivative opened_ring->product base Strong Base (e.g., RO⁻) base->reagent protonation Protonation protonation->opened_ring

Caption: The Favorskii rearrangement pathway.

Troubleshooting Steps:

  • Choice of Base: If your desired reaction is a simple SN2 displacement, avoid strong, non-nucleophilic bases like alkoxides (e.g., sodium methoxide, sodium ethoxide).[1] Opt for milder bases such as potassium carbonate, sodium bicarbonate, or organic bases like triethylamine or pyridine.

  • Reaction Temperature: The Favorskii rearrangement is often favored at higher temperatures. Running your reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize this side reaction.

  • Order of Addition: Adding the base slowly to the reaction mixture containing the substrate and the nucleophile can help to maintain a low concentration of the base at any given time, thus disfavoring the deprotonation that initiates the rearrangement.

Data Summary: Base Selection and Expected Outcome

Base TypeExample(s)Likely Major Product
Strong Alkoxides Sodium methoxide, Sodium ethoxideFavorskii rearrangement product
Carbonate Bases K₂CO₃, NaHCO₃SN2 substitution product
Amine Bases Triethylamine, PyridineSN2 substitution product
Issue 2: Presence of Multiple Unidentified Byproducts and a Dark, Tarry Reaction Mixture

Question: My reaction mixture has turned dark brown/black, and upon workup, I have a complex mixture of products that are difficult to separate. What could be the cause?

Answer:

The furan ring is sensitive to acidic conditions and can undergo acid-catalyzed ring opening and subsequent polymerization .[4] This is a common issue when working with furan-containing compounds, especially if the reaction conditions are not carefully controlled.

Causality:

Protonation of the furan ring, particularly at the Cα position, makes it susceptible to nucleophilic attack by solvent molecules (e.g., water, alcohols). This leads to the formation of unstable intermediates that can ring-open to form reactive dicarbonyl compounds. These unsaturated dicarbonyl species are highly prone to polymerization, forming dark, insoluble materials often referred to as "humins."

Visualizing Furan Ring Opening:

Furan_Ring_Opening furan Furan Ring protonation Protonation (H⁺) furan->protonation intermediate Ring-Opened Intermediate (Unsaturated Dicarbonyl) protonation->intermediate Nucleophilic Attack & Ring Opening polymerization Polymerization intermediate->polymerization humins Humins (Tarry Byproducts) polymerization->humins

Caption: Acid-catalyzed furan ring opening and polymerization.

Troubleshooting Steps:

  • pH Control: Ensure your reaction is not acidic, unless required by the desired transformation. If your reaction generates an acid (e.g., HBr in an SN2 reaction), consider using a non-nucleophilic acid scavenger like a hindered base (e.g., 2,6-lutidine) or an excess of a weak inorganic base.

  • Anhydrous Conditions: The presence of water can facilitate furan ring opening. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Management: Higher temperatures can accelerate the degradation of the furan ring. Maintain the lowest effective temperature for your reaction.

  • Purification Strategy: If you suspect the formation of polymeric byproducts, it is often best to remove them early in the workup. This can sometimes be achieved by filtration if they are insoluble, or by a preliminary column chromatography plug using a non-polar solvent to elute your product away from the highly polar humins.

Issue 3: Low Yield in Hantzsch Thiazole Synthesis and Difficult Purification

Question: I am performing a Hantzsch thiazole synthesis with this compound and a thioamide, but my yields are low, and the product is difficult to purify. I see multiple spots on my TLC plate.

Answer:

Low yields and purification difficulties in the Hantzsch synthesis can arise from several factors, including side reactions of the starting materials and the product, as well as the formation of regioisomers.

Causality and Potential Byproducts:

  • Hydrolysis of the Starting Material: this compound can hydrolyze to 1-(5-methylfuran-2-yl)ethan-2-ol if water is present in the reaction mixture. This alcohol will not participate in the Hantzsch synthesis, thus lowering the yield.

  • Dimerization of the α-Bromoketone: Under basic conditions, α-bromoketones can undergo self-condensation to form 1,4-dicarbonyl compounds.

  • Formation of Regioisomers: If you are using an N-substituted thioamide, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted-amino)thiazole and the 3-substituted-2-iminothiazoline. The formation of the latter is favored under acidic conditions.[5]

  • Over-alkylation/Dimerization of the Product: The resulting 2-aminothiazole is nucleophilic and can potentially react with another molecule of the α-bromoketone, leading to the formation of dimeric byproducts.

Experimental Protocol: Optimized Hantzsch Thiazole Synthesis

This protocol is designed to minimize byproduct formation.

Materials:

  • This compound (1.0 eq)

  • Thiourea (or substituted thioamide) (1.1 eq)

  • Anhydrous Ethanol

  • Sodium Bicarbonate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound and anhydrous ethanol.

  • Add the thioamide to the solution and stir until dissolved.

  • Add sodium bicarbonate (1.5 eq) to the reaction mixture. The bicarbonate will neutralize the HBr formed during the reaction, preventing acid-catalyzed side reactions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-amino-4-(5-methylfuran-2-yl)thiazole.

Visualizing the Hantzsch Synthesis Workflow:

Hantzsch_Workflow start Combine Reactants in Anhydrous Ethanol base Add Sodium Bicarbonate start->base reflux Reflux and Monitor by TLC base->reflux workup Cool, Concentrate, and Precipitate with Water reflux->workup purify Filter and Recrystallize workup->purify product Pure 2-Amino-4-(5-methylfuran-2-yl)thiazole purify->product

Caption: Optimized workflow for the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound and how should it be stored?

A1: this compound is a reactive compound and should be handled with care. It is sensitive to moisture, light, and high temperatures. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).[1] Avoid exposure to acidic or basic conditions during storage.

Q2: Can I use other nucleophiles besides thioamides with this compound?

A2: Yes, this compound is a versatile electrophile and reacts with a wide range of nucleophiles.[1] These include:

  • Nitrogen nucleophiles: Amines, anilines, imidazoles, and hydrazines.

  • Oxygen nucleophiles: Alcohols, phenols, and carboxylates (be mindful of the Favorskii rearrangement with strong bases).

  • Sulfur nucleophiles: Thiols and thiophenols.

  • Carbon nucleophiles: Enolates and organometallic reagents.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and assessment of product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated byproducts. The ¹H NMR spectrum of the starting material is expected to show distinct signals for the methyl, methylene, and furan protons.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group in the starting material and the characteristic vibrations of the thiazole ring in the product.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood at all times. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

References

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

  • AdiChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(9), 2845. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 26(11), 3326. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR, 6(4), 147-152.
  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Google Patents. (2011).
  • Royal Society of Chemistry. (2023).
  • Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

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Technical Support Center: Stability of 2-Bromo-1-(5-methylfuran-2-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No. 1634-53-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile α-bromoketone reagent. Understanding its reactivity and degradation pathways is crucial for successful and reproducible experimental outcomes.

Core Concepts: Understanding the Instability

This compound is a highly reactive molecule due to two key structural features: the α-haloketone moiety and the furan ring.

  • The α-Haloketone System: The presence of a bromine atom on the carbon adjacent (alpha) to a carbonyl group makes this carbon highly electrophilic. The electron-withdrawing nature of the carbonyl group polarizes the carbon-bromine bond, making the bromine a good leaving group in nucleophilic substitution reactions. This inherent reactivity is the very reason the compound is a valuable synthetic intermediate, but it also contributes to its instability.[1][2] α-bromoketones are generally less stable than their α-chloroketone counterparts due to the weaker carbon-bromine bond.[3]

  • The Furan Ring: Furan is an aromatic heterocycle, but it is less aromatic and more reactive than benzene.[4][5] The oxygen atom in the ring can participate in resonance, donating electron density to the ring carbons and making them susceptible to electrophilic attack and oxidation.[4][6] The furan ring can also undergo ring-opening reactions, particularly in acidic conditions.[5]

The combination of these two reactive centers dictates the stability profile of this compound in solution.

Diagram: Key Factors Influencing Stability

Caption: Factors influencing the stability of the title compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in solution.

FAQ 1: My solution of this compound is turning dark (e.g., yellow, brown, or black). What is happening?

Answer:

Discoloration is a common indicator of decomposition. Several factors can contribute to this:

  • Presence of Nucleophiles: As a potent alkylating agent, this compound readily reacts with a wide range of nucleophiles.[1][7] This includes not only your intended reactants but also trace impurities in your solvent (e.g., water, amines) or even the solvent itself if it has nucleophilic character (e.g., alcohols). These side reactions can produce colored byproducts.

  • Light-Induced Degradation: Many organic molecules, particularly those with conjugated systems like the furan ring, are sensitive to light. UV radiation can promote the formation of radical species, initiating chain reactions that lead to polymerization or complex degradation products, which are often colored.

  • Thermal Decomposition: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition. Storing solutions at room temperature for extended periods can lead to gradual degradation.

  • Acid/Base Instability: The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization.[5] While the α-hydrogen is acidic and can be abstracted by a base in certain reactions like the Favorskii rearrangement, strong bases can also promote other side reactions and degradation.[8]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. If necessary, distill the solvent or use a freshly opened bottle of an appropriate grade.

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Prepare solutions fresh and use them immediately. If short-term storage is necessary, keep the solution cold (e.g., in an ice bath or refrigerator). For longer-term storage, it is best to store the compound in its solid form in a freezer under an inert atmosphere.[9]

  • pH Neutrality: Ensure your reaction conditions are free from strong acids or bases unless they are a required part of the reaction. Use appropriate buffering systems if necessary.

FAQ 2: What is the best solvent to dissolve this compound for storage and for reactions?

Answer:

The choice of solvent is critical and depends on the intended application (storage vs. reaction).

ApplicationRecommended SolventsSolvents to AvoidRationale
Short-Term Storage Aprotic, non-nucleophilic solvents such as Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF - ensure it is peroxide-free).Protic solvents (e.g., Methanol, Ethanol, Water), Nucleophilic aprotic solvents (e.g., DMF, DMSO).Aprotic, non-nucleophilic solvents minimize the risk of solvolysis (reaction with the solvent). Protic and nucleophilic solvents can react with the α-bromoketone.
Reaction Medium Dependent on the specific reaction. Common choices include DCM, THF, Acetonitrile, and Ethyl Acetate.Solvents that can react with the starting material or reagents under the reaction conditions.The solvent should be chosen to ensure solubility of all reactants and be inert to the desired chemical transformation. For example, in reactions with nucleophiles, an aprotic solvent is typically preferred to avoid competing reactions.

Key Considerations:

  • Solubility: this compound is generally soluble in common organic solvents. Its precursor, 2-acetyl-5-methylfuran, is slightly soluble in water but soluble in alcohol.[10]

  • Reactivity: The primary concern is the reactivity of the α-bromoketone moiety. Avoid solvents that can act as nucleophiles.

FAQ 3: I am seeing multiple spots on my TLC plate even before starting the reaction. Why?

Answer:

This strongly suggests that the starting material has already degraded.

Troubleshooting Workflow:

TLC_Troubleshooting Start Multiple Spots on TLC of Starting Material CheckSolid Check Purity of Solid Material Start->CheckSolid CheckSolution Assess Solution Handling Start->CheckSolution Purify Purify Solid Material (e.g., Recrystallization) CheckSolid->Purify UseFresh Use Fresh, High-Purity Solvent CheckSolution->UseFresh Retest Re-run TLC Purify->Retest InertAtmosphere Prepare Solution Under Inert Atmosphere UseFresh->InertAtmosphere ColdAndDark Keep Solution Cold and Protected from Light InertAtmosphere->ColdAndDark ColdAndDark->Retest

Caption: Troubleshooting workflow for premature sample degradation.

  • Verify Solid Purity: First, assess the purity of the solid this compound. If it is discolored or has been stored improperly, it may have degraded. Consider purifying a small amount by recrystallization if necessary.

  • Review Solution Preparation: If the solid appears pure, the degradation is likely occurring upon dissolution.

    • Solvent Quality: Are you using an anhydrous, high-purity solvent?

    • Atmosphere: Was the solution prepared under an inert atmosphere?

    • Temperature and Light: Was the solution exposed to heat or bright light during preparation?

By systematically addressing these points, you can identify the source of the premature decomposition.

Best Practices for Handling and Storage

To ensure the integrity of this compound and the reproducibility of your experiments, adhere to the following best practices:

  • Storage of Solid: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20°C is often recommended).[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] This compound is a lachrymator and is harmful if swallowed, causes severe skin burns, and may cause respiratory irritation.[13]

  • Weighing and Dispensing: Minimize the time the solid is exposed to the atmosphere. If possible, weigh it out in a glove box or under a stream of inert gas.

  • Solution Preparation:

    • Use a clean, dry flask that has been purged with an inert gas.

    • Add the desired amount of anhydrous solvent via syringe or cannula.

    • Add the solid this compound.

    • Keep the solution under a positive pressure of inert gas.

    • If not for immediate use, store the solution in a sealed container, protected from light, and at a low temperature.

By implementing these handling and storage procedures, you can significantly mitigate the stability issues associated with this compound and ensure more reliable and successful experimental outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (2022, August 11). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.
  • Al-Zaydi, A. A. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(7), 595-638. Retrieved from [Link]

  • Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems.
  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
  • Five Member Heterocycles Reactivity of Furan. (2020, August 20). YouTube.
  • Fisher Scientific. (2010, May 17). 2-Acetylfuran - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 10531-44-9|2-Bromo-1-(5-bromothiophen-2-yl)ethanone.
  • Benchchem. (n.d.). Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
  • Home Sunshine Pharma. (n.d.). 1-(5-Methylfuran-2-yl)ethanone CAS 1193-79-9.

Sources

Technical Support Center: Recrystallization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No: 1634-53-3) via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this key synthetic intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides to ensure you achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Question 1: My product has "oiled out" during cooling and will not crystallize. What is happening and how can I fix it?

Answer:

"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, particularly with compounds that have a low melting point, like many α-bromoketones. The crude product of a related compound, 2-Bromo-1-(furan-2-yl)ethanone, is described as a brown, low-melting solid or oil, suggesting that the presence of impurities can easily depress the melting point below room temperature[1][2].

Causality & Solution:

  • High Impurity Load: Significant amounts of impurities, such as unreacted 2-acetyl-5-methylfuran or over-brominated byproducts, can act as a solute, creating a low-melting eutectic mixture[3].

    • Solution: If the product is heavily impure, consider a preliminary purification step. A quick filtration through a silica gel plug can remove polar impurities. For more complex mixtures, full column chromatography is recommended before attempting recrystallization[1][4].

  • Solution Cooled Too Rapidly: A large temperature gradient between the hot, saturated solution and the cooling bath can cause the solute to crash out of solution faster than the crystal lattice can form.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring[5]. Once it has reached ambient temperature, proceed with gradual cooling in an ice bath.

  • Incorrect Solvent Polarity: The chosen solvent may be too nonpolar, causing the compound to separate before the solution reaches its saturation point for crystallization.

    • Solution: Add a small amount of a more polar "good" solvent (in which the compound is more soluble) to the oiled-out mixture and gently heat until the oil redissolves. Then, attempt the slow cooling process again[6].

Question 2: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer:

The failure of crystals to form indicates that the solution is not supersaturated at the lower temperature. This is typically due to one of two reasons: either too much solvent was used, or the nucleation process has not initiated.

Causality & Solution:

  • Excess Solvent: The most common cause is the addition of too much solvent during the initial dissolution step. If the compound's concentration is below its saturation point even at low temperatures, it will remain in solution[5][7].

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. To check if this is the issue, you can dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; if a solid film forms, your compound is present and concentrating the solution should induce crystallization[5].

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. Spontaneously clean solutions can sometimes become supersaturated without forming crystals.

    • Solution A (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for further crystal growth[8].

    • Solution B (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic imperfections on the glass can provide nucleation sites to initiate crystallization[8].

Question 3: My recrystallization resulted in a very low yield (<50%). How can I improve recovery?

Answer:

A low yield suggests that a significant portion of your product was lost during the process. This can happen at several stages of the recrystallization workflow.

Causality & Solution:

  • Excess Solvent Use: As mentioned in the previous point, using too much hot solvent to dissolve the crude product will result in a large amount of the compound remaining in the cold mother liquor after filtration[5].

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions[9].

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), a significant amount of product can be lost on the filter paper.

    • Solution: Use a small excess of solvent (~5-10%) before hot filtration and pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Inappropriate Washing: Washing the collected crystals with a large volume of cold solvent can still dissolve a noticeable amount of the product.

    • Solution: Wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent. Breaking the vacuum before washing and re-applying it to pull the wash through is an efficient technique[7].

Question 4: The final crystals are colored (e.g., yellow or brown), even after recrystallization. How do I get a colorless product?

Answer:

Colored impurities are common in the synthesis of furan derivatives. If these impurities have similar solubility profiles to your product, they may co-crystallize.

Causality & Solution:

  • Highly Colored Impurities: Some byproducts formed during the bromination or subsequent workup can be intensely colored.

    • Solution (Activated Charcoal): Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities[9]. Important: Never add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly, add the charcoal, and then reheat to boiling before performing a hot gravity filtration to remove the charcoal.

  • Product Degradation: this compound, like many α-bromoketones, can be sensitive to heat and light, potentially degrading to colored products over time.

    • Solution: Minimize the time the solution is kept at a boil. Store the purified product in a cool, dark place, preferably under an inert atmosphere[10][11].

Section 2: Frequently Asked Questions (FAQs)

What is the best solvent system for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude product. However, a good starting point is a mixed solvent system. The principle is to use one "good" solvent in which the compound is highly soluble and one "bad" solvent in which it is poorly soluble[6].

A common and effective system for similar compounds is Hexane/Ethyl Acetate [1]. Ethanol/water or methanol/ethyl acetate systems have also been reported for related furan-containing molecules[12].

Solvent SystemGood Solvent (High Solubility)Bad Solvent (Low Solubility)Application Notes
Hexane / Ethyl Acetate Ethyl AcetateHexaneExcellent for compounds of moderate polarity. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity persists. Reheat to clarify and cool slowly.
Ethanol / Water EthanolWaterSuitable for more polar compounds. Water's high heat capacity makes it a good choice for inducing crystallization[6].
What are the common impurities I should be aware of?

Understanding the synthesis is key to predicting impurities. The compound is typically made by the α-bromination of 2-acetyl-5-methylfuran[13].

  • Unreacted Starting Material: 2-acetyl-5-methylfuran.

  • Over-brominated Species: 2,2-dibromo-1-(5-methylfuran-2-yl)ethanone.

  • Hydrolysis/Debromination Product: 1-(5-methylfuran-2-yl)ethanone, which can form if the radical abstracts a hydrogen atom[14].

  • Solvent Residues: Residual solvents from the reaction (e.g., dichloromethane, methanol) or workup[1][3].

What are the critical safety precautions when handling this compound?

This compound is a hazardous substance. Similar α-haloketones are classified as harmful if swallowed, causing severe skin burns, serious eye damage, and respiratory irritation[1][15].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves[16].

  • Ventilation: Handle this compound only in a well-ventilated chemical fume hood to avoid inhaling dust or vapors[16][17].

  • First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes[15][17][18]. Seek immediate medical attention in case of significant exposure.

How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically cause melting point depression and broadening[8].

  • Thin Layer Chromatography (TLC): A pure product should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method. The ¹H NMR spectrum should show clean signals corresponding to the protons on the furan ring, the methyl group, and the methylene group adjacent to the bromine, with no signals attributable to impurities[14].

Section 3: Experimental Protocols & Visualizations

Standard Recrystallization Protocol (Hexane/Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely.

  • Titration: While maintaining the boil, add hot hexane dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again. At this point, you have a hot, saturated solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes[5].

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[8].

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane.

  • Drying: Allow the crystals to dry completely under vacuum. Confirm purity via melting point and/or NMR analysis.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent crude->dissolve hot_filt 2. Hot Filter (if needed) dissolve->hot_filt Saturated Solution cool 3. Slow Cool & Chill hot_filt->cool vac_filt 4. Vacuum Filter cool->vac_filt wash 5. Wash with Ice-Cold Solvent vac_filt->wash dry 6. Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of a solid compound via recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Start Cooling q1 Does the product 'oil out'? start->q1 q2 Do crystals form? q1->q2 No sol1 1. Reheat, add more 'good' solvent. 2. Ensure slow cooling. q1->sol1 Yes q3 Is the yield low? q2->q3 Yes sol2 1. Add seed crystal or scratch flask. 2. Boil off excess solvent and re-cool. q2->sol2 No sol3 1. Use minimum hot solvent. 2. Wash with minimal ice-cold solvent. q3->sol3 Yes end Successful Crystallization q3->end No sol1->q2 sol2->q3 sol3->end

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • The Conversion of Furan Derivatives from Renewable Resources into valuable Building Blocks and their Application in Synthetic Ch. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

  • Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]

  • Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015, May 18). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Recrystallization I. (n.d.). St. Olaf College. Retrieved January 10, 2026, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved January 10, 2026, from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved January 10, 2026, from [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). YouTube. Retrieved January 10, 2026, from [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 2-Bromo-5-methylfuran: High-Purity Halogenated Furan Compound for Advanced Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved January 10, 2026, from [Link]

Sources

Common impurities in commercial 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting common impurities in commercial 2-Bromo-1-(5-methylfuran-2-yl)ethanone. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I might find in my commercial this compound?

The purity of this compound is critical for its successful application in synthesis, particularly in the construction of heterocyclic systems.[1] Based on its typical synthesis via α-bromination of 2-acetyl-5-methylfuran, several process-related impurities can be present in commercial batches.[2]

Common Impurities Summary:

Impurity NameChemical StructureMolecular FormulaKey Identifier
2-Acetyl-5-methylfuran 1-(5-Methylfuran-2-yl)ethanoneC₇H₈O₂Unreacted starting material.[3][4]
2,2-Dibromo-1-(5-methylfuran-2-yl)ethanone 2,2-Dibromo-1-(5-methylfuran-2-yl)ethanoneC₇H₆Br₂O₂Over-bromination byproduct.
1-(5-Methylfuran-2-yl)ethanone (Same as starting material)C₇H₈O₂Debrominated byproduct from side-reactions.[1]
Ring-Brominated Isomers e.g., 2-Bromo-1-(4-bromo-5-methylfuran-2-yl)ethanoneC₇H₆Br₂O₂Result of electrophilic substitution on the furan ring.
Residual Solvents Varies (e.g., DCM, Hexane, EtOAc)VariesProcess remnants from synthesis and purification.[5]
FAQ 2: My ¹H NMR spectrum looks complex, with unexpected peaks. How can I identify specific impurities?

A clean ¹H NMR spectrum of this compound should exhibit distinct signals for the methyl, methylene, and furan ring protons.[1] Impurity peaks can often be assigned based on their characteristic chemical shifts and multiplicities.

  • Unreacted 2-Acetyl-5-methylfuran: Look for a sharp singlet around 2.4 ppm corresponding to the acetyl methyl group (CH₃-C=O), which will be absent in the pure product. The starting material lacks the brominated methylene protons.

  • Dibrominated Impurity: The 2,2-dibromo species will show a characteristic singlet for the dibromomethine proton (-CHBr₂) further downfield than the product's methylene signal.

  • Debrominated Impurity: This impurity is identical to the starting material, 1-(5-methylfuran-2-yl)ethanone.[1]

  • Residual Solvents: Known solvent peaks (e.g., ~5.30 ppm for CH₂Cl₂, ~2.05 ppm for acetone, ~1.26 and ~3.65 ppm for ethyl acetate) are common and can be identified using standard reference tables.

FAQ 3: My product is an oil or has a much lower melting point than expected. What does this indicate?

The pure compound is a low-melting solid. The presence of impurities depresses the melting point, often causing the product to appear as a brown oil or waxy solid at room temperature.[6] This is a strong indicator that significant levels of starting material, over-brominated products, or residual solvents are present and that purification is necessary.

FAQ 4: What are the primary causes for the formation of these impurities?

Understanding the reaction mechanism is key to diagnosing impurity formation. The synthesis involves an acid-catalyzed α-bromination of a ketone, which proceeds via an enol intermediate.[1]

cluster_main Main Synthetic Pathway cluster_side Side Reactions & Impurity Formation SM 2-Acetyl-5-methylfuran Product This compound SM->Product Br₂ or NBS (1.0 eq) RingBrom Ring Bromination SM->RingBrom Harsh Conditions OverBrom Dibromo-species Product->OverBrom Excess Br₂ Debrom Debrominated Product Product->Debrom Radical Abstraction or Degradation StartNode Synthesis Start StartNode->SM

Caption: Synthetic pathway and common side reactions.

  • Unreacted Starting Material: Incomplete reaction due to insufficient bromine, low temperature, or short reaction time.

  • Over-bromination: Use of excess brominating agent (e.g., >1.05 equivalents of Br₂) can lead to the formation of dibromo- and polybromo-species.[5][7]

  • Debromination: The α-bromo ketone can undergo radical reactions, leading to hydrogen abstraction and formation of the debrominated ketone, 1-(5-methylfuran-2-yl)ethanone.[1] This can also occur during workup or purification.

  • Ring Bromination: The furan ring is electron-rich and susceptible to electrophilic attack. While bromination at the α-carbon is kinetically favored, harsh conditions (high temperature, strong acid) can promote competing bromination on the furan ring itself.

Troubleshooting and Purification Guides

Guide 1: My product is contaminated with starting material and a more non-polar impurity, likely a dibrominated species. How can I purify it?

Flash column chromatography is the most effective method for removing both more polar (starting material) and less polar (dibrominated) impurities.

Detailed Protocol: Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (~2-3 times the mass of the crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading technique prevents band broadening.

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent system, such as Hexane/Ethyl Acetate (98:2). Ensure the column is packed evenly to avoid channeling.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution:

    • Begin elution with 100% Hexane or a very non-polar mixture (e.g., Hexane/Ethyl Acetate 98:2) to elute the highly non-polar dibrominated byproducts first.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).

    • Gradually increase the polarity of the eluent, for example to a 95:5 or 90:10 Hexane/Ethyl Acetate mixture. This will elute the desired product, this compound.

    • The unreacted, more polar starting material (2-acetyl-5-methylfuran) will elute last or require a further increase in solvent polarity.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing only the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Guide 2: I'm observing significant product loss and streaking on my TLC plates during column chromatography. What's happening?

This strongly suggests product degradation on the column. α-Bromo ketones can be unstable on silica gel, which is inherently acidic.[6] This can catalyze decomposition or rearrangement reactions.

Troubleshooting Steps:

  • Neutralize the Silica: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.1-0.5% in the eluent system), and then re-equilibrate with the starting eluent. This neutralizes acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if degradation persists.

  • Minimize Contact Time: Do not let the product sit on the column for extended periods. Run the chromatography as efficiently and quickly as possible.

  • Consider Recrystallization: If the product is only slightly impure, recrystallization can be a milder alternative to chromatography.[6] A mixed solvent system like hexanes/ethyl acetate or a single solvent such as isopropanol may be effective.[5][6]

References

  • This compound Synthesis Route. LookChem. Available at: [Link]

  • 2-Acetyl-5-methylfuran. Wikipedia. Available at: [Link]

  • Ceylan, M., et al. (2008). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.Asian Journal of Chemistry, Vol. 20, No. 2, pp. 1373-1380.
  • Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Available at: [Link]

  • 2-Acetyl-5-methylfuran Properties. PubChem. Available at: [Link]

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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. Here, we provide in-depth technical guidance, field-proven insights, and practical troubleshooting steps to ensure the success of your synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The furan ring, the α-bromo ketone functionality, and the methyl substituent can all influence the stability and activity of the catalyst, often leading to deactivation and suboptimal reaction outcomes. This guide will explore the common causes of catalyst deactivation in this context and provide a systematic approach to overcoming these challenges. The general mechanism for most palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] A thorough understanding of these fundamental steps is crucial for effective troubleshooting.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. Each answer provides a detailed explanation of the potential causes and offers actionable troubleshooting steps.

Issue 1: My reaction has stalled, and I observe a black precipitate. What is happening?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst deactivation through the formation of palladium black, which is essentially aggregated, inactive palladium metal.[1][3] This is a common issue in palladium-catalyzed cross-coupling reactions and can be caused by several factors:

  • Ligand Dissociation: The phosphine ligand that stabilizes the active Pd(0) species can dissociate, leaving the palladium atoms exposed and prone to aggregation.[3]

  • Oxidation: Exposure of the reaction to oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[3]

  • Thermal Decomposition: High reaction temperatures can accelerate the decomposition of the catalyst, leading to the formation of palladium black.[3]

Troubleshooting Steps:
  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the liquid or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Optimize Ligand Choice and Ratio: The ligand plays a critical role in stabilizing the palladium catalyst.[4] For challenging substrates, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands can enhance catalyst stability and promote the desired catalytic cycle. Experiment with the ligand-to-palladium ratio; a slight excess of the ligand can sometimes prevent aggregation.

  • Control Reaction Temperature: Run the reaction at the lowest effective temperature. While higher temperatures can increase reaction rates, they also increase the risk of catalyst decomposition.[5] A careful temperature screen is often necessary to find the optimal balance.

  • Consider a Pre-catalyst: Instead of generating the active catalyst in situ, using a well-defined palladium pre-catalyst can lead to more reproducible results and a lower tendency for palladium black formation.[6]

Issue 2: The reaction is sluggish or gives low yields, even without forming a black precipitate. What are the potential causes?

Answer: Slow or incomplete conversion can be frustrating. When palladium black formation is not the obvious culprit, other, more subtle deactivation pathways or reaction inefficiencies may be at play.

  • Inefficient Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, can be slow, especially with electron-rich or sterically hindered substrates.[7]

  • Side Reactions of the Substrate: The α-bromo ketone functionality in this compound is susceptible to nucleophilic attack by bases or other nucleophiles present in the reaction mixture. This can consume the starting material in non-productive pathways.[8]

  • Furan Ring Instability: While generally robust, the furan ring can be sensitive to certain reaction conditions, potentially leading to ring-opening or other decomposition pathways that can poison the catalyst.

  • Product Inhibition: In some cases, the desired product can coordinate to the palladium center and inhibit further catalytic turnover.

Troubleshooting Steps:
  • Enhance Oxidative Addition:

    • Ligand Selection: As mentioned previously, bulky, electron-rich ligands are known to accelerate oxidative addition.[5]

    • Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary for challenging substrates.[5]

  • Mitigate Substrate Side Reactions:

    • Base Selection: The choice of base is critical. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to stronger bases like sodium tert-butoxide (NaOtBu) to minimize side reactions with the ketone.[5][9]

    • Reaction Temperature: Lowering the reaction temperature can help to suppress unwanted side reactions.

  • Address Potential Furan Ring Instability:

    • Screen Solvents: The choice of solvent can influence the stability of all components in the reaction. Common solvents for cross-coupling include toluene, dioxane, and THF.[5] A solvent screen may reveal a more suitable medium for your specific reaction.

    • Monitor for Byproducts: Use analytical techniques like GC-MS or LC-MS to identify any potential byproducts arising from the decomposition of the furan-containing starting material or product.

Issue 3: I am observing significant amounts of homocoupling of my coupling partner (e.g., boronic acid in a Suzuki reaction). Why is this happening?

Answer: The formation of homocoupled byproducts, such as the dimerization of a boronic acid in a Suzuki-Miyaura coupling, is often indicative of issues with the transmetalation step of the catalytic cycle or the presence of an oxidant.

  • Slow Transmetalation: If the transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center is slow, the palladium intermediate has a longer lifetime, which can lead to side reactions like homocoupling.[10]

  • Presence of Oxygen: As previously mentioned, oxygen can oxidize the active Pd(0) catalyst. The resulting Pd(II) species can promote the homocoupling of organoboron reagents.[4]

  • Decomposition of the Organometallic Reagent: Some organometallic reagents, particularly certain boronic acids, can be unstable under the reaction conditions, leading to decomposition and subsequent homocoupling.[11]

Troubleshooting Steps:
  • Optimize Base and Solvent: In Suzuki reactions, the base plays a crucial role in activating the boronic acid for transmetalation.[9] Ensure the base is sufficiently soluble and active. The presence of water in the solvent mixture can sometimes be beneficial for the transmetalation step in Suzuki couplings.[10]

  • Rigorous Degassing: Re-emphasizing the importance of excluding oxygen from the reaction cannot be overstated.[3]

  • Use a More Stable Coupling Partner: If using a boronic acid, consider its stability. In some cases, using a more stable derivative like a boronate ester (e.g., a pinacol ester) can be advantageous.[4]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress Pd(II)-mediated homocoupling by keeping the palladium in the active Pd(0) state.[12]

Experimental Protocols & Data Visualization

To aid in your troubleshooting efforts, the following sections provide a general experimental protocol and a table summarizing key parameters to consider.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the cross-coupling of this compound with an arylboronic acid. Optimization will likely be required for your specific substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, ligand, arylboronic acid, and base.

  • Solvent and Substrate Addition: Add the degassed solvent via syringe, followed by the this compound.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Key Parameters for Optimization
ParameterRecommendationRationale
Catalyst System Use a Pd(II) pre-catalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos).Promotes efficient formation of the active Pd(0) species and enhances stability.[13]
Ligand Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or NHCs.Accelerate oxidative addition and stabilize the catalyst, preventing decomposition.[5]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃).Minimizes side reactions with the α-bromo ketone functionality.[5]
Solvent Anhydrous, degassed aprotic polar solvents (e.g., Toluene, 1,4-Dioxane).Ensures reproducibility and prevents catalyst deactivation by oxygen.[5]
Temperature Start with a moderate temperature (e.g., 80 °C) and optimize as needed.Balances reaction rate with catalyst stability.[5]
Atmosphere Strictly inert (Argon or Nitrogen).Prevents oxidation of the catalyst and sensitive ligands.[3]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways leading to catalyst deactivation in palladium-catalyzed cross-coupling reactions.

CatalystDeactivation Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalytic Cycle Deactivated_Catalyst Deactivated Catalyst (Palladium Black) Active_Catalyst->Deactivated_Catalyst Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Oxidation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Ligand_Degradation->Deactivated_Catalyst Leads to Substrate_Side_Reaction Substrate Side Reactions Substrate_Side_Reaction->Deactivated_Catalyst Catalyst Poisoning

Caption: Primary pathways for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Can I use a Pd(0) source like Pd₂(dba)₃ directly?

A1: Yes, Pd₂(dba)₃ is a common Pd(0) source. However, its stability can be an issue, and it can sometimes contain palladium nanoparticles that can lead to inconsistent results.[4][13] Using a Pd(II) pre-catalyst with a suitable ligand is often a more robust and reproducible approach.

Q2: My starting material is an aryl chloride instead of a bromide. What should I change?

A2: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[4] To successfully couple an aryl chloride, you will likely need to use a more active catalyst system, which typically involves a more electron-rich and bulky ligand (e.g., certain Buchwald ligands or NHCs), and potentially higher reaction temperatures.[3]

Q3: Are there any alternatives to palladium catalysts for this type of reaction?

A3: While palladium is the most common catalyst for these transformations, research into using more earth-abundant and less expensive first-row transition metals like nickel and copper is an active area.[2] For certain applications, nickel catalysts have shown excellent activity, particularly for substrates that are challenging for palladium.[2]

Q4: How can I confirm that the black precipitate is indeed palladium black?

A4: While a visual inspection is often sufficient, you can confirm the identity of the black precipitate through analytical techniques. After carefully isolating the precipitate by filtration (under an inert atmosphere), you can analyze it using methods like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the palladium or Scanning Electron Microscopy (SEM) to observe its morphology.[5]

References

  • Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Journal of the American Chemical Society. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions.
  • Benchchem. (n.d.). This compound.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant.
  • Sci-Hub. (1987). A new furan annelation reaction by the palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters.
  • Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • International Journal of New Chemistry. (2025). PDF 1014.01 K.
  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organic Chemistry Portal. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). This compound.
  • PubMed. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds.
  • Semantic Scholar. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Benchchem. (n.d.). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation.
  • Benchchem. (n.d.). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.

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Validation & Comparative

A Comparative Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone and Other α-Haloketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of α-Haloketones in Synthesis

In the landscape of organic synthesis, α-haloketones are distinguished as exceptionally versatile building blocks.[1][2][3] Their bifunctional nature, characterized by two electrophilic sites—the carbonyl carbon and the halogen-bearing α-carbon—provides a rich platform for constructing a diverse array of molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][2][4] The reactivity of these intermediates is profoundly influenced by the nature of the halogen, the structure of the ketone, and the reaction conditions. This guide provides an in-depth comparison of 2-Bromo-1-(5-methylfuran-2-yl)ethanone , a key intermediate featuring a heteroaromatic furan moiety, against other commonly employed α-haloketones such as phenacyl bromide and chloroacetone. We will explore their relative performance in key synthetic transformations, supported by experimental data and detailed protocols, to inform judicious substrate selection in research and development.

Understanding α-Haloketone Reactivity: A Mechanistic Overview

The enhanced reactivity of α-haloketones in nucleophilic substitution reactions, typically proceeding via an Sɴ2 mechanism, is a cornerstone of their synthetic utility.[5][6] This heightened reactivity stems from several factors:

  • Inductive Effect: The electron-withdrawing carbonyl group polarizes the adjacent carbon-halogen bond, increasing the electrophilicity of the α-carbon.[4]

  • Orbital Overlap: The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond results in a lower-energy LUMO, making the molecule more susceptible to nucleophilic attack.[7]

  • Leaving Group Ability: The rate of substitution is critically dependent on the stability of the departing halide ion. The established trend for leaving group ability is I > Br > Cl > F, which directly correlates with the halide's stability in solution.[5]

This interplay of electronic effects makes α-haloketones significantly more reactive than their corresponding alkyl halide counterparts.[4]

cluster_reactivity Factors Influencing α-Haloketone Reactivity Inductive Inductive Effect (Carbonyl Group) Reactivity Enhanced Sɴ2 Reactivity of α-Carbon Inductive->Reactivity Orbital Orbital Overlap (π* C=O + σ* C-X) Orbital->Reactivity LeavingGroup Leaving Group Ability (I > Br > Cl > F) LeavingGroup->Reactivity

Caption: Synthesis of the target α-bromoketone from its precursor.

Comparative Analysis in Heterocycle Synthesis

The true measure of an α-haloketone's utility is its performance in synthetic reactions. Below, we compare this compound with other common α-haloketones in the renowned Hantzsch synthesis for thiazoles and pyridines.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide (like thiourea), is a cornerstone of heterocyclic chemistry. [8][9]The resulting 2-aminothiazole scaffold is prevalent in many biologically active molecules. [10][11] General Reaction Scheme: α-Haloketone + Thioamide → 2-Substituted Thiazole

Performance Comparison:

The inclusion of the 5-methylfuran moiety often leads to high yields of the corresponding thiazole derivatives. This is a critical consideration for drug development, where efficient synthesis of diverse analogs is paramount.

α-HaloketoneReagentProductYieldReference
This compound Thiourea2-Amino-4-(5-methylfuran-2-yl)thiazoleGood to High[8]
Phenacyl BromideThiourea2-Amino-4-phenylthiazoleGenerally High[9]
ChloroacetoneThiourea2-Amino-4-methylthiazoleModerate to High[2]
2-Bromo-1-(furan-2-yl)ethanoneThiourea2-Amino-4-(furan-2-yl)thiazoleGood to High[8]

Expert Insights: The high reactivity of α-bromoketones generally ensures efficient cyclization. The choice between this compound and other analogs often depends on the desired substitution pattern in the final molecule for structure-activity relationship (SAR) studies. The furan ring, in particular, can act as a bioisostere for a phenyl ring, offering different metabolic stability and polarity profiles.

Hantzsch Pyridine Synthesis

The classical Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde, a β-ketoester (2 equivalents), and a nitrogen source (e.g., ammonia). [12][13][14]A modified version of this synthesis can utilize α-haloketones as one of the carbonyl components.

General Reaction Scheme: α-Haloketone + β-Ketoester + Ammonia source → Dihydropyridine → Pyridine

Performance Comparison:

While less common than the thiazole synthesis for this specific substrate, this compound can serve as the α-halo carbonyl component in Hantzsch-type pyridine syntheses. [8]The reactivity will be comparable to other α-bromoketones.

Carbonyl ComponentReaction TypeProduct ClassTypical EfficiencyReference
This compound Hantzsch-type Pyridine SynthesisSubstituted PyridinesFeasible, Moderate to Good Yields[8]
Phenacyl BromideHantzsch-type Pyridine SynthesisSubstituted PyridinesModerate to Good Yields[13]
Ethyl Acetoacetate (standard)Classical Hantzsch Pyridine Synthesis1,4-DihydropyridinesGood to High Yields[15][16]

Expert Insights: The choice of the carbonyl component in the Hantzsch synthesis dictates the substitution pattern of the final pyridine ring. Using an α-haloketone like this compound allows for the introduction of the 5-methylfuryl group at the 2-position of the pyridine ring, a structural motif that may be of interest for biological activity.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed experimental procedures for key transformations are provided below.

Protocol 1: General Synthesis of 2-Amino-4-(5-methylfuran-2-yl)thiazole

This protocol details the Hantzsch thiazole synthesis using the title compound.

G start Start dissolve 1. Dissolve this compound and Thiourea (1:1.1 molar ratio) in Ethanol. start->dissolve reflux 2. Reflux the mixture with stirring. (e.g., 2-4 hours) dissolve->reflux monitor 3. Monitor reaction progress by TLC. reflux->monitor monitor->reflux Incomplete cool 4. Cool reaction mixture to room temperature. monitor->cool Reaction Complete precipitate 5. Pour into ice-water to precipitate the product. cool->precipitate filter 6. Collect the solid by vacuum filtration. precipitate->filter wash 7. Wash the solid with cold water. filter->wash dry 8. Dry the product in a vacuum oven. wash->dry purify 9. Recrystallize from a suitable solvent (e.g., Ethanol) for purification if needed. dry->purify end End: Pure Product purify->end Purity Confirmed

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Furan-based vs. Thiophene-based Bromoethanones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, five-membered aromatic heterocycles like furan and thiophene are indispensable scaffolds.[1][2] Their utility as bioisosteres for phenyl rings allows for the fine-tuning of a drug candidate's steric, electronic, and pharmacokinetic properties, including metabolic stability and receptor binding affinity.[3][4] A particularly versatile class of building blocks derived from these heterocycles are the α-bromoethanone derivatives, such as 2-bromo-1-(furan-2-yl)ethan-1-one and 2-bromo-1-(thiophen-2-yl)ethan-1-one. These compounds are potent electrophiles, primed for nucleophilic substitution, making them ideal starting points for constructing more complex molecular architectures.

This guide provides an in-depth, data-driven comparison of the reactivity of these two key intermediates. We will move beyond simple reaction outcomes to explore the underlying electronic principles that govern their reactivity, present practical experimental protocols, and discuss the implications of these differences in the context of drug discovery and development.

The Decisive Factor: Unpacking the Electronic Properties of Furan and Thiophene

While structurally similar, the fundamental electronic differences between furan and thiophene dictate the reactivity of their α-bromoethanone derivatives. The key to understanding this lies in the interplay between aromaticity, electronegativity, and the resulting influence on the adjacent electrophilic center.

  • Aromaticity and Electronegativity: The aromaticity of these heterocycles follows the order: Thiophene > Pyrrole > Furan.[5] This is a direct consequence of the heteroatom's electronegativity (O > N > S).[5] The highly electronegative oxygen atom in furan holds its lone pair of electrons more tightly, reducing their delocalization into the π-system and thus lowering its aromatic stabilization compared to thiophene.[6] In thiophene, the sulfur atom is less electronegative, and its 3p orbitals provide effective, albeit less so than carbon's 2p, overlap to create a more stabilized aromatic system.[7]

  • Inductive vs. Mesomeric Effects: The heteroatom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to its electronegativity and an electron-donating mesomeric (or resonance) effect (+M) by contributing a lone pair to the aromatic system.

    • In furan , oxygen's high electronegativity results in a very strong -I effect.

    • In thiophene , sulfur's lower electronegativity leads to a weaker -I effect.

For a side-chain reaction like nucleophilic substitution on the bromoethanone moiety, the inductive effect is the dominant factor influencing the electrophilicity of the carbonyl carbon. The furan ring, with its more electronegative oxygen, acts as a stronger electron-withdrawing group. This pulls electron density away from the carbonyl carbon, making it more electron-deficient and, consequently, more susceptible to nucleophilic attack.

G cluster_A Flask A (Furan) cluster_B Flask B (Thiophene) start Parallel Reaction Setup reagents Prepare two flasks: - Flask A: Furan Bromoethanone - Flask B: Thiophene Bromoethanone Add solvent (e.g., Acetonitrile) and Morpholine (1.1 eq). start->reagents stir Stir both reactions at Room Temperature reagents->stir monitor Monitor reaction progress every 30 mins via TLC/LC-MS stir->monitor workup_A Reaction Complete (e.g., ~1.5 hours) Proceed to Aqueous Workup monitor->workup_A Furan starting material consumed workup_B Reaction Complete (e.g., ~4 hours) Proceed to Aqueous Workup monitor->workup_B Thiophene starting material consumed purify_A Purify via Column Chromatography workup_A->purify_A analyze_A Characterize Product A (NMR, MS) Calculate Yield purify_A->analyze_A compare Compare Results: - Time to completion - Yields - Impurity profiles analyze_A->compare purify_B Purify via Column Chromatography workup_B->purify_B analyze_B Characterize Product B (NMR, MS) Calculate Yield purify_B->analyze_B analyze_B->compare

Sources

A Comparative Guide to the Quantitative Analysis of 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-(5-methylfuran-2-YL)ethanone, a key intermediate in pharmaceutical and organic synthesis, demands accurate and robust quantitative analysis to ensure the quality, efficacy, and safety of downstream products.[1] Its unique structure, featuring a reactive α-bromo ketone and a substituted furan ring, presents distinct analytical challenges, including potential degradation and the presence of process-related impurities.[2] This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters.

High-Performance Liquid Chromatography (HPLC): A Versatile and Sensitive Approach

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach, separating the analyte from non-polar and moderately polar impurities based on its hydrophobicity.[3]

Causality Behind Experimental Choices

The selection of a C18 stationary phase is predicated on its hydrophobic nature, which provides strong retention for the moderately polar this compound.[3] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak shape and detector compatibility.[3] A photodiode array (PDA) or UV detector is ideal, as the conjugated system of the furan ring and the ketone moiety results in strong UV absorbance, typically in the 250-350 nm range.[3]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) is often suitable.[4] A gradient elution (e.g., starting from 50% B and increasing to 90% B) can be employed for method development to separate unknown impurities.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of a reference standard (1000 µg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the sample from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample filter_sample Filter Sample prep_sample->filter_sample prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection filter_sample->injection hplc_system HPLC System (C18 Column, UV Detector) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (260 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep Dissolve Sample in Volatile Solvent injection Inject into GC prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection tic Total Ion Chromatogram detection->tic eic Extract Ion Chromatogram tic->eic quant Quantification eic->quant qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (with long D1) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Sources

A Comparative Guide to HPLC and GC-MS Analysis for Reactions of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in drug development and synthetic chemistry, the precise analysis of reaction components is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 2-Bromo-1-(5-methylfuran-2-yl)ethanone. This versatile building block is crucial in the synthesis of various heterocyclic compounds, making the accurate monitoring of its reactions essential for ensuring product purity and optimizing reaction yields.[1][2]

Introduction: The Analytical Challenge

This compound is a reactive α-haloketone.[3][4] Its analysis is critical for monitoring the progress of reactions where it serves as a precursor, such as in the synthesis of thiazoles and other heterocyclic systems.[1] The primary analytical objectives include quantifying the consumption of the starting material, identifying and quantifying the desired product, and detecting any byproducts or impurities. The choice between HPLC and GC-MS for this purpose depends on the specific reaction conditions and the physicochemical properties of the compounds involved.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful technique for separating and quantifying components in a liquid mixture.[5] It is particularly well-suited for non-volatile and thermally labile compounds, which are common in pharmaceutical synthesis.[5][6]

Causality Behind Experimental Choices in HPLC

The selection of an appropriate HPLC method is guided by the physicochemical properties of this compound and its expected reaction products. The presence of a polar carbonyl group and the furan ring suggests that reversed-phase chromatography would be an effective separation strategy.[7]

  • Stationary Phase: A C18 column is a common starting point for moderately polar compounds, offering a good balance of hydrophobic interactions for separation.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The ratio is optimized to achieve good resolution between the starting material, product, and any impurities.

  • Detection: The furan ring and carbonyl group in the target molecule allow for strong UV absorbance, making a UV-Vis or Photodiode Array (PDA) detector a suitable choice for detection and quantification.[7]

Experimental Workflow for HPLC Analysis

Caption: A generalized workflow for the HPLC analysis of a reaction mixture.

Detailed HPLC Protocol
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to prevent further reaction.

    • Perform a serial dilution to bring the concentration of the analytes within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is often a good starting point. An isocratic method can be developed for routine analysis once optimal conditions are found.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any major byproducts based on their retention times, which are determined by running standards of each known compound.

    • Integrate the area under each peak.

    • Quantify the concentration of each component using a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Compounds

GC-MS is a highly sensitive technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.[8] It is an excellent tool for the analysis of volatile and semi-volatile compounds.[8][9]

Applicability to the Analysis of this compound

While this compound and many of its potential reaction products are not highly volatile, they can often be analyzed by GC-MS, provided they are thermally stable enough to be vaporized without decomposition.[6] The high sensitivity of GC-MS makes it particularly useful for detecting trace-level impurities.[8]

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for GC-MS analysis of an organic reaction mixture.

Detailed GC-MS Protocol
  • Sample Preparation:

    • Take an aliquot of the reaction mixture and quench it.

    • Perform a liquid-liquid extraction to transfer the organic components into a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the sample to a suitable volume before injection.

  • GC-MS Conditions:

    • Column: A non-polar or moderately polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with a range of boiling points.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the separated components.

    • Examine the mass spectrum of each peak to identify the compound by comparing it to a spectral library (e.g., NIST) and by interpreting the fragmentation pattern.

    • Quantification can be performed by integrating the peak area and using a calibration curve with an internal standard.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally unstable compounds.[5]Volatile, thermally stable compounds.[5]
Sample Preparation Often simpler, involving dilution.[6]Can be more complex, often requiring extraction.
Separation Principle Based on partitioning between liquid mobile and solid stationary phases.[8]Based on volatility and partitioning between a gas mobile phase and a liquid or solid stationary phase.[8]
Detection UV, PDA, Fluorescence, Refractive Index, MS.[10]Primarily Mass Spectrometry, also FID, ECD.[10]
Identification Power Based on retention time; MS detector provides structural information.High confidence in identification from mass spectral libraries and fragmentation patterns.[6]
Sensitivity Dependent on the detector, generally good.Very high, especially for trace analysis.[8]
Speed Analysis times can be longer (10-60 minutes).[10]Often faster run times.[5]
Cost Can be more expensive due to solvent consumption.[5][10]Generally lower cost per analysis due to minimal solvent use.[5]

Conclusion and Recommendations

For the routine monitoring of reactions involving this compound, HPLC with UV detection is often the more practical and robust choice. Its ability to handle a wider range of compound polarities and its suitability for non-volatile products make it a versatile tool for this application. The simpler sample preparation is also an advantage for high-throughput analysis.

GC-MS serves as an invaluable complementary technique. Its superior identification power is crucial for identifying unknown byproducts and impurities. It is the preferred method when volatile side products are expected or when very high sensitivity is required to detect trace contaminants.

Ultimately, the optimal analytical strategy may involve using both techniques. HPLC can be employed for routine reaction monitoring and quantification, while GC-MS can be used for in-depth characterization of the reaction mixture, particularly during method development and for impurity profiling. This dual-pronged approach provides a comprehensive understanding of the reaction, ensuring the development of robust and efficient synthetic processes.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • ACS Publications. (2023, November 29). Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • dos Santos, W. N. L., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988-o989. [Link]

  • De Kimpe, N., & Verhé, R. (2006). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. In The Chemistry of Functional Groups, Supplement D2. John Wiley & Sons, Ltd. [Link]

  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran. Retrieved from [Link]

  • Spectrum. (n.d.). 2-Bromo-2-fluoro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of Heterocyclic Products Derived from 2-Bromo-1-(5-methylfuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No: 1634-53-3) stands out as a highly valuable and versatile precursor.[1][2][3] Its bifunctional nature, featuring a reactive α-bromo ketone, makes it an ideal electrophilic starting material for constructing a diverse array of complex heterocyclic systems.[1][4] The primary utility of this compound lies in its ability to react with various nucleophiles, leading to the formation of thiazoles, imidazoles, pyrazoles, and other important scaffolds that are often the core of biologically active molecules.[5][6][7]

However, the synthesis of a target molecule is only the first step; unambiguous confirmation of its structure is paramount.[8] The reactivity of the α-bromo ketone can sometimes lead to unexpected rearrangements or the formation of isomeric products. Therefore, a rigorous and multi-faceted analytical approach is not just recommended—it is essential for validating synthetic outcomes.

This guide provides an in-depth comparison of the critical analytical techniques used to confirm the structures of products derived from this compound. We will explore the causality behind experimental choices and present a self-validating system of protocols designed for researchers, scientists, and drug development professionals.

Primary Reaction Pathways and Potential Products

The bromoacetyl group attached to the 5-methylfuran ring is highly susceptible to nucleophilic attack, making it a prime candidate for cyclocondensation reactions. Understanding the most common reaction pathways is the first step in predicting the structures of the resulting products.

G cluster_reactants Nucleophilic Reagents cluster_products Resulting Heterocyclic Scaffolds start This compound thia Thiazoles start->thia Hantzsch Synthesis imi Imidazoles start->imi Debus-Radziszewski Synthesis or similar pyra Pyrazoles start->pyra Cyclocondensation thio Thioureas / Thioamides ami Amidines / Ammonia + Aldehyde hyd Hydrazines

Caption: Common reaction pathways from the starting material.

  • Hantzsch Thiazole Synthesis: This is arguably the most prominent reaction involving α-bromo ketones.[1][9] Condensation with a thioamide or thiourea derivative readily yields a thiazole ring. The reaction proceeds via an initial nucleophilic attack by the sulfur atom, followed by intramolecular cyclization and dehydration to form the aromatic thiazole.[1]

  • Imidazole Synthesis: Imidazoles can be formed through various methods, such as variations of the Debus-Radziszewski synthesis, which typically involves a dicarbonyl compound, an aldehyde, and ammonia.[10][11] In this context, the α-bromo ketone can react with an amidine or a mixture of an aldehyde and ammonia to generate substituted imidazoles.

  • Pyrazole Synthesis: The reaction with hydrazine or substituted hydrazines provides a direct route to pyrazole derivatives.[12][13] The reaction involves condensation to form a hydrazone, followed by intramolecular cyclization.

The Analytical Toolkit: A Comparative Approach to Structural Confirmation

No single analytical technique can provide a complete structural picture.[14] A synergistic approach, combining data from multiple instrumental methods, is the gold standard for structural elucidation.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[15][17] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. For the products derived from this compound, NMR is indispensable for confirming that the desired cyclization has occurred.

Expert Insight: The key diagnostic signals are the disappearance of the highly deshielded methylene protons (-CH₂Br) from the starting material (typically around 4.3-4.5 ppm) and the appearance of new aromatic protons on the newly formed heterocyclic ring. The chemical shifts of the furan protons will also change subtly due to the new electronic environment of the attached ring system.

TechniqueInformation GainedApplication for Furan-Heterocycles
¹H NMR Provides information on proton environments, spin-spin coupling (connectivity), and number of protons.Confirms the formation of the new heterocyclic ring via a characteristic aromatic proton signal (e.g., H-5 on a thiazole ring). Allows for the assignment of all protons in the structure.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment (sp², sp³, carbonyl, etc.).Confirms the carbon skeleton of the final product. The carbonyl carbon signal (around 180 ppm in the starting material) will be replaced by new aromatic carbon signals characteristic of the heterocycle.
2D NMR (COSY, HSQC, HMBC) Provides through-bond correlation data to definitively link protons and carbons.[17]Unambiguously assigns proton and carbon signals, especially in complex structures. HMBC is crucial for confirming the connectivity between the furan ring and the new heterocycle.

Comparative Data (Predicted ¹H NMR Shifts)

Proton LocationStarting MaterialThiazole ProductImidazole ProductPyrazole Product
-CH₂Br / New Ring CH ~4.4 ppm (singlet)~7.5-8.0 ppm (singlet)~7.0-7.8 ppm (singlets)~6.5-8.0 ppm (doublet/singlet)
Furan H-3 ~7.3 ppm (doublet)~7.4 ppm (doublet)~7.4 ppm (doublet)~7.3 ppm (doublet)
Furan H-4 ~6.6 ppm (multiplet)~6.7 ppm (multiplet)~6.7 ppm (multiplet)~6.6 ppm (multiplet)
Methyl (-CH₃) ~2.4 ppm (singlet)~2.5 ppm (singlet)~2.5 ppm (singlet)~2.4 ppm (singlet)

Note: These are estimated values and can vary based on substituents and solvent.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.[18][19] It is a highly sensitive method crucial for confirming that the reaction has proceeded as expected and for identifying any impurities.[18][20]

Expert Insight: The first and most critical piece of data is the molecular ion peak (M+). This must match the calculated molecular weight of the proposed product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an extra layer of confirmation. Tandem MS (MS/MS) experiments can then be used to fragment the molecular ion and compare the resulting pattern to what is chemically plausible for the proposed structure.[19]

Expected Fragmentation: A common fragmentation pathway for these furan-heterocycle systems would be the cleavage of the single bond connecting the two rings, leading to two major fragment ions that can be diagnostic.

X-ray Crystallography: The Unambiguous 3D Structure

When a sample can be grown into a single, high-quality crystal, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[21][22][23] This technique is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and stereochemistry.[24]

Expert Insight: While incredibly powerful, X-ray crystallography is not always feasible as it depends entirely on the ability to produce suitable crystals. It is often employed when NMR and MS data are ambiguous, or when a novel scaffold has been synthesized and absolute confirmation is required for publication or patent filing. For chiral molecules, this technique can determine the absolute configuration.[24]

Comparison of Analytical Techniques

TechniqueStrengthsLimitationsBest For
NMR Provides detailed connectivity; non-destructive; works on solutions.Can be complex to interpret; less sensitive than MS.Determining the complete covalent structure and isomer differentiation.
MS Extremely sensitive; provides accurate molecular weight and formula (HRMS).[18]Provides limited connectivity information; destructive.Confirming molecular weight and identifying trace impurities.
X-ray Provides absolute, unambiguous 3D structure.[21]Requires a suitable single crystal, which can be difficult to obtain.Definitive proof of structure for novel compounds or when other methods are ambiguous.
IR Fast; good for identifying functional groups.Provides limited information on the overall carbon skeleton.Quickly confirming the disappearance of the starting ketone (C=O stretch) and the presence of C=N and aromatic C-H bonds.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems.

Protocol 1: Synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine
  • Materials: this compound (1.0 eq), Thiourea (1.1 eq), Ethanol, Sodium Bicarbonate.

  • Procedure:

    • Dissolve this compound in absolute ethanol in a round-bottom flask.

    • Add thiourea to the solution and stir.

    • Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Collect the resulting solid by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure thiazole derivative.

Protocol 2: General Procedure for NMR Sample Preparation and Analysis
  • Materials: ~5-10 mg of purified product, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), NMR tube.

  • Procedure:

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

    • Cap the tube and invert several times to ensure the solution is homogeneous.

    • Place the NMR tube in the spectrometer's autosampler or insert it manually.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow s1 Reaction of Starting Material with Nucleophile s2 Workup & Isolation s1->s2 s3 Purification (Recrystallization / Chromatography) s2->s3 a1 Mass Spectrometry (Confirm MW & Formula) s3->a1 Submit Purified Sample a2 NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) a1->a2 a4 Final Structure Confirmed a2->a4 a3 X-ray Crystallography (Absolute Structure, if needed) a3->a4 Definitive Proof

Caption: Integrated workflow for synthesis and structural confirmation.

Conclusion

The structural confirmation of products derived from this compound is a critical process that relies on the intelligent application of multiple, complementary analytical techniques. While NMR spectroscopy serves as the primary tool for mapping atomic connectivity, it is strongly supported by mass spectrometry for molecular weight verification and, when necessary, by X-ray crystallography for absolute structural proof. By understanding the strengths and limitations of each method and applying them within a logical workflow, researchers can confidently validate their synthetic products, ensuring the integrity and reproducibility of their scientific findings.

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A Comparative Guide to the Synthetic Routes of 2-Bromo-1-(5-methylfuran-2-yl)ethanone for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-1-(5-methylfuran-2-yl)ethanone is a pivotal chemical intermediate, valued for its role in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of a reactive α-bromo ketone functional group attached to a 5-methylfuran ring makes it a versatile precursor for constructing more complex molecular architectures.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and expert insights to inform researchers, scientists, and professionals in drug development.

The Synthetic Landscape: An Overview

The synthesis of this compound predominantly commences with the commercially available 2-methylfuran. The overall strategy involves two key transformations: the introduction of an acetyl group onto the furan ring, followed by the selective bromination at the α-position of the newly introduced ketone. This guide will dissect the following synthetic pathway and its variations:

  • Step 1: Friedel-Crafts Acylation of 2-Methylfuran to yield the precursor, 2-acetyl-5-methylfuran.

  • Step 2: α-Bromination of 2-Acetyl-5-methylfuran , comparing the efficacy and selectivity of different brominating agents, namely molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Synthesis_Overview 2-Methylfuran 2-Methylfuran 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran 2-Methylfuran->2-Acetyl-5-methylfuran Friedel-Crafts Acylation This compound This compound 2-Acetyl-5-methylfuran->this compound α-Bromination

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Precursor - 2-Acetyl-5-methylfuran via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. In this case, 2-methylfuran is acylated to produce 2-acetyl-5-methylfuran. The choice of the acylating agent and catalyst is crucial for achieving high yields and purity.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich 2-methylfuran ring, leading to the formation of the acylated product after deprotonation.

FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acylating_Agent Acetic Anhydride/Acetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acylating_Agent->Acylium_Ion + AlCl3 Lewis_Acid AlCl3 2-Methylfuran 2-Methylfuran Intermediate Sigma Complex 2-Methylfuran->Intermediate + Acylium Ion Product 2-Acetyl-5-methylfuran Intermediate->Product - H+

Caption: Mechanism of Friedel-Crafts Acylation of 2-Methylfuran.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylfuran

This protocol is based on established procedures for the acylation of furan derivatives.

Materials:

  • 2-Methylfuran

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.05 eq.) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Addition of Substrate: After the addition is complete, add 2-methylfuran (1.0 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford 2-acetyl-5-methylfuran as a yellow to brown liquid.

Expected Yield: 85-95%

Part 2: α-Bromination of 2-Acetyl-5-methylfuran

The second and final step is the bromination of the methyl group of the acetyl moiety. The choice of brominating agent is critical for the selectivity and yield of this reaction. We will compare the use of molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Route 2A: Selective α-Bromination with Molecular Bromine

This method has been reported to be highly selective for the desired α-bromination, avoiding bromination on the furan ring's methyl group.[2][3]

Mechanism: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the enol double bond.

Bromination_Mechanism Ketone 2-Acetyl-5-methylfuran Enol Enol Intermediate Ketone->Enol H+ cat. Product This compound Enol->Product + Br2, -HBr

Caption: Mechanism of Acid-Catalyzed α-Bromination of a Ketone.

Experimental Protocol:

Materials:

  • 2-Acetyl-5-methylfuran

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2-acetyl-5-methylfuran (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Cool the solution to 0-5 °C. Add a solution of bromine (1.0 eq.) in dichloromethane dropwise over 30-60 minutes, maintaining the temperature. The disappearance of the bromine color indicates its consumption.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional hour after the addition is complete. Monitor by TLC.

  • Work-up: Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reported Yield: 87%

Route 2B: α-Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to handling liquid bromine. However, its use in the bromination of 2-acetyl-5-methylfuran can lead to a lack of selectivity.

Challenges with Selectivity:

The reaction of 2-acetyl-5-methylfuran with NBS can yield a mixture of products, including the desired α-bromo ketone, a 5-bromomethyl derivative (from bromination on the furan's methyl group), and a di-brominated product.[2][3] The use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), further promotes bromination at the methyl group of the furan ring.[2][3]

Experimental Protocol (Illustrative of Potential Non-Selectivity):

Materials:

  • 2-Acetyl-5-methylfuran

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄)

  • 2,2'-Azobisisobutyronitrile (AIBN) (optional, for radical pathway)

  • Succinimide (byproduct)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyl-5-methylfuran (1.0 eq.) in carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (if radical bromination is desired).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the substrate and conditions.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting mixture of products will require careful separation by column chromatography.

Expected Outcome: A mixture of products, with the desired this compound as one of the components. The yield of the desired product is expected to be lower and the purification more challenging compared to the selective bromination with bromine.

Comparative Analysis of Bromination Routes

ParameterRoute 2A: Molecular Bromine (Br₂)Route 2B: N-Bromosuccinimide (NBS)
Selectivity High for α-bromination of the acetyl group.[2][3]Lower selectivity; can lead to a mixture of products, including bromination on the furan's methyl group, especially with a radical initiator.[2][3]
Yield High (reported up to 87%).Variable and generally lower for the desired product due to byproduct formation.
Safety & Handling Highly corrosive and toxic liquid, requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).Crystalline solid, generally safer and easier to handle than liquid bromine.
Byproducts HBr is generated, which needs to be neutralized during work-up.Succinimide is the main byproduct, which is a solid and can be removed by filtration.
Purification Generally straightforward due to high selectivity.More complex due to the need to separate multiple brominated isomers.
Cost-Effectiveness The reagent cost of bromine is generally lower than NBS for industrial-scale synthesis.Higher reagent cost, but may be offset by easier handling and reduced need for specialized equipment for smaller-scale lab synthesis.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons on the furan ring, the two furan ring protons (as doublets), and the methylene protons adjacent to the bromine and carbonyl groups (as a singlet).[1]

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the furan ring, the methyl carbon, and the carbon bearing the bromine atom.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound.

Conclusion and Recommendations

For the synthesis of this compound, the direct α-bromination of 2-acetyl-5-methylfuran using molecular bromine (Route 2A) is the superior method in terms of selectivity and yield. This route provides a more direct and efficient pathway to the desired product with simpler purification.

While N-Bromosuccinimide (Route 2B) offers advantages in terms of handling safety, its lack of selectivity for this particular substrate makes it a less desirable choice, especially when high purity of the final product is required. The resulting complex mixture of byproducts necessitates challenging purification steps, ultimately impacting the overall efficiency and cost-effectiveness of the synthesis.

Therefore, for researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the selective bromination with molecular bromine is the recommended approach. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to, particularly when handling hazardous reagents like bromine.

References

  • Saldabol, N., Popelis, Yu., Shatz, V., & Slavinskaya, V. (1999). Bromination of 2-acetyl-5-methylfuran. Chemistry of Heterocyclic Compounds, 35(2), 161–163. [Link]

  • ChemInform Abstract: Bromination of 2‐Acetyl‐5‐methylfuran. (2010). ChemInform, 31(4). [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-1-(5-methylfuran-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The furan nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a myriad of therapeutic agents.[1][2] Its unique electronic and structural properties allow it to mimic phenyl rings while offering a distinct hydrophilic-lipophilic balance, a feature often exploited in drug optimization. The compound 2-Bromo-1-(5-methylfuran-2-YL)ethanone is a particularly valuable starting material. Its α-bromoketone functionality provides a reactive handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives with significant therapeutic potential.

This guide provides a comparative analysis of the principal biological activities observed in key classes of derivatives synthesized from or related to this compound. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers and drug development professionals with actionable insights.

From a Single Precursor: A World of Bioactive Derivatives

The synthetic versatility of this compound allows for the straightforward generation of several important classes of bioactive molecules. The reactive C-Br bond is susceptible to nucleophilic substitution, while the ketone can undergo condensation reactions. This guide will focus on three prominent classes of derivatives: Chalcones , Thiosemicarbazones , and Pyrazoles .

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_thiosemicarbazone Thiosemicarbazone Synthesis cluster_pyrazole Pyrazole Synthesis parent This compound start_chalcone 2-Acetyl-5-methylfuran (Related Precursor) parent->start_chalcone reaction_tsc Condensation parent->reaction_tsc reaction_chalcone Claisen-Schmidt Condensation reagent_chalcone Aromatic Aldehyde chalcone Furan-Containing Chalcones reaction_pyrazole Cyclocondensation pyrazole Pyrazole Derivatives chalcone->pyrazole reagent_tsc Thiosemicarbazide tsc Thiosemicarbazone Derivatives reagent_pyrazole Hydrazine Derivatives

Caption: General synthetic pathways to key derivatives.

Comparative Analysis of Biological Activities

The structural diversity stemming from the this compound core translates into a broad spectrum of biological activities. Below, we compare the performance of its key derivative classes.

Anticancer and Cytotoxic Activity

Furan-containing compounds, particularly chalcones and their benzofuran analogues, have demonstrated significant anticancer properties.[3][4] These molecules, characterized by a 1,3-diaryl-2-propen-1-one backbone, are known to induce apoptosis and exhibit cytotoxicity against a range of human cancer cell lines.[3]

Key Insights & Structure-Activity Relationship (SAR):

  • Chalcones: The α,β-unsaturated ketone system in chalcones is a potent Michael acceptor, which can react with nucleophilic residues in cellular proteins, disrupting their function.[3] The presence of methoxy (–OCH₃) or hydroxyl (–OH) groups on the aromatic rings often enhances cytotoxic activity.[5]

  • Benzofuran-Chalcones: Fusing the furan ring to a benzene ring to form a benzofuran scaffold can further enhance anticancer activity. Studies on novel series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones have shown potent activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[3][4]

  • Mechanism of Action: A primary anticancer mechanism for these derivatives is the induction of apoptosis. This programmed cell death is often initiated through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[6] For example, certain brominated benzofuran derivatives have been shown to induce apoptosis in K562 leukemia cells and inhibit the release of the pro-inflammatory, cancer-promoting cytokine IL-6.[6]

Apoptosis_Pathway drug Furan Derivative (e.g., Chalcone) cell Cancer Cell drug->cell ros Increased ROS Production cell->ros caspase Caspase-3/7 Activation ros->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Simplified mechanism of apoptosis induction.
Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Derivatives of the furan core, especially thiosemicarbazones, have shown significant potential as antibacterial and antifungal agents.[7][8]

Key Insights & Structure-Activity Relationship (SAR):

  • Thiosemicarbazones: These derivatives are synthesized by the condensation of a ketone with a thiosemicarbazide.[7] The resulting >C=N-NH-C(=S)NH₂ moiety is a potent pharmacophore known for its chelating properties and ability to interfere with microbial metabolic pathways.[9]

  • Spectrum of Activity: Thiosemicarbazone derivatives have demonstrated broad-spectrum activity. For instance, certain compounds exhibit potent inhibition against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, with some achieving IC₅₀ values around 1 µM.[10] They have also shown efficacy against fungal pathogens like Candida albicans.[10]

  • Brominated Derivatives: The presence of bromine atoms on the heterocyclic or aromatic rings can modulate the lipophilicity and electronic properties of the molecule, often leading to enhanced antimicrobial activity.[6] For example, compound 7 from a series of brominated benzofurans showed moderate activity against Gram-positive strains with MIC values ranging from 16 to 64 µg/mL.[6]

Anti-inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation is central to many chronic diseases. Pyrazole derivatives, which can be synthesized from furan-containing chalcone intermediates, are well-documented for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12][13][14]

Key Insights & Structure-Activity Relationship (SAR):

  • Pyrazoles: The synthesis of pyrazoles via the cyclocondensation of chalcones with hydrazine derivatives is a common and effective strategy.[12][15] The resulting five-membered heterocyclic ring is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib.[11]

  • Mechanism of Action: Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation. This selectivity is advantageous as it spares the COX-1 enzyme, which has a protective role in the gastric mucosa, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • Comparative Efficacy: In preclinical models, newly synthesized pyrazole analogues have demonstrated anti-inflammatory activity comparable or even superior to standard drugs like Diclofenac sodium.[11]

Data Summary: A Comparative Overview

The table below summarizes the reported biological activities for the key classes of derivatives discussed.

Derivative ClassBiological ActivityTarget ExamplesReported Potency (Example)Reference
Chalcones AnticancerMCF-7 (Breast), PC-3 (Prostate), HCT-116 (Colon)IC₅₀ values in the low micromolar (µM) range.[1][3][1][3][4]
Thiosemicarbazones AntibacterialS. aureus, E. coli, K. pneumoniae, B. subtilisMIC values as low as 1 µM.[10][7][9][10]
AntifungalC. albicans, A. nigerPotent activity, comparable to standard antifungals.[10][11][10][11]
Pyrazoles Anti-inflammatoryCOX-2 EnzymeActivity comparable to Diclofenac sodium.[11][11][12][14]

Experimental Protocols: Validating Biological Activity

To ensure scientific rigor and reproducibility, standardized assays are crucial. Below are step-by-step protocols for evaluating the key biological activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity (Anticancer)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid broth medium. Growth is assessed after a defined incubation period.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Conclusion

This compound stands out as a highly valuable and versatile precursor in medicinal chemistry. Through straightforward synthetic modifications, it can be converted into diverse classes of compounds, including chalcones, thiosemicarbazones, and pyrazoles, each exhibiting a distinct and potent biological activity profile. The furan-chalcone derivatives are promising candidates for anticancer drug development, thiosemicarbazones show significant potential in combating antimicrobial resistance, and pyrazoles offer a proven scaffold for creating novel anti-inflammatory agents. Further exploration and optimization of these derivatives, guided by the structure-activity relationships discussed herein, will undoubtedly pave the way for new and effective therapeutic solutions.

References

  • Liu, M., et al. (Year). Anticancer Activity of Natural and Synthetic Chalcones. Source. Available at: [Link]

  • de Oliveira, R. L., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. Available at: [Link]

  • Özdemir, A., et al. (Year). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry. Available at: [Link]

  • Leonte, D. (Year). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Source. Available at: [Link]

  • Özbek, O., & Berkel, C. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Hossain, M. S., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon. Available at: [Link]

  • Özdemir, A., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. Available at: [Link]

  • Gowramma, B., et al. (Year). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. Available at: [Link]

  • Rani, N., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology. Available at: [Link]

  • Carradori, S., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Özbek, O., & Berkel, C. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. ResearchGate. Available at: [Link]

  • Guezguez, R., et al. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Guezguez, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kulandaivelu, U., et al. (2011). Synthesis, antimicrobial and anticancer activity of new thiosemicarbazone derivatives. Archiv der Pharmazie. Available at: [Link]

  • Sanna, D., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

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X-ray crystallographic analysis of 2-Bromo-1-(5-methylfuran-2-YL)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Elucidation of 2-Bromo-1-(5-methylfuran-2-YL)ethanone Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of X-ray crystallographic analysis with other key analytical techniques for the structural characterization of this compound and its derivatives. These compounds are pivotal intermediates in organic synthesis and pharmaceutical research, serving as versatile precursors for a wide array of complex heterocyclic systems, including medicinally significant thiazoles and oxaphospholes.[1] An unambiguous determination of their three-dimensional structure is therefore critical for understanding their reactivity, guiding synthetic strategies, and establishing structure-activity relationships in drug development.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into why a multi-faceted analytical approach is superior for comprehensive characterization.

Part 1: The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction (XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule. It provides a high-resolution snapshot of the molecule's conformation and its packing arrangement within a crystal lattice, resolving bond lengths, angles, and stereochemistry with exceptional precision.[1] Unlike solution-state methods, which provide averaged information, crystallography reveals the specific solid-state conformation, which can be crucial for understanding physical properties and intermolecular interactions.

Core Principles & Causality

The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. For complex heterocyclic systems like furan derivatives, XRD is indispensable for:

  • Confirming Connectivity: Unambiguously verifies the covalent bonding framework, which is essential after a multi-step synthesis.

  • Elucidating Stereochemistry: Defines the precise spatial arrangement of atoms, including the relative positions of the carbonyl group and the bromine atom.[1]

  • Analyzing Intermolecular Interactions: Reveals non-covalent interactions like hydrogen bonds and π–π stacking that govern the crystal packing, influencing properties like solubility and stability.[2][3][4]

Experimental Protocol: A Self-Validating Workflow

The protocol for X-ray crystallography is a sequential process where the success of each step validates the previous one.

  • Crystal Growth (The Critical First Step): High-quality single crystals are paramount. A common and effective method is slow evaporation.

    • Procedure: Dissolve the purified this compound derivative in a suitable solvent system (e.g., ethyl acetate/methanol).[5] The choice of solvent is critical; it must fully dissolve the compound but allow for slow, controlled evaporation over several days to weeks. The vessel is loosely covered to allow solvent to escape gradually, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

  • Data Collection:

    • Procedure: A suitable crystal is mounted on a goniometer head. The crystal is then placed within a modern diffractometer (e.g., Bruker APEXII CCD) and cooled under a stream of nitrogen gas (typically to 100 K or 223 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[3][6] The instrument rotates the crystal while bombarding it with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction data are collected on a detector.[3][6]

  • Structure Solution and Refinement:

    • Procedure: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods software (e.g., SIR92, SHELXS97) to obtain an initial model of the electron density.[4][6] This model is then refined using programs like SHELXL97, where the atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction patterns.[4] The quality of the final structure is assessed by metrics such as the R-factor.[3][4][6]

Data Presentation: Crystallographic Data Summary

The final output is a set of crystallographic data that provides a detailed structural description.

ParameterExample Data for a Furan DerivativeReference
Chemical FormulaC₁₀H₇BrO₂[3]
Molecular Weight (Mr)239.07[3]
Crystal SystemOrthorhombic[3]
Space GroupP2₁/n[2]
Unit Cell Dimensionsa = 10.83 Å, b = 7.46 Å, c = 21.72 Å, α=β=γ=90°[3]
Volume (V)1755.6 ų[3]
Z (Molecules per cell)8[3]
Temperature100 K[3]
RadiationMo Kα (λ = 0.71073 Å)[2]
Final R₁ [I > 2σ(I)]0.024[3]
wR₂ (all data)0.058[3]
Visualization: X-ray Crystallography Workflow

X_Ray_Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Workflow for small molecule X-ray crystallography.

Part 2: Comparative Analysis with Alternative & Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not always feasible (e.g., inability to grow suitable crystals) and does not describe the molecule's behavior in solution. Therefore, a combination of spectroscopic and computational methods is essential for a complete characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution, providing crucial information about atom connectivity and the electronic environment.[1][7]

  • ¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals. The furan ring protons typically appear as doublets in the downfield region (δ 6.2–7.5 ppm) due to the influence of the electronegative oxygen and the carbonyl group.[1] The methylene protons adjacent to the bromine will also have a characteristic chemical shift.

  • ¹³C NMR Analysis: The carbon spectrum provides complementary information, with the carbonyl carbon appearing significantly downfield (δ 190–210 ppm).[1] The signals for the furan and methyl carbons can confirm the overall carbon skeleton.[8][9][10]

  • Sample Preparation: Dissolve 5-10 mg of the furan derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7]

  • Data Acquisition: Place the tube in the NMR spectrometer and acquire the Free Induction Decay (FID) signal.[7]

  • Data Processing: Perform a Fourier Transform on the FID, followed by phase correction and calibration of the chemical shift axis using the residual solvent peak.[7]

NMR_Workflow Sample Compound in Deuterated Solvent Spectrometer NMR Spectrometer (Acquire FID) Sample->Spectrometer Processing Data Processing (Fourier Transform) Spectrometer->Processing Spectrum ¹H / ¹³C Spectrum Processing->Spectrum Analysis Structural Analysis (Connectivity) Spectrum->Analysis

Caption: General workflow for NMR spectroscopic analysis.

B. Mass Spectrometry (MS)

Mass spectrometry is vital for confirming the molecular weight and elemental composition of a compound.[7] For halogenated compounds, it provides a distinctive signature.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₇BrO₂).[1]

  • Isotopic Pattern: A key diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), separated by two mass units. This is the characteristic signature of a molecule containing one bromine atom, due to the natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.[11][12]

  • Fragmentation Analysis: The molecule fragments in predictable ways upon ionization. Common fragmentation pathways for α-bromo ketones include the loss of a bromine radical (•Br) or α-cleavage, where the bond between the carbonyl carbon and the adjacent CH₂Br group breaks.[12][13][14] Analyzing these fragments provides powerful corroborating evidence for the proposed structure.

MS_Workflow Sample Sample Introduction Ionization Ionization (e.g., EI, ESI) Sample->Ionization Mass_Analyzer Mass Analyzer (Separates Ions by m/z) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (MW, Formula, Fragments) Detector->Mass_Spectrum

Caption: Core components of a mass spectrometry experiment.

C. Computational Modeling

Theoretical calculations offer a powerful, non-experimental method to predict and understand molecular properties.

  • Geometric Optimization: Using methods like Density Functional Theory (DFT), the three-dimensional structure of the molecule can be optimized to find its lowest energy conformation.[15][16][17] This predicted structure can be directly compared with the experimental X-ray crystal structure to validate both.

  • Electronic Properties: Computational studies can calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, providing insights into the molecule's reactivity and electronic behavior.[15][16]

  • Reaction Mechanisms: For reactive intermediates like this α-bromo ketone, computational modeling can elucidate reaction pathways, such as the Sₙ2 displacement of the bromide by a nucleophile, helping to rationalize observed chemical behavior.[1]

Part 3: Synthesizing the Data: A Holistic Approach

No single technique tells the whole story. The true power in structural elucidation comes from the logical integration of these complementary methods. X-ray crystallography provides the definitive solid-state structure, NMR confirms the structure and describes its environment in solution, MS validates the molecular formula and provides fragmentation clues, and computational modeling offers theoretical reinforcement and predictive power.

Comparative Summary of Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Sample State Solid (Single Crystal)SolutionSolid, Liquid, or GasIn Silico (Computer Model)
Primary Information 3D structure, bond lengths/angles, crystal packingAtom connectivity, electronic environment in solutionMolecular weight, elemental formula, fragments3D structure, electronic properties
Key Advantage Unambiguous, high-resolution 3D structureProvides data on solution-state structure and dynamicsHigh sensitivity, confirms molecular formulaPredictive, no physical sample needed
Key Limitation Requires high-quality single crystals, solid-state onlyProvides an averaged structure in solutionDoes not provide 3D conformational informationTheoretical, must be validated by experiment
Integrated Workflow in Drug Development

This integrated approach is fundamental in fields like drug development, where a complete understanding of a molecule is required.

Integrated_Workflow cluster_analysis Structural Characterization Synthesis Synthesis of Furan Derivative Purification Purification Synthesis->Purification NMR_MS NMR & Mass Spectrometry (Confirm MW & Connectivity) Purification->NMR_MS X_Ray X-ray Crystallography (Definitive 3D Structure) NMR_MS->X_Ray Computational Computational Modeling (Predict Reactivity) NMR_MS->Computational Biological_Testing Biological Activity Screening X_Ray->Biological_Testing Computational->Biological_Testing

Caption: Integrated workflow for compound characterization.

Conclusion

For this compound derivatives, X-ray crystallography is the ultimate arbiter of structure, providing an unparalleled level of detail in the solid state. However, its full value is realized only when integrated with a suite of complementary techniques. NMR spectroscopy validates the structure in the solution phase relevant to many chemical reactions, while mass spectrometry provides absolute confirmation of the molecular formula. Finally, computational modeling acts as a powerful predictive and corroborative tool. Together, these methods form a self-validating system that provides the robust, multi-faceted structural understanding required by researchers, scientists, and drug development professionals to confidently advance their work.

References

  • Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (n.d.).
  • This compound - Benchchem. (n.d.). BenchChem.
  • Spectroscopic properties of furan and its deriv
  • Page, T. F., Jr. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • NMR spectroscopy. (n.d.). University of Regensburg.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing.
  • 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE
  • Computational Studies of Furanone and its 5Methyl/5Phenyl Deriv
  • Theoretical Insights into the Reaction Mechanisms of 2(5H)-Furanone: A Technical Guide. (n.d.). BenchChem.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. (n.d.).
  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Mass Spectrometry: Alkyl Halide Fragment
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025).
  • Organic Chemistry - Mass Spectrometry Part II. (2020). YouTube.
  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone. (n.d.).
  • Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. (n.d.).
  • Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. (n.d.).
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube.

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Benchmarking the efficiency of catalysts for reactions involving 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of versatile building blocks is paramount to the rapid and efficient synthesis of novel chemical entities. 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a readily accessible α-haloketone, stands out as a pivotal precursor for a diverse array of heterocyclic scaffolds due to its inherent reactivity. This guide provides an in-depth, objective comparison of catalytic efficiencies for key reactions involving this substrate, supported by experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices, empowering researchers to select the optimal catalytic system for their synthetic goals.

Introduction: The Synthetic Utility of this compound

This compound is a valuable intermediate in organic synthesis and pharmaceutical research.[1] Its reactivity is dominated by the presence of a bromine atom alpha to a carbonyl group, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[1] This characteristic is the cornerstone of its utility in the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry.

A primary application of this building block is in the synthesis of thiazole-containing compounds, a motif found in numerous FDA-approved drugs. The classical approach to this transformation is the Hantzsch thiazole synthesis.

The Hantzsch Thiazole Synthesis: A Comparative Analysis of Catalytic Strategies

The Hantzsch thiazole synthesis is a venerable and widely utilized method for the construction of the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide.[2] In the context of our subject compound, this typically involves the reaction of this compound with thiourea to yield 2-amino-4-(5-methylfuran-2-yl)thiazole.

Baseline Synthesis: The Uncatalyzed Reaction

The traditional Hantzsch synthesis can be performed without a dedicated catalyst, often relying on thermal energy to drive the reaction to completion. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3]

Representative Uncatalyzed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

While effective, the uncatalyzed reaction can require prolonged reaction times and high temperatures, which may not be suitable for sensitive substrates. This has prompted the exploration of catalytic methods to enhance the reaction's efficiency.

Catalytic Enhancements for the Hantzsch Synthesis

While direct comparative studies on various catalysts for the Hantzsch synthesis using this compound are not extensively documented in a single source, valuable insights can be drawn from studies on analogous α-haloketones. The primary role of a catalyst in this reaction is to facilitate the key bond-forming steps, leading to milder reaction conditions and improved yields.

Table 1: Comparison of Potential Catalytic Systems for Hantzsch Thiazole Synthesis

Catalyst TypeExample CatalystPlausible Mechanistic RolePotential Advantages
Heterogeneous Acid Silica Supported Tungstosilisic Acid[4][5]Brønsted acid catalysis, activating the carbonyl group towards nucleophilic attack.Reusability, ease of separation from the reaction mixture.
Lewis Acid Not explicitly reported for this substrate, but plausibleCoordination to the carbonyl oxygen, increasing its electrophilicity.Potentially milder reaction conditions compared to thermal methods.
Microwave Irradiation N/A (Energy Source)Accelerates the rate of reaction through efficient heating.Drastically reduced reaction times.[6]

Discussion of Catalytic Approaches:

  • Heterogeneous Acid Catalysis: The use of solid-supported acid catalysts like silica-supported tungstosilisic acid offers a green and efficient alternative to traditional methods.[4][5] The catalyst can be easily recovered by filtration and reused, which is economically and environmentally advantageous. The acidic sites on the catalyst surface are believed to activate the carbonyl group of the α-haloketone, making it more susceptible to attack by the thioamide.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[6] In the context of the Hantzsch synthesis, microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. This is attributed to the efficient and uniform heating of the reaction mixture.

Visualizing the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Thiourea Thiourea Thiourea->ReactionMixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->ReactionMixture Heat (Reflux) or Catalyst Heat (Reflux) or Catalyst Heat (Reflux) or Catalyst->ReactionMixture Workup Workup & Purification ReactionMixture->Workup Product 2-Amino-4-(5-methylfuran-2-yl)thiazole Workup->Product

Caption: A generalized workflow for the Hantzsch synthesis of 2-amino-4-(5-methylfuran-2-yl)thiazole.

Expanding the Synthetic Horizon: Catalyzed Synthesis of Other Heterocycles

The utility of this compound extends beyond thiazole synthesis. It is a competent precursor for other important heterocyclic systems such as imidazoles and oxazoles.

Imidazole Synthesis

The synthesis of imidazoles from α-haloketones can be achieved through various methods, often involving the reaction with an amidine or a mixture of an aldehyde, an amine, and a source of ammonia. Catalysts can play a crucial role in promoting these multi-component reactions.

While specific examples with this compound are not prevalent, the general principles of catalyzed imidazole synthesis can be applied. For instance, Lewis or Brønsted acids can be employed to catalyze the condensation steps.

Oxazole Synthesis

Oxazoles can be synthesized from α-haloketones by reaction with amides, a transformation known as the Robinson-Gabriel synthesis. This reaction typically requires dehydrating conditions. More modern and milder approaches, such as the van Leusen oxazole synthesis, utilize tosylmethylisocyanide (TosMIC) as a key reagent.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the furan ring, while less reactive than an iodo-substituent, can participate in palladium-catalyzed cross-coupling reactions, although this application is less common than the reactions at the α-bromoacetyl position. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For effective coupling, a suitable palladium catalyst and ligand system would be necessary to facilitate the oxidative addition step.

Conclusion: A Call for Further Catalytic Exploration

This compound is a highly valuable and reactive building block for the synthesis of a multitude of heterocyclic compounds. While the uncatalyzed Hantzsch thiazole synthesis remains a robust method, the exploration of catalytic systems, particularly heterogeneous and reusable catalysts, presents a promising avenue for developing more efficient, sustainable, and scalable synthetic protocols. The application of this substrate in catalyzed syntheses of other heterocycles and in cross-coupling reactions is an area ripe for further investigation, with the potential to unlock novel molecular architectures for drug discovery and materials science. This guide serves as a foundational resource to encourage and inform such exploratory efforts.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 14, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 14, 2026, from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved January 14, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 14, 2026, from [Link]

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Sources

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No. 20740-10-5), a halogenated organic compound commonly used in synthetic chemistry. Adherence to these procedures is critical to mitigate risks associated with its handling and disposal.

Hazard Identification and Risk Assessment

This compound is an alpha-bromo ketone, a class of compounds known for their reactivity and physiological effects. A thorough risk assessment must be conducted before handling this substance.

Key Hazards:

  • Toxicity and Irritation: This compound is a lachrymator, meaning it can cause tearing and severe irritation to the eyes. It is also harmful if swallowed, inhaled, or comes into contact with skin, potentially causing burns.

  • Reactivity: As an alkylating agent, it can react with various nucleophiles. It should be stored away from strong oxidizing agents, strong bases, and amines.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal can lead to long-term environmental contamination.

Property Information Source
CAS Number 20740-10-5
Molecular Formula C7H7BrO2
Appearance Light yellow to brown crystalline powder or solid
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage, Lachrymator
Incompatibilities Strong oxidizing agents, Strong bases, Amines

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment (PPE). The causality behind this is to create a barrier between the individual and the hazardous material, preventing exposure through inhalation, dermal contact, or accidental ingestion.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and the lachrymatory effects of the compound.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the manufacturer's glove compatibility data.

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The universally accepted and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This is because municipal water treatment facilities are not equipped to handle such compounds, and incineration in non-specialized facilities can generate highly toxic byproducts like dioxins and furans.

Step 1: Segregation of Waste
  • Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions within a waste container and simplifies the final disposal process for the waste management facility. Halogenated organic waste requires specific high-temperature incineration, which is different from the process for non-halogenated solvents.

  • Procedure:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

    • Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene) and has a secure, vapor-tight lid.

    • Never mix this compound waste with other waste streams, such as non-halogenated solvents, aqueous waste, or strong acids/bases.

Step 2: Waste Collection
  • Rationale: Minimizing the handling of the raw chemical reduces the risk of spills and exposure.

  • Procedure:

    • Carefully place any unused this compound into the designated halogenated solid waste container.

    • If transferring the solid, use a dedicated spatula or scoop.

    • Rinse any contaminated labware (beakers, spatulas) with a minimal amount of a suitable solvent (e.g., acetone). This rinse solvent is now also considered hazardous waste.

    • Collect the contaminated rinse solvent in a separate, clearly labeled waste container for "Halogenated Organic Liquid Waste."

Step 3: Labeling and Storage
  • Rationale: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone in the laboratory and to the waste disposal technicians.

  • Procedure:

    • Label the waste container clearly with the words "Hazardous Waste."

    • List all contents by their full chemical name, including "this compound" and any solvents used for rinsing.

    • Indicate the approximate percentage of each component.

    • Include the appropriate hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Step 4: Arranging for Disposal
  • Rationale: Only certified professionals are equipped to transport and dispose of hazardous chemical waste in compliance with local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

    • Follow their specific procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_collect Collection & Segregation cluster_final Finalization Phase A Identify Waste: This compound B Don Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Work in Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Place Solid in 'Halogenated Solid Waste' Container D->E Solid F Place Liquid/Rinse Solvent in 'Halogenated Liquid Waste' Container D->F Liquid/Rinsate G Securely Seal Container E->G F->G H Label Container: Contents, Hazards, Date G->H I Store in Designated Satellite Accumulation Area H->I J Contact EH&S for Pickup I->J

Caption: Workflow for the safe segregation and disposal of this compound.

Emergency Procedures: Spills and Exposure

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, control the spill by covering it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Scoop the absorbent material into the designated "Halogenated Solid Waste" container.

    • Clean the spill area thoroughly.

    • Report the incident to your laboratory supervisor and EH&S department.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

By adhering to this structured disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem from chemical harm.

References

A Comprehensive Guide to the Safe Handling of 2-Bromo-1-(5-methylfuran-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of 2-Bromo-1-(5-methylfuran-2-YL)ethanone (CAS No. 1634-53-3). As a specialized laboratory chemical, comprehensive safety data is not always readily available. Therefore, this guide is built upon a rigorous assessment of its core chemical structure, drawing authoritative data from analogous compounds, specifically α-bromo ketones and furan derivatives, to ensure a conservative and robust safety framework. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Hazard Identification and Risk Assessment

This compound combines two functional groups that dictate its hazard profile: the furan ring and the α-bromo ketone moiety. The α-bromo ketone group is a known lachrymator and a potent alkylating agent, posing an immediate and significant risk of severe irritation and chemical burns upon contact.[1][2] The furan component suggests potential flammability and long-term health risks, including organ toxicity and suspected carcinogenicity, based on data from furan and its derivatives.[3][4][5]

A thorough risk assessment must precede any handling of this compound. The primary hazards are summarized below.

Hazard ClassGHS Classification (Inferred)Associated Risk
Acute Toxicity Category 3/4 (Oral, Inhalation, Dermal)Harmful or toxic if swallowed, inhaled, or in contact with skin.[6]
Skin Corrosion / Irritation Category 1BCauses severe skin burns and eye damage.[1][2]
Serious Eye Damage Category 1Causes serious eye damage; potent lachrymator.[1][2]
Flammability Category 2/3 (Liquid)Flammable liquid and vapor, based on furan derivatives.[4][7]
Long-Term Health Hazards Carcinogenicity Cat. 1B, Mutagenicity Cat. 2Suspected of causing cancer and genetic defects based on furan data.[3][4]
Environmental Hazard Chronic Category 3Harmful to aquatic life with long-lasting effects.[3][4][8]

Personal Protective Equipment (PPE): A System of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. All PPE must be inspected before use and removed correctly to prevent cross-contamination.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield is required when handling >25g or if there is a significant splash risk.[2][6]Protects against splashes and the compound's potent lachrymatory (tear-producing) effects.
Hand Protection Nitrile or neoprene gloves (minimum 0.2mm thickness). Double-gloving is strongly recommended.Prevents skin contact, absorption, and severe chemical burns.[2][9] Immediately replace gloves if contaminated.
Body Protection Flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat.Protects against contamination of personal clothing and skin. Flame resistance addresses the potential flammability of furan compounds.[2][6][9]
Respiratory Protection To be used in case of insufficient ventilation or potential for aerosolization. An approved respirator (e.g., NIOSH N95 or better) is necessary.[9]Protects against inhalation of harmful dust or aerosols, which can cause acute and chronic health effects.[3]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.

Safe Handling and Operational Protocol

A systematic workflow is essential for minimizing risk. All operations involving this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[9][10]

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Place absorbent, chemical-resistant pads on the work surface to contain minor spills.

  • Compound Handling:

    • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. The compound should be stored sealed in a dry, cool environment (2-8°C).[11]

    • Use non-sparking tools for all transfers to mitigate ignition risk.[3][4][6]

    • When weighing and transferring, do so carefully to avoid generating dust or aerosols.

    • Keep the container tightly closed when not in active use.[7][8]

  • Post-Handling:

    • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) immediately after use.

    • Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

    • Segregate all contaminated waste into a clearly labeled, sealed hazardous waste container.[2][9]

Chemical Handling Workflowdot

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal Prep Area Designation & Safety Check PPE Don Full PPE Prep->PPE Retrieve Retrieve & Equilibrate Chemical PPE->Retrieve Weigh Weigh & Transfer (Use Non-Sparking Tools) Retrieve->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Equipment & Area Experiment->Decon Waste Segregate & Seal Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Disposal Store Waste for Licensed Disposal Doff->Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.